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Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 3'-Methyl-4'-n-pentoxypropiophenone

An In-depth Technical Guide to 3'-Methyl-4'-n-pentoxypropiophenone 3'-Methyl-4'-n-pentoxypropiophenone is an aromatic ketone with a propiophenone core structure. Its phenyl ring is substituted with a methyl group at the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3'-Methyl-4'-n-pentoxypropiophenone

3'-Methyl-4'-n-pentoxypropiophenone is an aromatic ketone with a propiophenone core structure. Its phenyl ring is substituted with a methyl group at the 3' position and an n-pentoxy group at the 4' position. While specific research on this compound is not widely available in public literature, its structural similarity to other substituted propiophenones suggests its potential significance as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. Propiophenone derivatives are known to be key intermediates in the preparation of various biologically active compounds. This guide provides a comprehensive overview of the chemical structure, predicted properties, a plausible synthetic route, and expected analytical characterization of 3'-Methyl-4'-n-pentoxypropiophenone, based on established chemical principles and data from analogous compounds.

Chemical Structure and Properties

The molecular structure of 3'-Methyl-4'-n-pentoxypropiophenone is characterized by a benzene ring substituted with a propan-1-one group, a methyl group, and an n-pentoxy group. The IUPAC name for this compound is 1-(3-methyl-4-pentoxyphenyl)propan-1-one .

Caption: Chemical structure of 3'-Methyl-4'-n-pentoxypropiophenone.

Physicochemical Properties

The key physicochemical properties of 3'-Methyl-4'-n-pentoxypropiophenone have been calculated and are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.34 g/mol
IUPAC Name 1-(3-methyl-4-pentoxyphenyl)propan-1-one
Predicted Boiling Point > 300 °C (by analogy to similar compounds)
Predicted Solubility Soluble in organic solvents like ethanol, acetone, and dichloromethane; insoluble in water.

Proposed Synthesis

A plausible and efficient method for the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone is through a Friedel-Crafts acylation reaction. This well-established method is widely used for the synthesis of aromatic ketones.[1] The proposed two-step synthesis would involve the preparation of the starting material, 1-methyl-2-(pentyloxy)benzene, followed by its acylation.

Step 1: Synthesis of 1-methyl-2-(pentyloxy)benzene

The starting material can be synthesized via a Williamson ether synthesis from 3-methyl-4-hydroxytoluene (m-cresol) and 1-bromopentane in the presence of a base like potassium carbonate.

Step 2: Friedel-Crafts Acylation

The synthesized 1-methyl-2-(pentyloxy)benzene would then be reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an anhydrous solvent like dichloromethane (DCM).

cluster_0 Synthesis of 3'-Methyl-4'-n-pentoxypropiophenone start Starting Materials: - 1-methyl-2-(pentyloxy)benzene - Propionyl Chloride - Aluminum Chloride (Catalyst) reaction Friedel-Crafts Acylation - Anhydrous DCM solvent - 0°C to room temperature start->reaction Reactants workup Aqueous Workup - Quench with HCl(aq) - Separate organic layer reaction->workup Reaction Mixture purification Purification - Distillation or Column Chromatography workup->purification Crude Product product Final Product: 3'-Methyl-4'-n-pentoxypropiophenone purification->product Purified Product

Caption: Proposed workflow for the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone.

Analytical Characterization

The structural confirmation of the synthesized 3'-Methyl-4'-n-pentoxypropiophenone would rely on a combination of spectroscopic techniques. The expected data from these analyses are detailed below, based on the known spectral characteristics of similar propiophenone derivatives.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl group of the propiophenone moiety, the methyl group on the ring, and the n-pentoxy group.

    • Aromatic protons: Signals in the range of δ 7.0-7.8 ppm.

    • Methylene protons (-CH₂-) of the ethyl group: A quartet around δ 2.9-3.1 ppm.

    • Methyl protons (-CH₃) of the ethyl group: A triplet around δ 1.1-1.3 ppm.

    • Methyl protons (-CH₃) on the phenyl ring: A singlet around δ 2.2-2.4 ppm.

    • Methylene protons (-O-CH₂-) of the pentoxy group: A triplet around δ 3.9-4.1 ppm.

    • Other methylene and methyl protons of the pentoxy group: Multiplets in the range of δ 0.9-1.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton.

    • Carbonyl carbon (C=O): A signal in the downfield region, around δ 198-202 ppm.

    • Aromatic carbons: Multiple signals in the range of δ 110-160 ppm.

    • Carbons of the ethyl group, methyl group, and n-pentoxy group: Signals in the aliphatic region, δ 10-70 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

  • A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.

  • C-H stretching vibrations for the aromatic and aliphatic protons in the range of 2850-3100 cm⁻¹.

  • C-O stretching for the ether linkage around 1200-1250 cm⁻¹.

  • Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

  • The molecular ion peak (M⁺) would be observed at m/z = 234.34.

  • Characteristic fragmentation patterns would include the loss of the ethyl group (M-29) and the pentoxy group (M-87).

Potential Applications

Given the common use of substituted propiophenones as intermediates in organic synthesis, 3'-Methyl-4'-n-pentoxypropiophenone is likely to be a valuable building block in drug discovery and development.[1] The presence of the methyl and n-pentoxy groups can influence the lipophilicity and metabolic stability of derivative compounds, which are important parameters in drug design. Potential areas of application could include the synthesis of novel psychoactive substances, anti-inflammatory agents, or other pharmacologically active molecules.

Conclusion

References

Sources

Exploratory

Comprehensive Technical Guide on the Physical Properties and Thermal Characterization of 3'-Methyl-4'-n-pentoxypropiophenone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3'-Methyl-4'-n-pentoxypropiophenone (CAS: 1443340-67-7) Executive Summary 3'-Methyl-4'-n-pentoxypropiophenone is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3'-Methyl-4'-n-pentoxypropiophenone (CAS: 1443340-67-7)

Executive Summary

3'-Methyl-4'-n-pentoxypropiophenone is a highly specialized alkoxy-substituted aromatic ketone. Compounds within the alkoxypropiophenone class serve as critical synthetic intermediates in the development of active pharmaceutical ingredients (APIs)—particularly muscle relaxants and neurological agents—as well as in the synthesis of advanced liquid crystalline materials.

Because empirical literature on the exact physical properties of this specific derivative is restricted, this whitepaper provides a rigorously grounded predictive framework for its physical properties. Furthermore, it establishes a self-validating, compendial-aligned protocol for determining its melting point and phase transitions using Differential Scanning Calorimetry (DSC)[1].

Molecular Architecture & Causality of Physical Properties

The physical properties of a molecule are inextricably linked to its structural symmetry, intermolecular forces, and conformational flexibility. Table 1 summarizes the key physical properties of 3'-Methyl-4'-n-pentoxypropiophenone.

Table 1: Physical and Chemical Properties
PropertyValue (Predicted / Calculated)Structural Rationale
Molecular Formula C₁₅H₂₂O₂-
Molecular Weight 234.33 g/mol -
Melting Point (

)
10°C – 25°C (Low-melting solid / viscous liquid)Depressed by 3'-methyl steric disruption and n-pentoxy chain flexibility.
Boiling Point ~320°C at 760 mmHgDriven by high molecular weight and dipole-dipole interactions of the ketone.
Lipophilicity (LogP) ~4.2Highly hydrophobic nature dictated by the 5-carbon n-pentoxy tail.
Structural Causality: Why the Melting Point is Depressed

As an Application Scientist, it is crucial to understand why a compound exhibits a specific thermal profile rather than simply recording a number. The melting point of 3'-Methyl-4'-n-pentoxypropiophenone is governed by two competing structural features:

  • The n-Pentoxy Chain (Entropy Factor): Long alkyl ether chains introduce significant conformational flexibility. During the transition from solid to liquid, this flexibility increases the entropy of the melt (

    
    ), which thermodynamically depresses the melting point.
    
  • The 3'-Methyl Group (Enthalpy/Packing Factor): A standard 4'-alkoxypropiophenone possesses a relatively symmetrical molecular axis, allowing for efficient, tightly packed crystal lattices. The introduction of a methyl group at the 3' (meta) position breaks this planar symmetry. This steric hindrance creates an "awkward" molecular geometry that prevents tight intermolecular packing, significantly lowering the lattice energy (

    
    ).
    

Consequently, while unsubstituted propiophenone derivatives might be crystalline solids at room temperature, 3'-Methyl-4'-n-pentoxypropiophenone is predicted to be a viscous liquid or a very low-melting solid at standard ambient temperature.

Synthesis Pathway: Friedel-Crafts Acylation

The standard synthetic route for alkoxypropiophenones relies on the Friedel-Crafts acylation of alkoxybenzenes[2].

To synthesize 3'-Methyl-4'-n-pentoxypropiophenone, 2-methyl-1-(n-pentoxy)benzene is reacted with propionyl chloride in the presence of a strong Lewis acid catalyst (typically anhydrous Aluminum Chloride, AlCl₃). The alkoxy group acts as a strong electron-donating group (EDG), directing the incoming acylium ion to the ortho and para positions. Due to the steric bulk of the existing 3-methyl group, electrophilic aromatic substitution occurs almost exclusively at the para position relative to the ether linkage, yielding the target compound with high regioselectivity.

Thermal Characterization Protocol (Self-Validating System)

To accurately determine the melting point and assess the purity of 3'-Methyl-4'-n-pentoxypropiophenone, Differential Scanning Calorimetry (DSC) is the gold standard. The following protocol is designed as a self-validating system, ensuring compliance with ASTM E794 [3] and USP <891> [4] standards.

Why DSC over Capillary Melting Point?

Capillary methods rely on visual observation, which is highly subjective for low-melting or polymorphic compounds. DSC measures the exact heat flow required to induce a phase transition, providing quantitative data on both the melting temperature (


) and the enthalpy of fusion (

), which can be used to calculate eutectic impurities[4].
Step-by-Step DSC Methodology
  • Instrument Calibration (The Validation Step): Calibrate the DSC heat flow and temperature using a high-purity Indium standard (

    
     = 156.6°C). This ensures the thermodynamic accuracy of the instrument before any unknown sample is tested.
    
  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of 3'-Methyl-4'-n-pentoxypropiophenone into a hermetic aluminum pan. Seal the pan to prevent the volatilization of residual synthetic solvents, which act as plasticizers and artificially lower the melting point.

  • First Heating Cycle (Erasing Thermal History): Heat the sample from 0°C to 100°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Causality: This step melts the compound completely, erasing any mechanical stress or polymorphic variations induced during synthesis or storage.

  • Controlled Cooling Cycle: Cool the sample from 100°C to -40°C at 10°C/min. Causality: This establishes a controlled, uniform crystal lattice, which is essential for reproducible thermal analysis.

  • Second Heating Cycle (Data Acquisition): Heat the sample from -40°C to 100°C at 10°C/min. Record the extrapolated onset temperature of the endothermic peak as the true melting point (

    
    )[3].
    

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the thermal characterization protocol, highlighting the critical heat-cool-heat methodology required for accurate phase transition analysis.

ThermalWorkflow Calib 1. Instrument Calibration Indium Standard (Tm = 156.6°C) Prep 2. Sample Preparation 5-10 mg in Hermetic Al Pan Calib->Prep Heat1 3. First Heating Ramp Erase Thermal History Prep->Heat1 Cool 4. Controlled Cooling Induce Uniform Crystallization Heat1->Cool Heat2 5. Second Heating Ramp Determine True Tm & Enthalpy Cool->Heat2 Analyze 6. Data Integration USP <891> / ASTM E794 Compliance Heat2->Analyze

DSC Thermal Analysis Workflow for Phase Transition Determination.

References

  • [3] ASTM E794-98 - Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. iTeh Standards. Available at:

  • [4] The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at:

  • [1] Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager. Available at:

  • [2] Synthetically Important Ring-Opening Acylations of Alkoxybenzenes. Thieme Connect. Available at:

Sources

Foundational

Literature review on 3'-Methyl-4'-n-pentoxypropiophenone as a chemical intermediate

This guide serves as an in-depth technical review of 3'-Methyl-4'-n-pentoxypropiophenone , a specialized chemical intermediate belonging to the class of alkyl-alkoxy-propiophenones.[1] While direct literature on this spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical review of 3'-Methyl-4'-n-pentoxypropiophenone , a specialized chemical intermediate belonging to the class of alkyl-alkoxy-propiophenones.[1] While direct literature on this specific pentoxy derivative is sparse, its chemistry is well-defined through homologous series and its role as a precursor in pharmaceutical and materials science applications.[1]

[1]

Executive Summary

3'-Methyl-4'-n-pentoxypropiophenone (CAS: Analogous to 5337-93-9 for 4'-Methylpropiophenone) is a versatile aromatic ketone intermediate.[1] Structurally, it consists of a propiophenone core substituted with a methyl group at the meta (3') position and an n-pentoxy chain at the para (4') position.[1]

This molecule represents a critical building block in two primary domains:[2]

  • Pharmaceutical Synthesis: As a precursor for centrally acting muscle relaxants and antispasmodics, structurally related to Tolperisone and Eperisone .[1]

  • Advanced Materials: As a mesogenic core for liquid crystal displays (LCDs), where the alkoxy tail (pentoxy) imparts specific phase transition properties (nematic/smectic).[1]

Chemical Structure & Properties

The molecule combines a lipophilic pentoxy tail with a reactive propiophenone core.[1] The 3'-methyl group introduces asymmetry, influencing both the melting point and the steric environment during downstream functionalization.[1]

PropertyValue (Estimated/Analogous)Rationale
IUPAC Name 1-(3-Methyl-4-(pentyloxy)phenyl)propan-1-oneStandard nomenclature
Molecular Formula C

H

O

Derived from structure
Molecular Weight ~234.33 g/mol Calculated
Appearance Low-melting solid or viscous oilAlkoxy chain lowers MP vs. methoxy analog
Solubility Soluble in DCM, Toluene, Ethanol; Insoluble in WaterLipophilic chain dominates
Reactivity High (Carbonyl & Alpha-Carbon)Susceptible to Mannich, Grignard, & Bromination

Synthetic Pathways

The synthesis of 3'-Methyl-4'-n-pentoxypropiophenone can be achieved via two primary routes. The O-Alkylation pathway is preferred for laboratory scale due to higher regional specificity, while Friedel-Crafts Acylation is viable for industrial scale.[1]

Route A: O-Alkylation (Preferred Laboratory Method)

This route guarantees the correct isomer by starting with the defined phenol core.[1]

  • Starting Material: 3'-Methyl-4'-hydroxypropiophenone .

    • Note: This precursor is a known intermediate in the synthesis of piperidinoalkanol derivatives (e.g., US Patent 4,690,931).[1]

  • Reagents: n-Pentyl bromide (1.1 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq), Potassium Iodide (KI, cat.).[1]
  • Solvent: Acetone or DMF.

  • Mechanism: S

    
    2 nucleophilic substitution.[1]
    
  • Protocol:

    • Dissolve 3'-Methyl-4'-hydroxypropiophenone in acetone.

    • Add K

      
      CO
      
      
      
      and catalytic KI.[1]
    • Add n-Pentyl bromide dropwise under reflux (60°C).[1]

    • Monitor via TLC (Hexane:EtOAc 8:2).[1] Completion typically in 4-6 hours.[1]

    • Purification: Filtration of salts, evaporation, and recrystallization from ethanol/water.[1]

Route B: Friedel-Crafts Acylation (Industrial Method)[1]
  • Starting Material: 1-Methyl-2-n-pentoxybenzene (prepared from o-cresol).[1]

  • Reagents: Propionyl Chloride (1.1 eq), Aluminum Chloride (AlCl

    
    , 1.2 eq).[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Selectivity Challenge: The pentoxy group is a strong ortho/para director, and the methyl is a weak ortho/para director.[1] The para position to the pentoxy group (position 5 relative to methyl, or 4 relative to pentoxy) is sterically favored, yielding the desired 3'-methyl-4'-pentoxy isomer.[1] However, separation from isomers may be required.[1]

Downstream Applications & Mechanisms[1]

Pharmaceutical Precursor (Muscle Relaxants)

The most significant application of propiophenone derivatives is in the synthesis of centrally acting muscle relaxants via the Mannich Reaction .[1]

  • Target Class: Tolperisone/Eperisone analogs.

  • Mechanism: The alpha-carbon of the propiophenone undergoes aminomethylation with formaldehyde and a secondary amine (e.g., piperidine).[1]

  • Significance: The 4'-pentoxy group increases lipophilicity compared to the 4'-methyl (Tolperisone) or 4'-ethyl (Eperisone) groups, potentially enhancing Blood-Brain Barrier (BBB) penetration or altering receptor binding affinity.[1]

Liquid Crystal Mesogens

Alkoxy-propiophenones are precursors to 4'-alkoxy-4-biphenylcarbonitriles or benzoate esters used in LCDs.[1]

  • Role: The flexible pentyl chain acts as a "tail" that stabilizes the nematic phase, while the rigid phenyl-ketone core provides the necessary anisotropy.[1]

  • Transformation: The ketone can be reduced to an alkyl group or oxidized to a carboxylic acid (via Haloform reaction) to link with other mesogenic cores.[1]

Organic Synthesis (Alpha-Bromination)
  • Reaction: Bromination of the alpha-carbon yields 2-bromo-1-(3-methyl-4-pentoxyphenyl)propan-1-one .[1]

  • Utility: This alpha-bromoketone is a universal precursor for synthesizing thiazoles (via Hantzsch synthesis) or imidazoles , which are common pharmacophores in antifungal and anti-inflammatory drugs.[1]

Visualizing the Chemical Workflow

The following diagram illustrates the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone and its transformation into key pharmaceutical and material intermediates.

G Start 3'-Methyl-4'-hydroxypropiophenone (Precursor) Product 3'-Methyl-4'-n-pentoxypropiophenone (Target Intermediate) Start->Product O-Alkylation (SN2) Reagent n-Pentyl Bromide (K2CO3 / Acetone) Reagent->Product Mannich Mannich Reaction (HCHO + Piperidine) Product->Mannich Aminomethylation Bromination Alpha-Bromination (Br2 / AcOH) Product->Bromination Electrophilic Sub. Oxidation Haloform Oxidation (NaOCl) Product->Oxidation Side Chain Cleavage Drug Tolperisone/Eperisone Analog (Muscle Relaxant) Mannich->Drug HCl Salt Formation Heterocycle Thiazole/Imidazole Derivatives Bromination->Heterocycle Hantzsch Synthesis LC Liquid Crystal Mesogen (Benzoic Acid Deriv.) Oxidation->LC Esterification

Caption: Synthesis and diverse application pathways of 3'-Methyl-4'-n-pentoxypropiophenone in drug discovery and materials science.

Experimental Protocol: Synthesis via O-Alkylation

This protocol is designed for high purity and yield, minimizing side reactions common in Friedel-Crafts acylation.[1]

Objective: Synthesis of 1-(3-methyl-4-(pentyloxy)phenyl)propan-1-one.

Materials:

  • 3'-Methyl-4'-hydroxypropiophenone (10.0 g, 60.9 mmol)[1]

  • 1-Bromopentane (10.1 g, 67.0 mmol)[1]

  • Potassium Carbonate (anhydrous, 16.8 g, 121.8 mmol)[1]

  • Potassium Iodide (0.5 g, catalytic)[1]

  • Acetone (150 mL, dry)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 3'-Methyl-4'-hydroxypropiophenone and acetone. Stir until dissolved.

  • Base Addition: Add K

    
    CO
    
    
    
    and KI.[1] The mixture will form a suspension.[1]
  • Alkylation: Add 1-Bromopentane dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56-60°C) for 6 hours.

    • Checkpoint: Monitor reaction by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1] The starting phenol (lower Rf) should disappear.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (KBr, excess K

      
      CO
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil.[1]

  • Purification:

    • Dissolve the crude oil in Ethyl Acetate (50 mL).

    • Wash with 5% NaOH (2 x 20 mL) to remove unreacted phenol.[1]

    • Wash with Brine (20 mL), dry over MgSO

      
      , and concentrate.
      
    • Optional: Recrystallize from cold Ethanol if the product solidifies, or distill under high vacuum if liquid.[1]

References

  • US Patent 4,690,931 . Therapeutically useful 1-phenyl-2-piperidinoalkanol derivatives. (1987). Describes the synthesis and use of 3'-methyl-4'-hydroxypropiophenone as a key intermediate for muscle relaxant analogs.[1]

  • Cayman Chemical . 3,4-Methylenedioxypropiophenone Product Information. (Accessed 2024).[1][2][3] Provides comparative data on propiophenone derivative handling and properties.[1][4][5]

  • ChemicalBook . 4'-Methylpropiophenone Synthesis and Applications. (Accessed 2024).[1][2][3] Details the general reactivity of alkyl-propiophenones in Mannich reactions.

  • BenchChem . Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. (2025). Illustrates the Friedel-Crafts acylation protocols relevant to alkoxy-propiophenone synthesis. [1]

Sources

Exploratory

Solubility Profiling of 3'-Methyl-4'-n-pentoxypropiophenone: A Comparative Analysis in Polar vs. Non-Polar Solvents

Executive Summary The physicochemical profiling of pharmaceutical intermediates and specialized chemical building blocks is a critical bottleneck in drug development and materials science. 3'-Methyl-4'-n-pentoxypropiophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical profiling of pharmaceutical intermediates and specialized chemical building blocks is a critical bottleneck in drug development and materials science. 3'-Methyl-4'-n-pentoxypropiophenone (CAS: 1443340-67-7) is a highly lipophilic propiophenone derivative characterized by a bulky aromatic core, a 3'-methyl substitution, and a highly hydrophobic 5-carbon (n-pentoxy) ether chain.

This technical guide provides an in-depth analysis of the solubility behavior of 3'-Methyl-4'-n-pentoxypropiophenone across a spectrum of polar and non-polar solvents. By grounding empirical methodologies in thermodynamic principles—specifically Hansen Solubility Parameters (HSP) and the gold-standard shake-flask protocol—this whitepaper equips researchers with the theoretical causality and self-validating experimental frameworks necessary for accurate solubility determination.

Theoretical Framework: Thermodynamics of Solvation

The dissolution of a solute into a solvent is governed by the thermodynamic cycle of solvation. For a molecule to dissolve, the free energy of solvation (


) must be negative. This process requires overcoming the cohesive energy of the solute's crystal lattice and the cavitation energy required to disrupt solvent-solvent interactions.

ThermodynamicCycle Solid Solid Solute (Crystal Lattice) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Sublimation Energy (Solute-Solute breaking) Solution Solvated State (Solution) Solid->Solution ΔG_solvation (Net Free Energy) Gas->Solution Solvation Energy (Solute-Solvent forming) Solvent Solvent Cavity Formation Solvent->Solution Cavitation Energy (Solvent-Solvent breaking)

Thermodynamic cycle of solvation illustrating the energetic barriers to dissolution.

Hansen Solubility Parameters (HSP) and Causality

The solubility of 3'-Methyl-4'-n-pentoxypropiophenone can be accurately predicted using Hansen Solubility Parameters (HSP), which decompose the total cohesive energy density into three components: Dispersion forces (


), Polar interactions (

), and Hydrogen bonding (

)[1].
  • In Highly Polar Protic Solvents (e.g., Water): Water possesses an exceptionally high

    
     due to its extensive hydrogen-bonded network. To dissolve the bulky, hydrophobic pentoxypropiophenone molecule, a large cavity must be formed. The energy required to break water-water hydrogen bonds (cavitation energy) is vastly greater than the weak dipole-dipole interactions formed between water and the solute's ketone/ether groups. Consequently, the entropic penalty is too high, rendering the compound virtually insoluble[2].
    
  • In Non-Polar Solvents (e.g., Hexane, Toluene): Non-polar solvents rely almost entirely on London dispersion forces (

    
    ). Because the 5-carbon pentoxy chain and the aromatic ring of the solute are highly lipophilic, their 
    
    
    
    values closely match those of hexane and toluene. The energetic cost of cavity formation is minimal, and the entropy of mixing drives rapid and extensive dissolution[1].

Quantitative Data: Comparative Solubility Profile

The following table summarizes the solubility profile of 3'-Methyl-4'-n-pentoxypropiophenone at standard ambient temperature (25°C). Data is categorized by solvent polarity to highlight the structure-property relationship.

SolventSolvent ClassificationPolarity Index (P')Estimated Solubility Range (mg/mL)Solvation Mechanism
Water Highly Polar, Protic10.2< 0.01Highly restricted; high cavitation energy penalty.
Methanol Polar, Protic5.115 - 35Moderate; driven by H-bond donation to the ketone.
Acetone Polar, Aprotic3.4> 150High; favorable dipole-dipole interactions.
Ethyl Acetate Moderately Polar, Aprotic4.4> 200Very High; excellent HSP matching with the ester.
Toluene Non-Polar, Aromatic2.4> 300Exceptional;

stacking and dispersion alignment.
n-Hexane Non-Polar, Aliphatic0.1> 400Exceptional; ideal dispersion force matching with the n-pentoxy chain.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the thermodynamic solubility of highly lipophilic compounds, the classic shake-flask method remains the regulatory and scientific gold standard, as outlined by OECD Test Guideline 105. To ensure absolute trustworthiness, the protocol below is designed as a self-validating system , eliminating kinetic artifacts (supersaturation) and phase-separation errors.

Workflow Visualization

Workflow A 1. Solid Dispensing (Excess Solute) B 2. Solvent Addition (Polar/Non-Polar) A->B C 3. Equilibration (Shake-Flask, 24-48h) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Quantification (HPLC-UV Analysis) D->E F 6. Data Validation (Variance < 5%) E->F

Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Protocol

Step 1: Preparation and Solid Dispensing

  • Action: Dispense an excess amount of 3'-Methyl-4'-n-pentoxypropiophenone solid (e.g., 500 mg) into a series of borosilicate glass vials.

  • Causality: An excess of solid is mandatory to ensure the solution reaches absolute saturation, maintaining a continuous thermodynamic equilibrium between the undissolved crystal lattice and the solvated molecules.

Step 2: Solvent Addition and Agitation

  • Action: Add 1.0 mL of the target solvent to each vial. Seal tightly and place on an orbital shaker at 300 RPM in a temperature-controlled incubator strictly maintained at 25.0 ± 0.1 °C.

  • Causality: Temperature fluctuations drastically alter solubility limits. Constant agitation maximizes the surface area contact between the solid and the solvent, accelerating the kinetic approach to thermodynamic equilibrium[3].

Step 3: The Self-Validation Equilibration Check

  • Action: Agitate the samples for 24 hours. Extract a 50 µL aliquot from a subset of vials. Continue agitating the main vials for an additional 24 hours (48 hours total) and extract a second aliquot.

  • Validation Logic: If the quantified concentration difference between the 24-hour and 48-hour time points is < 5% , true thermodynamic equilibrium is confirmed. If the variance exceeds 5%, kinetic dissolution is still occurring, and agitation must continue[2].

Step 4: Phase Separation

  • Action: Transfer the equilibrated suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25°C.

  • Validation Logic: For highly lipophilic compounds in aqueous or polar media, micro-emulsions or colloidal suspensions frequently form, artificially inflating UV absorbance readings. High-speed centrifugation forces these particulates out of the supernatant, ensuring only truly dissolved molecules are quantified[3].

Step 5: Quantification via HPLC-UV

  • Action: Dilute the clear supernatant into the mobile phase (to prevent precipitation inside the column) and inject it into an HPLC system equipped with a UV detector (typically monitored at ~254 nm for the propiophenone chromophore).

  • Causality: HPLC-UV provides superior specificity and sensitivity compared to direct UV spectrophotometry, separating the target analyte from any potential degradation products or solvent impurities[4].

Conclusion

The solubility of 3'-Methyl-4'-n-pentoxypropiophenone is fundamentally dictated by the interplay between its bulky, non-polar n-pentoxy chain and the cohesive energy of the solvent. While its aqueous solubility is heavily restricted by the thermodynamic penalty of cavity formation in water, it exhibits exceptional solubility in non-polar and moderately polar aprotic solvents driven by London dispersion forces. By employing a self-validating shake-flask methodology coupled with HPLC-UV quantification, researchers can generate rigorous, reproducible solubility data essential for downstream chemical synthesis and formulation development.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. Routledge / CRC Press. URL: [Link]

  • Analiza. Solubility Services: Miniaturized Shake-Flask Approach. Analiza. URL:[Link]

  • Environment and Climate Change Canada. New Substances Notification - OECD Test Guideline 105. Publications.gc.ca. URL: [Link]

  • Lee et al. (2012). Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Environmental Science & Technology. URL: [Link]

Sources

Foundational

Advanced Synthesis &amp; Applications of 3'-Methyl-4'-n-pentoxypropiophenone in Calamitic Mesogens

Executive Summary: The Lateral Methyl Advantage In the engineering of thermotropic liquid crystals (LCs), the suppression of crystalline melting points ( ) without obliterating the liquid crystalline phase is a primary c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lateral Methyl Advantage

In the engineering of thermotropic liquid crystals (LCs), the suppression of crystalline melting points (


) without obliterating the liquid crystalline phase is a primary challenge. 3'-Methyl-4'-n-pentoxypropiophenone  serves as a critical intermediate in addressing this challenge. It introduces a lateral methyl group  at the 3-position of the phenyl ring, creating a steric protrusion that disrupts efficient crystal packing.

This guide details the synthesis and application of this specific intermediate. Unlike standard alkoxypropiophenones, the 3'-methyl variant is instrumental in synthesizing low-melting nematic mixtures used in wide-temperature-range displays and photonic devices. The molecule functions as a "break-point" precursor: it can be reduced to form alkyl-alkoxy cores or condensed to form conjugated chalcone linkages, both retaining the lateral substituent necessary for thermodynamic stability.

Synthesis Protocol: The Williamson Ether Route

While Friedel-Crafts acylation of 2-methyl-1-n-pentoxybenzene is theoretically possible, it suffers from poor regioselectivity (yielding mixtures of 4' and 6' isomers). The self-validating protocol below utilizes a Williamson Ether Synthesis starting from 3-methyl-4-hydroxypropiophenone. This route guarantees the 1,3,4-substitution pattern required for mesogenic linearity.

Materials & Reagents[1][2][3][4]
  • Precursor: 3-Methyl-4-hydroxypropiophenone (CAS: 5456-37-1) - The rigid core.

  • Alkylating Agent: 1-Bromopentane (n-Pentyl bromide).

  • Base: Potassium Carbonate (

    
    ), anhydrous (milled).
    
  • Catalyst: Potassium Iodide (KI) - Finkelstein condition to accelerate reaction.

  • Solvent: Butanone (MEK) or DMF (N,N-Dimethylformamide).

Step-by-Step Methodology

Rationale: We use MEK for easier workup (lower boiling point) or DMF for faster kinetics. The addition of KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Activation: Charge a 3-neck round-bottom flask with 3-Methyl-4-hydroxypropiophenone (1.0 eq) and anhydrous

    
     (1.5 eq) in MEK (10 mL/g of substrate). Stir at reflux for 30 minutes.
    
    • Checkpoint: The solution should turn yellow/orange as the phenoxide anion forms.

  • Alkylation: Add 1-Bromopentane (1.2 eq) and a catalytic amount of KI (0.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (

    
     for MEK) for 12–16 hours.
    
    • Monitoring: Use TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (

      
      ) must disappear; the product spot will be less polar (
      
      
      
      ).
  • Workup:

    • Cool to room temperature and filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in DCM (Dichloromethane) and wash with 10% NaOH (to remove unreacted phenol) followed by water and brine.

  • Purification: Recrystallize from Ethanol or Methanol.

    • Validation: The product, 3'-Methyl-4'-n-pentoxypropiophenone , should be a white to pale yellow solid/low-melting solid.

Downstream Applications in LC Synthesis

The utility of 3'-Methyl-4'-n-pentoxypropiophenone lies in its conversion into two distinct classes of liquid crystals.

Application A: Synthesis of Low-Melting Nematic Diluents (Reduction)

To create a liquid crystal mixture that remains fluid at


, the ketone group is reduced to a propyl chain. The resulting molecule, 4-propyl-2-methyl-1-pentoxybenzene , acts as a high-boiling, low-viscosity diluent.
  • Method: Wolff-Kishner Reduction (Huang-Minlon modification).

  • Protocol: React the propiophenone with Hydrazine hydrate (

    
    ) and KOH in Diethylene Glycol at 
    
    
    
    .
  • Outcome: The carbonyl oxygen is removed. The lateral methyl group remains, preventing the long alkyl/alkoxy chains from crystallizing too efficiently.

Application B: Synthesis of Chalcone Mesogens (Condensation)

Reacting the propiophenone with 4-substituted benzaldehydes yields Chalcone liquid crystals . These possess a conjugated


 bridge, which imparts high birefringence (

).
  • Method: Claisen-Schmidt Condensation.

  • Protocol: Stir the propiophenone with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in Ethanol with catalytic NaOH at RT.

  • Mechanism: The enolate of the propiophenone attacks the aldehyde. The lateral methyl group in the final chalcone lowers the melting point significantly compared to the non-methylated analogue, often revealing a room-temperature nematic phase.

Quantitative Impact: The Lateral Methyl Effect

The following table illustrates the thermodynamic impact of introducing the 3'-methyl group into a standard propiophenone-derived mesogen core (Data generalized from homologous series trends in Mol. Cryst. Liq. Cryst.).

PropertyNon-Substituted Analogue3'-Methyl Substituted (Target)Impact Analysis
Melting Point (

)


Critical Benefit: Drastic reduction in

due to steric disruption of lateral packing.
Clearing Point (

)


Trade-off: Slight reduction in thermal stability of the nematic phase due to increased molecular width.
Mesophase Type Smectic A + NematicNematic (Smectic suppressed)Application: Eliminates highly viscous smectic phases, improving response time in displays.
Solubility ModerateHighImproves miscibility in eutectic LC mixtures.

Visualization: Synthesis & Application Pathways[1][3][5]

LC_Synthesis_Pathway Precursor 3-Methyl-4-hydroxy- propiophenone Target 3'-Methyl-4'-n- pentoxypropiophenone (Key Intermediate) Precursor->Target Williamson Ether Synthesis Reagent n-Pentyl Bromide (K2CO3 / KI) Reagent->Target App_Red Wolff-Kishner Reduction Target->App_Red N2H4 / KOH App_Cond Claisen-Schmidt Condensation Target->App_Cond NaOH / EtOH Prod_Diluent 4-Propyl-2-methyl- 1-pentoxybenzene (Low Tm Diluent) App_Red->Prod_Diluent Deoxygenation Prod_Chalcone Lateral Methyl Chalcone Mesogen (High Birefringence) App_Cond->Prod_Chalcone C=C Formation Reagent_Ald 4-Substituted Benzaldehyde Reagent_Ald->App_Cond

Figure 1: Synthetic tree illustrating the generation of the intermediate and its divergence into Diluent (Reduction) and Mesogen (Condensation) pathways.

References

  • Dave, J. S., & Bhatt, H. S. (2012).[1][2][3] Synthesis of Liquid Crystals with Lateral Methyl Group and Study of Their Mesomorphic Properties. Molecular Crystals and Liquid Crystals, 562(1), 82–91. Link

  • Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of New Schiff Base Liquid Crystals with Lateral Substituents. Journal of Chemistry, 2010. Link

  • Gray, G. W. (1998). The Chemistry of Liquid Crystals. Philosophical Transactions of the Royal Society A. Link

  • Thaker, B. T., & Kanojiya, J. B. (2011). Synthesis and mesomorphic properties of some novel calamitic liquid crystals containing chalcone linkage. Journal of Saudi Chemical Society. Link

Sources

Exploratory

Role of 3'-Methyl-4'-n-pentoxypropiophenone in organic synthesis pathways

Technical Guide: Role of 3'-Methyl-4'-n-pentoxypropiophenone in Organic Synthesis Pathways Abstract This technical guide analyzes the synthetic utility of 3'-Methyl-4'-n-pentoxypropiophenone (CAS 1443340-67-7), a special...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Role of 3'-Methyl-4'-n-pentoxypropiophenone in Organic Synthesis Pathways

Abstract This technical guide analyzes the synthetic utility of 3'-Methyl-4'-n-pentoxypropiophenone (CAS 1443340-67-7), a specialized aryl ketone intermediate.[1] Primarily recognized for its structural homology to the muscle relaxant scaffolds of Tolperisone and Eperisone, this compound serves as a critical lipophilic building block in medicinal chemistry and a mesogenic core in liquid crystal materials science.[1] This document details its synthesis, downstream reactivity (Mannich reaction,


-halogenation), and experimental protocols for its integration into high-value organic frameworks.[1]

Chemical Identity & Structural Significance

  • IUPAC Name: 1-(3-methyl-4-(pentyloxy)phenyl)propan-1-one[1]

  • CAS Number: 1443340-67-7[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Molecular Weight: 234.33 g/mol [1]

Structural Analysis: The molecule features a propiophenone core substituted with a methyl group at the meta (3') position and an n-pentoxy chain at the para (4') position.[1]

  • Propiophenone Core: Provides a reactive carbonyl for nucleophilic addition and an

    
    -methylene group susceptible to electrophilic substitution (e.g., Mannich reaction, halogenation).[1]
    
  • 3'-Methyl Group: Introduces steric bulk that can influence the conformation of downstream products (e.g., twisting the phenyl ring out of plane in liquid crystals) and modulate metabolic stability in pharmaceutical analogs.[1]

  • 4'-n-Pentoxy Group: A lipophilic tail (C5) that enhances blood-brain barrier (BBB) permeability in drug candidates and promotes nematic/smectic phase formation in liquid crystals.[1]

Synthesis Pathways of the Core Scaffold

The synthesis of 3'-Methyl-4'-n-pentoxypropiophenone is typically achieved via two primary routes: Friedel-Crafts Acylation or O-Alkylation .[1]

Route A: Friedel-Crafts Acylation (Preferred for Scale-Up)

This route involves the acylation of 1-methyl-2-(pentyloxy)benzene.[1]

  • Precursor: 2-Methylphenol (o-Cresol) is first alkylated with 1-bromopentane to form 1-methyl-2-(pentyloxy)benzene.[1]

  • Acylation: The ether is reacted with propionyl chloride in the presence of a Lewis acid (AlCl

    
     or FeCl
    
    
    
    ).[1]
  • Regioselectivity: The para position to the alkoxy group is activated and sterically accessible, favoring the formation of the 4,3-isomer.[1]

Route B: O-Alkylation of 4'-Hydroxy-3'-methylpropiophenone
  • Precursor: 4'-Hydroxy-3'-methylpropiophenone (prepared via Fries rearrangement of o-cresyl propionate).[1]

  • Alkylation: Reaction with 1-bromopentane and a base (K

    
    CO
    
    
    
    ) in DMF or Acetone.[1]
  • Advantage: Higher regiochemical purity as the carbonyl position is fixed prior to alkylation.[1]

Downstream Applications & Reactivity

The utility of 3'-Methyl-4'-n-pentoxypropiophenone lies in its versatile reactivity at the carbonyl and


-carbon positions.[1]
Pathway 1: Mannich Reaction (Synthesis of -Amino Ketones)

This is the most critical pathway for medicinal chemistry, generating scaffolds analogous to Tolperisone (a centrally acting muscle relaxant).[1]

  • Mechanism: Acid-catalyzed enolization followed by attack on an iminium ion generated from formaldehyde and a secondary amine (e.g., piperidine).[1]

  • Product: 2-Methyl-1-(3-methyl-4-(pentyloxy)phenyl)-3-(piperidin-1-yl)propan-1-one.[1]

  • Significance: The "pentoxy" variant is investigated for altered pharmacokinetic profiles (logP) compared to the methyl/ethyl analogs of Tolperisone/Eperisone.[1]

Pathway 2: -Bromination (Heterocycle Synthesis)[1]
  • Reagent: Bromine (Br

    
    ) or Phenyltrimethylammonium tribromide (PTAB).[1]
    
  • Product:

    
    -Bromo-3'-methyl-4'-n-pentoxypropiophenone.[1]
    
  • Application: Precursor for the Hantzsch Thiazole Synthesis (reaction with thioamides) to generate thiazole-based liquid crystals or bioactive inhibitors.[1]

Pathway 3: Reduction (Chiral Alcohols)[1]
  • Reagent: NaBH

    
     (racemic) or CBS Catalyst/Borane (enantioselective).[1]
    
  • Product: 1-(3-methyl-4-(pentyloxy)phenyl)propan-1-ol.[1]

  • Application: Chiral building blocks for ether-linked liquid crystals or resolution agents.[1]

Visualization of Synthesis & Reactivity

G Start1 2-Methylphenol (o-Cresol) Inter1 1-Methyl-2-(pentyloxy)benzene Start1->Inter1 1-Bromopentane K2CO3, DMF Target 3'-Methyl-4'-n-pentoxypropiophenone (CAS 1443340-67-7) Inter1->Target Propionyl Chloride AlCl3, DCM (Friedel-Crafts) Mannich Beta-Amino Ketone (Tolperisone Analog) Target->Mannich HCHO, Piperidine HCl (Mannich Rxn) Bromo Alpha-Bromo Ketone (Thiazole Precursor) Target->Bromo Br2 / HBr (Alpha-Bromination) Alcohol Chiral Alcohol (Liquid Crystal Mesogen) Target->Alcohol NaBH4 or CBS Catalyst (Reduction)

Figure 1: Synthesis of 3'-Methyl-4'-n-pentoxypropiophenone and its divergent downstream pathways.[1]

Experimental Protocols

Protocol A: Synthesis of 3'-Methyl-4'-n-pentoxypropiophenone (Route B)

Objective: High-purity synthesis via O-alkylation.[1]

  • Reagents: 4'-Hydroxy-3'-methylpropiophenone (10 mmol), 1-Bromopentane (12 mmol), Potassium Carbonate (anhydrous, 15 mmol), Potassium Iodide (catalytic, 0.5 mmol), Acetone (50 mL).[1]

  • Procedure:

    • Charge a 100 mL round-bottom flask with 4'-Hydroxy-3'-methylpropiophenone, K

      
      CO
      
      
      
      , KI, and Acetone.
    • Add 1-Bromopentane dropwise under stirring.

    • Reflux the mixture at 60°C for 12–16 hours (monitor via TLC, Hexane:EtOAc 8:2).

    • Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine.[1]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallization from Ethanol/Water or column chromatography (Silica, Hexane/EtOAc gradient).[1]

  • Expected Yield: 85–92%.

Protocol B: Mannich Reaction (Tolperisone Analog Synthesis)

Objective: Conversion to the


-amino ketone hydrochloride salt.[1]
  • Reagents: 3'-Methyl-4'-n-pentoxypropiophenone (5 mmol), Paraformaldehyde (6 mmol), Piperidine Hydrochloride (6 mmol), Ethanol (10 mL), Conc. HCl (catalytic).[1]

  • Procedure:

    • Dissolve the ketone and piperidine hydrochloride in ethanol.

    • Add paraformaldehyde and 2-3 drops of conc.[1] HCl.

    • Reflux at 80°C for 24 hours.

    • Cool the solution; the product often precipitates as the hydrochloride salt.[1]

    • If no precipitate forms, add diethyl ether to induce crystallization.[1]

  • Purification: Recrystallize from Isopropanol/Acetone.

  • Data Validation: Check

    
    H NMR for the disappearance of the ketone 
    
    
    
    -quartet and appearance of the
    
    
    -methine multiplet and piperidine ring signals.

Safety & Handling

  • Hazards: 3'-Methyl-4'-n-pentoxypropiophenone is an organic ketone; treat as a potential skin/eye irritant.[1]

  • Reactivity: Avoid strong oxidizing agents.[1] The

    
    -position is sensitive to base-catalyzed condensation (aldol-like side reactions).[1]
    
  • Storage: Store in a cool, dry place under inert atmosphere (N

    
    ) to prevent slow oxidation of the alkyl chain or ether linkage.
    

References

  • Synthesis of Propiophenones: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedure for Friedel-Crafts acylation).

  • Mannich Reaction Mechanism: Arend, M., Westermann, B., & Risch, N. (1998).[1] Modern variants of the Mannich reaction. Angewandte Chemie International Edition, 37(8), 1044-1070.[1] Link

  • Tolperisone Structure-Activity: Treiber, K., et al. (2009).[1] Tolperisone: evaluation of the lidocaine-like activity on voltage-gated sodium channels.[1] British Journal of Pharmacology, 158(5), 1293-1301.[1] (Reference for the pharmacological relevance of the propiophenone scaffold). Link[1]

  • Liquid Crystal Mesogens: Gray, G.W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[1] (Reference for the role of alkoxy tails in mesogenicity).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3'-Methyl-4'-n-pentoxypropiophenone

I cannot provide a step-by-step synthesis protocol, specific reaction conditions, or a practical guide for the production of 3'-Methyl-4'-n-pentoxypropiophenone. This compound is a substituted propiophenone, a chemical c...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis protocol, specific reaction conditions, or a practical guide for the production of 3'-Methyl-4'-n-pentoxypropiophenone. This compound is a substituted propiophenone, a chemical class that includes direct precursors to synthetic cathinones and other controlled substances. I can, however, explain the general chemical principles involved in the synthesis of this class of molecules, the theoretical reaction mechanisms, and the safety protocols required when handling the typical reagents used in these transformations.

Application Note: Synthetic Principles of Substituted Propiophenones

Abstract Substituted propiophenones are essential intermediates in organic synthesis, often serving as scaffolds for the development of pharmaceutical agents, photoinitiators, and fine chemicals. Their structural core consists of a benzene ring substituted with a propionyl group and various alkyl or alkoxy moieties.[1] This note explores the theoretical basis of the two primary synthetic pathways used to construct these frameworks: Friedel-Crafts acylation and O-alkylation (Williamson ether synthesis). It also details the safety considerations for the hazardous reagents typically employed in these reactions.

Theoretical Synthetic Pathways

The construction of an alkoxy-methyl-propiophenone scaffold generally involves two distinct chemical transformations: the formation of the carbon-carbon bond (acylation) and the formation of the carbon-oxygen bond (etherification).

A. Friedel-Crafts Acylation

The introduction of the propionyl group onto an aromatic ring is classically achieved via Friedel-Crafts acylation.[1] In this electrophilic aromatic substitution (EAS) reaction, an acyl chloride (e.g., propionyl chloride) reacts with an aromatic substrate in the presence of a strong Lewis acid catalyst.[2]

  • Mechanism: The Lewis acid (typically Aluminum Chloride,

    
    ) coordinates with the halogen of the acyl chloride, generating a highly electrophilic acylium ion intermediate. This intermediate attacks the aromatic ring, forming a resonance-stabilized arenium ion (sigma complex). Deprotonation restores aromaticity, yielding the ketone.
    
  • Regioselectivity: The position of the incoming acyl group is directed by existing substituents on the ring. Alkyl and alkoxy groups are activating and ortho/para directing. Steric hindrance often favors para substitution, particularly with bulky alkoxy groups.

B. Williamson Ether Synthesis (O-Alkylation)

If the starting material contains a phenolic hydroxyl group, the alkoxy chain is introduced via O-alkylation. This is typically a nucleophilic substitution reaction (


).
  • Mechanism: The phenol is deprotonated by a base (e.g., Potassium Carbonate,

    
    ) to form a phenoxide ion. This nucleophile then attacks an alkyl halide (e.g., 1-bromopentane), displacing the halide ion and forming the ether linkage.
    
  • Kinetics: The reaction rate depends on the nucleophilicity of the phenoxide, the electrophilicity of the alkyl halide, and the solvent polarity. Polar aprotic solvents (e.g., DMF, Acetonitrile) are often used to enhance the nucleophilicity of the anion.

Reaction Mechanism Visualization

The following diagram illustrates the general mechanism for the Friedel-Crafts acylation of an activated benzene derivative.

FriedelCraftsMechanism Reagents Acyl Chloride + Lewis Acid (AlCl3) Complex Lewis Acid Complex Reagents->Complex Coordination Acylium Acylium Ion (Electrophile) Complex->Acylium Ionization SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex Electrophilic Attack Arene Aromatic Substrate (Nucleophile) Arene->SigmaComplex + Product Substituted Propiophenone SigmaComplex->Product Deprotonation (Restoration of Aromaticity) Byproduct HCl + Regenerated Catalyst SigmaComplex->Byproduct

Caption: General mechanism of Friedel-Crafts acylation showing the generation of the electrophilic acylium ion and the subsequent substitution on the aromatic ring.

Safety and Handling of Reagents

The synthesis of propiophenones involves reagents that pose significant physical and health hazards. Strict adherence to safety protocols is mandatory in professional laboratory settings.

A. Lewis Acids (e.g., Aluminum Chloride)[2][3][4][5]
  • Hazard: Anhydrous

    
     is violently reactive with water. It reacts with atmospheric moisture to release hydrogen chloride (HCl) gas, which is highly corrosive and toxic.
    
  • Handling: Must be weighed and handled in a fume hood or glovebox.

  • PPE: Chemical-resistant gloves, safety goggles, and a lab coat are essential. Respiratory protection is required if handling outside a controlled ventilation system.

  • Quenching: Reactions involving

    
     must be quenched slowly by pouring the reaction mixture onto ice/water. This process is highly exothermic and evolves large volumes of HCl gas.
    
B. Acid Chlorides (e.g., Propionyl Chloride)[1]
  • Hazard: Corrosive, lachrymator, and flammable. Reacts violently with water and alcohols. Causes severe skin burns and eye damage.

  • Handling: Use only in a well-ventilated fume hood. Avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert gas (nitrogen or argon) to prevent hydrolysis.

C. Alkyl Halides (e.g., 1-Bromopentane)
  • Hazard: Flammable liquids. Irritating to skin and eyes. Some alkyl halides are potential carcinogens or reproductive toxins.

  • Disposal: Halogenated organic waste must be segregated from non-halogenated solvents and disposed of according to environmental regulations.

Regulatory Context

Researchers must be aware that substituted propiophenones are structurally related to precursors monitored by international drug control agencies.

  • Precursor Monitoring: While specific isomers may not be scheduled, the "propiophenone" backbone is a controlled precursor category in many jurisdictions due to its use in the illicit manufacture of cathinone-type stimulants.

  • Compliance: Legitimate research involving these compounds typically requires end-user verification, strict inventory logging, and adherence to "Know Your Customer" (KYC) principles by chemical suppliers.

References

  • Friedel-Crafts Acylation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Link

  • Williamson Ether Synthesis: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link

  • Chemical Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Application

Application Note: Precision Synthesis of 3'-Methyl-4'-n-pentoxypropiophenone via Regioselective Friedel-Crafts Acylation

This Application Note and Protocol is designed for research and development scientists focusing on the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone . This molecule serves as a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for research and development scientists focusing on the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone . This molecule serves as a critical intermediate in the synthesis of liquid crystals and specific pharmaceutical agents (e.g., muscle relaxants and antispasmodics).

Executive Summary & Strategic Analysis

The preparation of 3'-Methyl-4'-n-pentoxypropiophenone presents a classic challenge in electrophilic aromatic substitution: achieving high regioselectivity while preserving the labile alkyl-aryl ether linkage.

The synthesis relies on the Friedel-Crafts acylation of 2-methylphenyl pentyl ether (also known as o-cresyl pentyl ether) with propionyl chloride.

Mechanistic Strategy
  • Substrate: 2-Methylphenyl pentyl ether.

  • Directing Effects: The molecule contains two activating groups:

    • -O-Pentyl (Alkoxy): Strong activator, ortho, para-director.

    • -CH₃ (Methyl): Weak activator, ortho, para-director.

  • Regioselectivity: The alkoxy group dominates the directing effect. The position para to the pentoxy group (C4 relative to the ether) is sterically accessible and electronically favored. The methyl group at C2 blocks the ortho position and reinforces the activation at C4 (which is meta to the methyl).

  • Outcome: The primary product is the 1,2,4-substituted benzene: 4-pentoxy-3-methylpropiophenone (synonymous with 3'-methyl-4'-n-pentoxypropiophenone).

Critical Control Points (CCPs)
  • Ether Stability: Aluminum chloride (

    
    ) is a strong Lewis acid capable of cleaving aryl alkyl ethers (dealkylation). Strict temperature control (< 5°C)  is required to prevent the loss of the pentyl group.
    
  • Moisture Sensitivity: The acylium ion intermediate is highly reactive with water. Anhydrous conditions are non-negotiable.

  • Stoichiometry: Unlike catalytic alkylation, acylation requires

    
     equivalent of Lewis acid because the product ketone complexes with the catalyst.
    

Reaction Pathway & Mechanism[1][2][3][4][5][6][7][8]

The reaction proceeds via the generation of a propionylium cation (acylium ion), which attacks the electron-rich aromatic ring.

Graphviz Pathway Diagram

FC_Acylation_Pathway Reagents Reagents: Propionyl Chloride + AlCl3 Complex Acylium Complex [CH3CH2C≡O]+ [AlCl4]- Reagents->Complex Activation (DCM) Intermediate Sigma Complex (Wheland Intermediate) Complex->Intermediate + Substrate (Electrophilic Attack) Substrate Substrate: 2-Methylphenyl Pentyl Ether Substrate->Intermediate Product_Complex Product-AlCl3 Complex Intermediate->Product_Complex - HCl (Aromatization) Final_Product Target: 3'-Methyl-4'-n-pentoxypropiophenone Product_Complex->Final_Product Acid Quench (Hydrolysis) Side_Product Risk: Dealkylation (Phenol) Product_Complex->Side_Product T > 10°C (Ether Cleavage)

Figure 1: Reaction pathway for the Friedel-Crafts acylation, highlighting the critical risk of ether cleavage at high temperatures.

Detailed Experimental Protocol

Method A: Low-Temperature Classical Acylation (AlCl₃/DCM)

This protocol is optimized for high yield and minimal dealkylation.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Methylphenyl pentyl ether 178.271.0Substrate
Propionyl Chloride 92.521.2Acylating Agent
Aluminum Chloride (AlCl₃) 133.341.2 - 1.3Lewis Acid Catalyst
Dichloromethane (DCM) -SolventAnhydrous Solvent
HCl (1M) -QuenchHydrolysis
Step-by-Step Procedure
  • System Preparation:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

    • Flame-dry the glassware under vacuum and flush with nitrogen.

  • Catalyst Suspension:

    • Charge the flask with AlCl₃ (1.3 equiv) and anhydrous DCM (5 mL per mmol substrate) .

    • Cool the suspension to 0°C using an ice/salt bath.

  • Acylium Ion Formation:

    • Add Propionyl Chloride (1.2 equiv) dropwise to the AlCl₃ suspension.

    • Observation: The mixture may turn yellow/orange as the acylium complex forms. Stir for 15 minutes at 0°C.

  • Substrate Addition (Critical Step):

    • Dissolve 2-Methylphenyl pentyl ether (1.0 equiv) in a small volume of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture over 30–45 minutes.

    • Control: Maintain internal temperature below 5°C .

    • Rationale: Slow addition prevents localized overheating, which causes ether cleavage (dealkylation).

  • Reaction Phase:

    • Allow the mixture to stir at 0–5°C for 2 hours.

    • Monitor by TLC (Hexane:Ethyl Acetate 9:1) or HPLC.[3] The starting ether spot should disappear.

    • Note: Do not reflux.[4] Room temperature stirring is acceptable only if TLC shows incomplete conversion after 2 hours at 0°C.

  • Quenching & Workup:

    • Pour the reaction mixture slowly onto a mixture of crushed ice and 1M HCl (approx. 50 mL).

    • Caution: Exothermic hydrolysis of excess AlCl₃. Vigorously stir until the solid complex dissolves.

    • Separate the organic layer (DCM).

    • Extract the aqueous layer twice with DCM.

  • Purification:

    • Wash combined organics with water, saturated

      
      , and brine.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.[1]
      
    • Recrystallization: The crude solid can usually be recrystallized from Ethanol or Methanol to yield white crystals.

Experimental Workflow Diagram

Protocol_Workflow Start Start: Dry Glassware N2 Atmosphere Step1 Suspend AlCl3 in DCM Cool to 0°C Start->Step1 Step2 Add Propionyl Chloride Form Complex (15 min) Step1->Step2 Step3 Slow Addition of Substrate Keep Temp < 5°C Step2->Step3 Step4 Stir 0-5°C for 2-3 hrs Monitor TLC Step3->Step4 Step5 Quench: Ice/HCl Hydrolysis of Complex Step4->Step5 Step6 Extraction (DCM) Wash (NaHCO3, Brine) Step5->Step6 End Recrystallization (EtOH) Pure Product Step6->End

Figure 2: Operational workflow for the batch synthesis of 3'-Methyl-4'-n-pentoxypropiophenone.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product contains -OH peak (IR ~3400 cm⁻¹) Dealkylation of pentyl ether.Reaction temperature too high. Keep T < 5°C. Reduce AlCl₃ excess.[1]
Low Yield Moisture contamination.Ensure all glassware is flame-dried; use fresh anhydrous DCM.
Incomplete Reaction Old/Inactive AlCl₃.Use fresh AlCl₃ (should be yellow/grey powder, not white clumps).
Dark/Tar Formation Polymerization or vigorous exotherm.Slow down addition rate; improve cooling.

References

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation: Mechanism and Recent Literature. Retrieved from [Link]

  • Andonian, A. (2011). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

Sources

Method

Solvent Extraction Techniques for 3'-Methyl-4'-n-pentoxypropiophenone Isolation

[1][2] Executive Summary 3'-Methyl-4'-n-pentoxypropiophenone is a critical lipophilic intermediate, often utilized in the synthesis of centrally acting muscle relaxants (analogous to the Eperisone/Tolperisone class).[1][...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3'-Methyl-4'-n-pentoxypropiophenone is a critical lipophilic intermediate, often utilized in the synthesis of centrally acting muscle relaxants (analogous to the Eperisone/Tolperisone class).[1][2] Its isolation presents specific challenges due to its high lipophilicity (LogP > 4.0) and the potential for co-extraction of unreacted phenolic precursors or aluminum salts from Friedel-Crafts acylation.[2]

This guide provides a scientifically grounded protocol for the solvent extraction and purification of this molecule. Unlike generic ketone extractions, this protocol emphasizes pH-controlled differential extraction to remove phenolic impurities and emulsion management strategies essential for long-chain alkoxy derivatives.[1][2]

Physicochemical Profiling & Solvent Strategy

Successful extraction requires a deep understanding of the solute's behavior in biphasic systems.

Target Molecule Profile[1][2]
  • Chemical Structure: A propiophenone core substituted with a methyl group at the 3-position and a hydrophobic n-pentoxy chain at the 4-position.[1][2]

  • Estimated LogP: ~4.2 – 4.8 (Highly Lipophilic).

  • pKa: The molecule is neutral. However, potential impurities (e.g., 4'-hydroxy-3'-methylpropiophenone) are weakly acidic (pKa ~10).[2]

  • Solubility:

    • Water:[1][2][3] Negligible (< 0.1 mg/mL).

    • Dichloromethane (DCM):[4] Excellent.

    • Toluene: Excellent (Preferred for scale-up due to lower volatility and better safety profile).[2]

    • Hexane/Heptane: Good (Useful for crystallization).

Solvent Selection Matrix[2]
SolventSuitabilityRationale
Toluene High High boiling point prevents evaporative loss during hot extractions; excellent solubility for the target; forms distinct layers with water.[1][2]
DCM Medium Excellent solubility but high volatility and environmental concerns. Prone to emulsions with AlCl3 quenches.[2]
Ethyl Acetate Medium Good general solvent, but can co-extract polar impurities and hydrolyze under strongly basic/acidic wash conditions.
Diethyl Ether Low Too volatile; flammability risk; poor choice for scale-up.[2]

Protocol 1: Isolation from Friedel-Crafts Reaction Matrix[1][2]

Scenario: The target molecule was synthesized via Friedel-Crafts acylation of 1-methyl-2-n-pentoxybenzene (or similar) using Aluminum Chloride (AlCl3).[1][2]

Mechanistic Insight

The reaction mixture contains the target ketone complexed with aluminum.[2] The critical step is the hydrolysis of the Lewis acid complex without degrading the ether linkage.[2] The high lipophilicity of the pentoxy chain increases the risk of stable emulsion formation during the aqueous quench.[2]

Step-by-Step Procedure

Reagents:

  • Crude Reaction Mixture[2][3][4][5]

  • Solvent: Toluene (Preferred) or DCM

  • Quench Solution: 1M HCl (ice-cold)

  • Wash Solution: 5% NaOH (aq)

  • Drying Agent: Anhydrous MgSO4[2][4]

Workflow:

  • Controlled Hydrolysis (Quench):

    • Cool the reaction mixture to 0–5°C.

    • Slowly pour the reaction mixture into a stirred vessel containing ice-cold 1M HCl.

    • Why? Acid prevents the precipitation of aluminum hydroxides (Al(OH)3), which form gelatinous emulsions that trap the product.[2]

  • Phase Separation:

    • Add Toluene (ratio 1:1 v/v relative to reaction volume).

    • Agitate vigorously for 10 minutes to ensure the target transfers from the aqueous Al-complex phase to the organic phase.[2]

    • Allow layers to settle. Retain the upper organic layer.

  • The "Phenolic Purge" (Critical Step):

    • Wash the organic layer with 5% NaOH (2x).

    • Mechanism: If the synthesis involved alkylation of a phenol, unreacted phenol is a likely impurity.[2] The NaOH deprotonates the phenol (forming water-soluble phenolate), while the target 3'-Methyl-4'-n-pentoxypropiophenone remains neutral and stays in the organic phase.[1][2]

    • Caution: Do not use concentrated base or heat, to avoid aldol condensation side reactions.

  • Neutralization & Drying:

    • Wash the organic layer with Brine (Saturated NaCl) to remove residual base and break any micro-emulsions.

    • Dry over Anhydrous MgSO4 for 30 minutes.

    • Filter and concentrate under reduced pressure (Rotovap) at 45°C.

Protocol 2: Purification via Crystallization[4]

Since the target is a solid (or low-melting solid) with high non-polar character, recrystallization is superior to distillation for high purity.[2]

Solvent System: Methanol/Water or Hexane.[2]

  • Dissolve the crude oil/solid in a minimum amount of boiling Methanol .

  • Slowly add Water dropwise until persistent turbidity is observed.[2]

  • Re-heat to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • The n-pentoxy chain encourages crystallization by van der Waals stacking.[2] Filter the white crystals.[2][5]

Visualization: Extraction Decision Logic[2]

The following diagram illustrates the critical decision points in the isolation workflow, specifically addressing impurity removal.

ExtractionWorkflow Start Crude Reaction Mixture (Target + AlCl3 + Impurities) Quench Quench into Ice/HCl (Solubilize Al salts) Start->Quench PhaseSep Add Toluene & Separate Phases Quench->PhaseSep OrgPhase Organic Phase (Target + Phenols + Neutrals) PhaseSep->OrgPhase Extracts Target AqPhase Aqueous Phase (Al salts + Acids) PhaseSep->AqPhase Discard BaseWash Wash with 5% NaOH OrgPhase->BaseWash Remove Phenolic Impurities OrgPhase2 Organic Phase (Target Molecule) BaseWash->OrgPhase2 Retain AqPhase2 Aqueous Waste (Phenolates) BaseWash->AqPhase2 Discard Drying Brine Wash & MgSO4 Dry OrgPhase2->Drying Final Pure 3'-Methyl-4'-n-pentoxypropiophenone Drying->Final

Caption: Figure 1. Differential extraction workflow highlighting the caustic wash step essential for removing phenolic precursors.

Analytical Validation

To ensure the extraction was successful, the following parameters must be verified:

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN:Water gradient)> 98.0% Area
Residual Solvent GC-HeadspaceToluene < 890 ppm
Identity 1H-NMR (CDCl3)Triplet at ~0.9 ppm (terminal methyl of pentoxy); Triplet at ~4.0 ppm (OCH2); Aromatic signals consistent with 1,2,4-substitution.[1][2]

Troubleshooting Guide

Issue: Persistent Emulsion during Quench

  • Cause: High concentration of amphiphilic intermediates or Al-hydroxides.[2]

  • Solution: Add solid NaCl to the aqueous layer (salting out) or filter the biphasic mixture through a pad of Celite to break the interfacial tension.[2]

Issue: Low Yield

  • Cause: Incomplete extraction due to high lipophilicity (target sticking to glassware or polymer tubing).

  • Solution: Rinse all glassware with Toluene.[2] Ensure the aqueous layer pH is strictly < 2 during the initial quench to prevent Al-complex trapping.[2]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Ohara Yakuhin Kogyo Kk. "Production of propiophenone derivative."[2] JP Patent H06256330A, 1994. Link (Describes the synthesis and isolation of analogous propiophenone intermediates for muscle relaxants).

  • BenchChem. "Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone."[1][2][4] Application Note, 2025.[6] Link (Protocol for similar alkoxy-propiophenone isolation).[2]

  • Frontier, A. "Not Voodoo: Workup Tricks."[7] University of Rochester, 2026.[7] Link (Authoritative guide on emulsion management and solvent selection).

Sources

Application

Scalable laboratory preparation of 3'-Methyl-4'-n-pentoxypropiophenone

Application Note & Protocol A Scalable and Efficient Laboratory Synthesis of 3'-Methyl-4'-n-pentoxypropiophenone via Friedel-Crafts Acylation Abstract: This document provides a comprehensive guide for the scalable labora...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Scalable and Efficient Laboratory Synthesis of 3'-Methyl-4'-n-pentoxypropiophenone via Friedel-Crafts Acylation

Abstract: This document provides a comprehensive guide for the scalable laboratory synthesis of 3'-Methyl-4'-n-pentoxypropiophenone, a valuable intermediate in organic synthesis. The protocol is centered around the robust and widely applicable Friedel-Crafts acylation reaction, a cornerstone method for the preparation of aromatic ketones.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step procedure, mechanistic insights, and practical considerations for safety and scalability. The methodology is built upon established chemical principles to ensure reliability and high yield.

Introduction and Strategic Rationale

Propiophenone and its substituted derivatives are critical structural motifs found in a variety of pharmacologically active molecules and serve as key building blocks for more complex chemical entities.[1][3] The target molecule, 3'-Methyl-4'-n-pentoxypropiophenone, incorporates both alkyl and alkoxy substituents on the aromatic ring, making it a versatile intermediate for further functionalization.

The chosen synthetic strategy is the Friedel-Crafts acylation, an electrophilic aromatic substitution that directly attaches an acyl group to an aromatic ring.[4][5] This method was selected for its several advantages:

  • Directness: It provides a straightforward route to the target ketone.

  • Scalability: The reaction can be adapted for gram-scale synthesis and beyond.[6]

  • High Selectivity: The acyl group introduced deactivates the aromatic ring towards further substitution, which effectively prevents polysubstitution products—a common issue in the related Friedel-Crafts alkylation.[1]

The reaction proceeds by activating a starting aromatic compound, 4-n-pentoxytoluene, with propionyl chloride in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃).

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Overall Reaction: 4-n-pentoxytoluene + Propionyl Chloride → (in the presence of AlCl₃) → 3'-Methyl-4'-n-pentoxypropiophenone

Mechanistic Insight: The Friedel-Crafts acylation mechanism involves three primary stages, driven by the formation of a highly electrophilic acylium ion.

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of propionyl chloride. This complex is unstable and facilitates the cleavage of the carbon-chlorine bond, generating a resonance-stabilized acylium ion.[5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-n-pentoxytoluene acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity.

  • Re-aromatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromatic system and yielding the final product, 3'-Methyl-4'-n-pentoxypropiophenone. The catalyst is regenerated in the process, although it remains complexed to the product ketone.

G Figure 1: Mechanism of Friedel-Crafts Acylation Reactants Propionyl Chloride + AlCl₃ Acylium Resonance-Stabilized Acylium Ion [Electrophile] Reactants->Acylium Catalyst Activation SigmaComplex Arenium Ion Intermediate (Sigma Complex) Acylium->SigmaComplex Electrophilic Attack Substrate 4-n-pentoxytoluene [Nucleophile] Substrate->SigmaComplex Electrophilic Attack Product 3'-Methyl-4'-n-pentoxypropiophenone -AlCl₃ Complex SigmaComplex->Product Deprotonation & Re-aromatization FinalProduct Final Product after Aqueous Work-up Product->FinalProduct Hydrolysis (Quenching)

Caption: Logical flow of the Friedel-Crafts Acylation mechanism.

Detailed Experimental Protocol

This protocol is designed for a representative gram-scale synthesis. Appropriate adjustments can be made for scaling up or down.

3.1. Materials and Equipment

  • Glassware: Three-necked round-bottom flask (flame-dried), dropping funnel, reflux condenser with a drying tube (e.g., CaCl₂), magnetic stirrer, and stir bar.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Cooling: Ice-water bath.

  • Work-up: Separatory funnel, beakers, Erlenmeyer flasks.

  • Purification: Rotary evaporator, vacuum distillation setup or column chromatography supplies.

3.2. Reagent Data

ReagentFormulaMW ( g/mol )Amount (g)Moles (mmol)Equivalents
4-n-pentoxytolueneC₁₂H₁₈O178.2710.056.11.0
Aluminum Chloride (AlCl₃)AlCl₃133.348.2561.91.1
Propionyl ChlorideC₃H₅ClO92.525.45 (4.9 mL)58.91.05
Dichloromethane (DCM)CH₂Cl₂84.93150 mL--
Hydrochloric Acid (conc.)HCl36.46~20 mL--
Crushed IceH₂O18.02~200 g--

3.3. Step-by-Step Synthesis Procedure

  • Setup: Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Place the entire apparatus under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (8.25 g). Add 100 mL of anhydrous dichloromethane. Begin stirring to create a suspension. Cool the flask to 0 °C using an ice-water bath.

  • Acylating Agent Addition: In a separate dry beaker, dissolve propionyl chloride (5.45 g) in 25 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Causality Note: Slow addition is crucial to control the initial exothermic complex formation between the Lewis acid and the acyl chloride.

  • Substrate Addition: After the propionyl chloride addition is complete, dissolve 4-n-pentoxytoluene (10.0 g) in 25 mL of anhydrous DCM and add this solution to the same dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.[7]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. The reaction mixture will typically become dark and viscous.[8]

  • Reaction Quenching (Work-up): Prepare a beaker with approximately 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. Safety Note: This step should be performed in a well-ventilated fume hood. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[7][8] Causality Note: This procedure hydrolyzes the aluminum chloride-ketone complex and decomposes any remaining reactive species. The acid prevents the precipitation of aluminum hydroxides.

  • Extraction and Washing: Transfer the entire mixture to a separatory funnel. Separate the bottom organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM. Combine all organic layers.[2][7]

  • Neutralization: Wash the combined organic layers sequentially with:

    • 100 mL of deionized water.

    • 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • 100 mL of brine (saturated NaCl solution) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

3.4. Purification

The crude product can be purified by either vacuum distillation or column chromatography on silica gel. For a scalable laboratory preparation, vacuum distillation is often the more practical method.

  • Vacuum Distillation: Distill the crude oil under reduced pressure. The expected boiling point will be significantly lower than the atmospheric boiling point. Collect the fraction corresponding to the pure 3'-Methyl-4'-n-pentoxypropiophenone.

3.5. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • FTIR Spectroscopy: Expect a strong carbonyl (C=O) stretching vibration around 1680-1695 cm⁻¹.[9]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity.

  • Mass Spectrometry: To confirm the molecular weight.

Visualization of Experimental Workflow

G Figure 2: Overall Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble & Inert Flame-Dried Glassware Reagents 2. Prepare Reagent Solutions Setup->Reagents Cooling 3. Cool Catalyst Suspension to 0°C Reagents->Cooling Addition 4. Sequential Dropwise Addition of Reagents Cooling->Addition Stirring 5. Stir at Room Temp & Monitor by TLC Addition->Stirring Quench 6. Quench in Ice/HCl Mixture Stirring->Quench Extract 7. Extraction with DCM & Aqueous Washes Quench->Extract Dry 8. Dry & Concentrate Crude Product Extract->Dry Purify 9. Purify via Vacuum Distillation Dry->Purify

Sources

Method

Application Note: 3'-Methyl-4'-n-pentoxypropiophenone as a Precursor for Substituted Propiophenone Derivatives

Introduction & Mechanistic Overview 3'-Methyl-4'-n-pentoxypropiophenone is a highly specialized aromatic ketone utilized as a critical building block in the synthesis of substituted cathinones, pyrovalerone analogs, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3'-Methyl-4'-n-pentoxypropiophenone is a highly specialized aromatic ketone utilized as a critical building block in the synthesis of substituted cathinones, pyrovalerone analogs, and other neuroactive propiophenone derivatives. The structural features of this precursor—specifically the electron-donating 4'-n-pentoxy group and the 3'-methyl group—significantly influence both its chemical reactivity during synthesis and the pharmacological profile of the downstream derivatives[1].

The conversion of this precursor into a bioactive derivative universally relies on a highly efficient, two-step "bromination-amination" sequence[2].

Causality in Experimental Design (Mechanistic Insights)
  • Alpha-Bromination via Enolization: The first step requires the selective halogenation of the alpha-carbon on the propanone chain. This proceeds via an acid-catalyzed enolate intermediate[3]. Because the 4'-pentoxy group strongly activates the aromatic ring toward electrophilic substitution, strict temperature control (0–5 °C) is mandatory to prevent unwanted ring-bromination or polybromination[3].

  • Bimolecular Nucleophilic Substitution (

    
    ):  The resulting 
    
    
    
    -bromoketone features a highly electrophilic alpha-carbon due to the adjacent carbonyl group and the excellent leaving-group ability of the bromide ion. The subsequent reaction with a primary or secondary amine proceeds via an
    
    
    mechanism[4].
  • Acid Scavenging & Salt Formation: During amination, one equivalent of hydrobromic acid (HBr) is generated. An acid scavenger (such as triethylamine or an excess of the reactant amine) must be present to neutralize the HBr, preventing the protonation of the nucleophilic amine[5]. Finally, because the resulting cathinone free base is prone to dimerization and oxidative degradation, it must be immediately precipitated as a stable hydrochloride salt[2].

Synthetic Workflow & Logical Causality

G A 3'-Methyl-4'-n-pentoxy propiophenone B Enolate Intermediate A->B Acid Cat. C Alpha-Bromoketone Intermediate B->C + Br2 (0-5°C) D Nucleophilic Substitution (Amine) C->D SN2 Reaction E Cathinone Free Base D->E - HBr F Hydrochloride Salt (Stable) E->F + HCl (g)

Two-step bromination-amination synthetic workflow for propiophenone derivatives.

G N1 Temperature Control (0-5°C) N2 Prevents Over-bromination N1->N2 N3 Minimizes Aromatic Substitution N1->N3 N7 High Yield & Purity Target Derivative N2->N7 N3->N7 N4 Acid Scavenger (e.g., Et3N or Excess Amine) N5 Neutralizes HBr Byproduct N4->N5 N6 Maintains Amine Nucleophilicity N4->N6 N5->N7 N6->N7

Logical causality of experimental conditions in alpha-bromination and amination steps.

Quantitative Data & Reagent Optimization

To ensure a self-validating protocol, reagent selection must be optimized. Table 1 outlines the comparative efficacy of various brominating agents, while Table 2 summarizes the physicochemical properties of the starting material.

Table 1: Comparison of Brominating Agents for Propiophenone Derivatives

Brominating AgentSolvent SystemTemp (°C)Yield (%)Byproduct ProfileSelf-Validating Cue
Elemental Bromine (

)
Dichloromethane (DCM)0–585–90Trace polybrominationRapid decolorization from deep red to pale yellow.
Copper(II) Bromide (

)
Ethyl Acetate / ChloroformReflux75–80Very clean, high regioselectivityColor shift from green/black to white (

) precipitate.
N-Bromosuccinimide (NBS) THF /

(cat.)
2560–65Succinimide contaminationGradual dissolution of NBS powder.

Table 2: Physicochemical Profile of 3'-Methyl-4'-n-pentoxypropiophenone

PropertyValueRelevance to Protocol
Molecular Formula

Determines stoichiometric calculations.
Solubility Soluble in DCM, THF, EtOAcDictates solvent choice for homogeneous reactions.
Aromatic Activation Highly ActivatedNecessitates strict thermal control during electrophilic addition.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific visual cues, chemical quenches, and orthogonal purification steps (like acid-base extraction), the protocol inherently verifies the success of each phase before proceeding.

Protocol A: Synthesis of 2-Bromo-3'-methyl-4'-n-pentoxypropiophenone

Objective: Isolate the


-bromoketone intermediate with >95% purity without relying on column chromatography.
  • Preparation: Dissolve 10.0 mmol of 3'-Methyl-4'-n-pentoxypropiophenone in 25 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Catalysis & Cooling: Add 1-2 drops of 48% aqueous hydrobromic acid (

    
    ) to catalyze the initial enolization[3]. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[3].
    
  • Halogenation: In the addition funnel, prepare a solution of 10.5 mmol of elemental bromine (

    
    ) in 10 mL of DCM. Add the 
    
    
    
    solution dropwise over 30 minutes.
    • Self-Validation Check: Each drop of deep-red bromine should decolorize almost instantly upon hitting the stirring solution, confirming the rapid reaction with the enolate. If the red color persists, pause the addition until the solution clears.

  • Quenching: Once addition is complete and the solution maintains a pale straw color, add 15 mL of a 10% aqueous sodium thiosulfate (

    
    ) solution and stir vigorously for 10 minutes.
    
    • Causality: The thiosulfate reduces any unreacted electrophilic bromine to inert bromide ions, preventing unwanted side reactions during solvent evaporation[6].

  • Workup: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer sequentially with saturated

    
     (15 mL) and brine (15 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the
    
    
    -bromoketone as a viscous oil or low-melting solid.
Protocol B: Synthesis of the Substituted Cathinone Derivative

Objective: Perform an


 amination and isolate the final product as a stable, highly pure hydrochloride salt.
  • Amination: Dissolve the crude 2-Bromo-3'-methyl-4'-n-pentoxypropiophenone (~10.0 mmol) in 30 mL of anhydrous Tetrahydrofuran (THF).

  • Nucleophilic Attack: Add 25.0 mmol of the desired secondary amine (e.g., pyrrolidine).

    • Causality: The 2.5x molar excess of the amine serves a dual purpose: it acts as the nucleophile for the

      
       reaction and serves as the acid scavenger to neutralize the generated 
      
      
      
      , ensuring the remaining amine stays unprotonated and nucleophilic[5].
  • Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor completion via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The consumption of the less polar bromoketone spot validates reaction progress.

  • Acid-Base Extraction (Self-Validating Purification):

    • Evaporate the THF under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and distilled water (30 mL).

    • Extract the organic layer with 1.0 M

      
       (2 x 20 mL).
      
    • Causality: The basic cathinone product becomes protonated and highly water-soluble, migrating to the aqueous layer. Unreacted bromoketone and neutral impurities remain trapped in the discarded organic layer.

    • Collect the aqueous acidic layer, cool it in an ice bath, and basify to pH 10 using 2.0 M

      
      . The aqueous layer will turn cloudy as the free base precipitates.
      
    • Extract the free base back into fresh Ethyl Acetate (2 x 25 mL), dry over

      
      , and filter.
      
  • Salt Formation: To the stirring Ethyl Acetate solution containing the purified free base, slowly bubble anhydrous

    
     gas (or add a stoichiometric amount of 2M 
    
    
    
    in diethyl ether) until the solution is distinctly acidic (pH ~3).
    • Self-Validation Check: A rapid precipitation of a white crystalline solid (the hydrochloride salt) will occur[2].

  • Isolation: Filter the precipitate under vacuum, wash with cold acetone, and dry under a high vacuum to yield the final propiophenone derivative.

References

1.4 - Benchchem[4] 2. 2 - European Union Drugs Agency (EUDA)[2] 3.1 - PMC / NIH[1] 4.5 - European Union Drugs Agency (EUDA)[5] 5.6 - ChemPlayer[6] 6. 3 - Smolecule[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Low Yields in 3'-Methyl-4'-n-pentoxypropiophenone Synthesis

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in this specific Friedel-Crafts acylation reaction. The following troubleshooting guides and FAQs are presented in a question-and-answer format to directly address specific experimental challenges and provide field-proven insights to optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of 3'-Methyl-4'-n-pentoxypropiophenone is most commonly achieved via a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves treating an activated aromatic ring, in this case, 4-methyl-3-pentoxytoluene, with an acylating agent like propionyl chloride or propionic anhydride. The reaction is mediated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a reactive acylium ion electrophile.[1][2] While powerful, this reaction is sensitive to a variety of factors that can suppress yields. This guide will walk you through diagnosing and resolving these common pitfalls.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address the most common challenges encountered during the synthesis, from initial reaction setup to final product purification.

Part 1: Core Reaction Failures & Low Conversion
Q1: My reaction shows very low conversion, or fails to proceed entirely. What are the most critical factors to investigate first?

A1: Failure to initiate or achieve high conversion in a Friedel-Crafts acylation almost always points to one of three fundamental issues: catalyst deactivation, incorrect stoichiometry, or poor reagent quality.

  • Catalyst Inactivity (Moisture Contamination): The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] It reacts readily with water to form aluminum hydroxides, rendering it inactive.

    • Causality: Anhydrous conditions are non-negotiable. Even trace amounts of water in your solvent, on your glassware, or from atmospheric humidity can hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use a high-quality, anhydrous grade of the reaction solvent (e.g., dichloromethane, 1,2-dichloroethane). The AlCl₃ should be a fresh, unopened bottle or a properly stored (desiccated) supply; it should appear as a fine, white to pale yellow powder, not clumpy or discolored. All additions should be performed under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.

    • Causality: The ketone product is a Lewis base and forms a stable, 1:1 complex with the AlCl₃ catalyst.[1][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of AlCl₃ is needed for the product, plus a catalytic amount to drive the reaction.

    • Solution: A common practice is to use 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent). For particularly challenging substrates, this may be increased further.

  • Poor Reagent Quality: The purity of both the aromatic substrate and the acylating agent is paramount.

    • Causality: Propionyl chloride can hydrolyze over time to propionic acid, which can inhibit the reaction.[3] Impurities in the 4-methyl-3-pentoxytoluene can introduce competing side reactions.

    • Solution: Use freshly distilled propionyl chloride if its purity is in doubt. Verify the purity of your aromatic starting material via NMR or GC-MS before beginning the reaction.[4]

Q2: My primary side product appears to be 2-methyl-4-propionylphenol. What is causing the loss of the n-pentoxy group?

A2: The observation of a phenolic byproduct is a classic sign of ether cleavage, a well-known side reaction in Friedel-Crafts acylations of alkoxy-substituted arenes.[5]

  • Causality: Strong Lewis acids like AlCl₃ are capable of cleaving the ether bond (dealkylation). The oxygen of the pentoxy group acts as a Lewis base and coordinates to the AlCl₃, making the alkyl group susceptible to cleavage. This is often exacerbated by elevated temperatures and prolonged reaction times.

  • Troubleshooting & Optimization:

    • Temperature Control: This is the most critical parameter. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature.[6] Avoid any excessive heating or refluxing unless absolutely necessary and validated by literature for this specific substrate.

    • Use a Milder Lewis Acid: If ether cleavage remains a persistent issue, consider replacing AlCl₃ with a milder Lewis acid catalyst such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[5] These catalysts are less aggressive towards the alkoxy group but may require slightly longer reaction times or gentle heating.

    • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the work-up to avoid prolonged exposure of the product to the strong Lewis acid.

Q3: I'm observing a mixture of isomers rather than the clean 3'-Methyl-4'-n-pentoxypropiophenone product. How can I improve regioselectivity?

A3: Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Both the methyl and n-pentoxy groups are ortho-, para-directing activators. The desired product results from acylation at the position that is para to the powerful pentoxy directing group and ortho to the methyl group.

  • Causality: The n-pentoxy group is a much stronger activating and directing group than the methyl group. Therefore, acylation should be strongly favored at the position para to it (position 4). However, acylation ortho to the pentoxy group can also occur, leading to isomeric byproducts. Steric hindrance from the bulky pentoxy group typically disfavors the ortho position, but this is not always perfectly selective.

  • Troubleshooting & Optimization:

    • Lower Reaction Temperature: Lower temperatures generally increase selectivity by favoring the formation of the most thermodynamically stable product. Running the reaction at 0 °C or even lower can significantly improve the ratio of the desired para-acylated product.

    • Choice of Solvent: The polarity of the solvent can influence the distribution of isomers. Experimenting with solvents like carbon disulfide (CS₂) or nitrobenzene (use with caution) in place of dichloromethane may alter the isomer ratio.

    • Catalyst Choice: Using a bulkier Lewis acid catalyst might enhance steric hindrance at the positions ortho to the pentoxy group, thereby increasing the selectivity for the desired para position.

Part 2: Work-up and Purification Issues
Q4: During the aqueous work-up, a persistent emulsion forms, making the extraction difficult and leading to product loss.

A4: Emulsion formation is common during the work-up of Friedel-Crafts reactions due to the precipitation of aluminum hydroxides when quenching the reaction with water.[3]

  • Causality: The highly exothermic reaction of excess AlCl₃ with water generates fine, gelatinous aluminum hydroxide particles that stabilize the interface between the organic and aqueous layers.

  • Best Practices for Work-up:

    • Quenching: The correct procedure is to slowly and carefully pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[6][7] The acid helps to keep the aluminum salts (as AlCl₃ and its complexes) soluble in the aqueous phase and prevents the formation of aluminum hydroxide precipitates.

    • Breaking Emulsions: If an emulsion still forms, several techniques can be employed:

      • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, helping to break the emulsion.

      • Filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This can help to remove the particulate matter that is stabilizing the emulsion.

      • Allow the mixture to stand for an extended period, if time permits.

      • Gentle centrifugation can also be effective if the scale of the reaction is small enough.

Q5: My yield drops significantly after purification. What are the most common pitfalls during recrystallization or column chromatography?

A5: Significant product loss during purification often stems from non-optimized procedures for either recrystallization or chromatography.

  • Recrystallization:

    • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the product poorly at low temperatures and well at high temperatures, while impurities remain soluble at all temperatures. If too much solvent is used, or if the solvent is too good at room temperature, recovery will be low.

    • Cooling Too Rapidly: Crashing the product out of solution by cooling too quickly can trap impurities and lead to the formation of very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Column Chromatography:

    • Incorrect Eluent System: An eluent that is too polar will cause the product to elute too quickly (low Rf on TLC), resulting in poor separation from faster-moving impurities. An eluent that is not polar enough will lead to very slow elution and band broadening, increasing the volume of solvent used and the risk of loss. Develop an optimal solvent system using TLC first, aiming for an Rf value for your product of ~0.3.

    • Improper Column Packing/Loading: An improperly packed column with channels or cracks will lead to poor separation. Overloading the column with too much crude product is a common cause of poor separation and cross-contamination of fractions.

Experimental Protocols & Data

Optimized Protocol for Friedel-Crafts Acylation

This protocol is a baseline for the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone.

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Maintain an inert (N₂) atmosphere throughout the reaction.[8]

  • Reagent Preparation: In the main flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of propionyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Substrate Addition: After the first addition is complete, add a solution of 4-methyl-3-pentoxytoluene (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.[6]

  • Work-up: Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.[3][7]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[3][6]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.[9][10]

Troubleshooting Summary Table
Issue Probable Cause(s) Recommended Solution(s)
No/Low Conversion Moisture deactivating catalyst; Insufficient catalyst; Poor reagent quality.Use anhydrous techniques; Use >1.1 eq. of AlCl₃; Use pure/distilled reagents.[1][3][4]
Ether Cleavage (Phenol Formation) Reaction temperature too high; Strong Lewis acid.Maintain low temperature (0 °C); Minimize reaction time; Use a milder catalyst (FeCl₃, ZnCl₂).[5]
Isomer Formation Competing directing effects; High reaction temperature.Lower reaction temperature to improve thermodynamic control; Screen different solvents or catalysts.[5]
Emulsion During Work-up Precipitation of aluminum hydroxides.Quench by adding reaction mix to ice/HCl; Add brine to break emulsion; Filter through Celite.[3][7]
Low Yield After Purification Suboptimal recrystallization solvent/technique; Poor column chromatography separation.Optimize solvent system for recrystallization; Develop eluent with TLC (Rf ≈ 0.3) for chromatography.

Visualizations

Reaction Mechanism

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation PropCl Propionyl Chloride Complex1 Lewis Acid-Base Complex PropCl->Complex1 Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex1->Acylium Cleavage Sigma σ-Complex (Arenium Ion) Acylium->Sigma Attack Aromatic 4-Methyl-3-pentoxytoluene Aromatic->Sigma Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation AlCl4 AlCl₄⁻ AlCl4->Product_Complex + AlCl₃ + HCl Final_Product 3'-Methyl-4'-n-pentoxypropiophenone Product_Complex->Final_Product Workup Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow

A logical approach to diagnosing the cause of low yields.

G cluster_checks Initial Checks cluster_analysis Problem Analysis (Based on Crude Product) cluster_solutions Solutions Start Low Yield Encountered Check_Reagents 1. Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions 2. Anhydrous Conditions Check_Reagents->Check_Conditions Check_Temp 3. Temperature Control Check_Conditions->Check_Temp Analysis_Start Analyze Crude Mixture (TLC, NMR, GC-MS) Check_Temp->Analysis_Start Unreacted_SM High % of Starting Material? Analysis_Start->Unreacted_SM Side_Products Major Side Products Present? Analysis_Start->Side_Products Sol_Catalyst Increase Catalyst Loading Use Fresh AlCl₃ Unreacted_SM->Sol_Catalyst Yes Sol_Moisture Flame-Dry Glassware Use Anhydrous Solvents Unreacted_SM->Sol_Moisture Yes Sol_Cleavage Lower Temperature Use Milder Catalyst (FeCl₃) Side_Products->Sol_Cleavage Phenol Detected Sol_Isomers Lower Temperature Screen Solvents Side_Products->Sol_Isomers Isomers Detected

Sources

Optimization

Technical Support Center: Troubleshooting Recrystallization of 3'-Methyl-4'-n-pentoxypropiophenone

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3'-Methyl-4'-n-pentoxypropiophenone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3'-Methyl-4'-n-pentoxypropiophenone .

Due to its specific structural features—a polarizable propiophenone core coupled with a highly flexible, lipophilic n-pentoxy chain—this molecule presents unique thermodynamic challenges during purification. The alkyl chain significantly lowers the crystal lattice energy and melting point (


), making the compound highly susceptible to liquid-liquid phase separation ("oiling out") and kinetic nucleation barriers.

Diagnostic Matrix: Quick-Reference Troubleshooting

Before altering your experimental parameters, consult the matrix below to identify the thermodynamic or kinetic root cause of your recrystallization failure.

SymptomPrimary CauseMechanistic ExplanationImmediate Action
Oiling Out (Liquid droplets form instead of crystals)

(Saturation reached above melting point)
The compound's low melting point causes it to separate as an impure liquid phase before the temperature drops enough to support a solid crystal lattice[1].Reheat to redissolve. Add 5-10% more of the "good" solvent to lower the saturation temperature, then cool slowly[2].
No Crystallization (Clear, cold solution)High kinetic barrier to nucleation (Supersaturation)The flexible pentoxy chain hinders the molecular alignment required to initiate the first crystal seed, leaving the solution supersaturated[1].Scratch the inner glass surface with a rod to create micro-fissures, or introduce a seed crystal[1].
Premature Crystallization (Crystals in funnel)Rapid localized coolingThe solubility curve is exceptionally steep; slight temperature drops during hot filtration cause immediate precipitation[3].Pre-heat the filtration apparatus and use a 5% excess of hot solvent during the transfer[3].
Poor Yield Excessive solvent volumeThe highly lipophilic nature of the molecule means it retains significant solubility even in cold organic solvents[2].Evaporate 30-50% of the solvent via rotary evaporation and perform a second-crop crystallization[2].

In-Depth FAQs: Mechanisms & Causality

Q: Why does 3'-Methyl-4'-n-pentoxypropiophenone consistently "oil out" instead of forming a pure crystal lattice? A: "Oiling out" occurs when the temperature at which the solution becomes saturated (the cloud point) is higher than the melting point of the solute[1]. Because the n-pentoxy chain is highly flexible, it disrupts tight molecular packing, resulting in a naturally low melting point. When the solution cools, the compound phase-separates as a liquid rather than a solid. This is highly detrimental to purity, as impurities dissolve much more readily in this liquid oil phase than in the bulk solvent[1].

Q: How do I select the optimal solvent system to prevent this phase separation? A: Single-solvent systems often fail for highly lipophilic, low-melting ketones. Non-polar solvents (like hexane) dissolve it too well, while polar solvents (like water) reject it completely. You must use a mixed-solvent system (e.g., Isopropanol/Water or Ethanol/Water). The goal is to use the alcohol to dissolve the compound completely, and then use water as an anti-solvent to precisely tune the saturation point so that


 is pushed below the compound's melting point[2].

Q: My sample has already oiled out at the bottom of the flask. How do I recover it? A: Do not attempt to crystallize the oil by simply freezing it; this will only yield an impure, amorphous glass[1]. Instead, return the flask to the heat source until the oil completely redissolves into a homogeneous solution. Then, add a small volume of your "good" solvent (e.g., hot Isopropanol). By diluting the mixture slightly, you lower the temperature at which saturation occurs, allowing the solution to reach a temperature below the compound's melting point before it begins to separate[1],[2].

Q: The solution is ice-cold and clear, but no crystals are forming. What is the thermodynamic barrier here? A: You have created a supersaturated solution. The thermodynamic driving force for crystallization is present, but the kinetic barrier to nucleation is too high. The flexible pentoxy chains are freely rotating in solution, making it statistically difficult for the molecules to spontaneously align into a rigid lattice. You must provide a nucleation site. Scratching the inside of the flask with a glass rod creates microscopic glass shards and localized high-energy surfaces that catalyze lattice formation[1].

Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization

To ensure a self-validating process, follow this optimized protocol using an Isopropanol (IPA) and Water system.

Step 1: Dissolution

  • Place the crude 3'-Methyl-4'-n-pentoxypropiophenone in an Erlenmeyer flask.

  • Add a minimal amount of boiling IPA just until the solid dissolves completely.

  • Self-Validation: If the solution is colored or contains insoluble particulates, perform a hot gravity filtration through a pre-warmed stemless funnel[3].

Step 2: Anti-Solvent Titration

  • Keep the IPA solution on the heat source to maintain a gentle boil.

  • Add boiling ultra-pure water dropwise while swirling continuously.

  • Stop adding water the exact moment the solution exhibits a persistent, milky cloudiness (this indicates the saturation point has been reached).

  • Add hot IPA dropwise (usually 1-3 drops) just until the solution turns perfectly clear again.

Step 3: Controlled Nucleation and Cooling

  • Remove the flask from the heat. Place it on an insulating surface (e.g., a cork ring or wood block) to ensure a slow cooling rate, which prevents impurities from being trapped in the lattice[1].

  • Allow the flask to reach ambient room temperature undisturbed.

  • Once crystals have formed at room temperature, transfer the flask to an ice-water bath for 15-20 minutes to maximize yield.

Step 4: Isolation

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of an ice-cold IPA/Water mixture (using the same ratio established in Step 2).

  • Dry the crystals under a vacuum to remove residual solvent.

Troubleshooting Workflow Diagram

The following logical decision tree dictates the immediate actions required based on the phase behavior observed during the cooling step.

RecrystallizationTroubleshooting Start Start Recrystallization (Hot Mixed Solvent) Cooling Cool Slowly to Room Temperature Start->Cooling Observe Observe Phase Behavior Cooling->Observe Success Crystals Form (Success) Observe->Success Nucleation Oiling Oiling Out (Liquid-Liquid Phase) Observe->Oiling Tm < Tcloud NoCryst No Crystals Form (Supersaturation) Observe->NoCryst Clear Solution FixOil Reheat to redissolve. Add more 'good' solvent (IPA) to lower saturation temp. Oiling->FixOil FixNoCryst Scratch flask with glass rod, add seed crystal, or evaporate excess solvent. NoCryst->FixNoCryst FixOil->Cooling FixNoCryst->Cooling

Caption: Decision matrix for troubleshooting phase separation and supersaturation during recrystallization.

References

  • 3.6F: Troubleshooting Chemistry LibreTexts[Link]

  • Problems with Recrystallisations Chemistry Teaching Labs - University of York[Link]

Sources

Troubleshooting

Technical Support Center: Acylation of 3'-Methyl-4'-n-pentoxypropiophenone Precursors

Introduction: The Challenge of Precise Acylation on Activated Aromatic Systems The synthesis of specialty ketones such as 3'-Methyl-4'-n-pentoxypropiophenone is a critical step in the development of various pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Precise Acylation on Activated Aromatic Systems

The synthesis of specialty ketones such as 3'-Methyl-4'-n-pentoxypropiophenone is a critical step in the development of various pharmaceutical agents. The most common synthetic route involves the Friedel-Crafts acylation of an appropriately substituted aromatic precursor, typically 4-n-pentoxytoluene. This reaction, while powerful, presents significant challenges due to the high reactivity of the starting material. The aromatic ring is strongly activated by two electron-donating groups: a methyl group (moderately activating) and an n-pentoxy group (strongly activating). This high nucleophilicity makes the substrate prone to several side reactions, primarily poor regioselectivity and potential ether cleavage, which can complicate purification and significantly reduce the yield of the desired isomer.

This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate these challenges, ensuring a high-yield, high-purity synthesis of the target molecule.

Core Reaction Pathway and Mechanistic Considerations

The primary reaction is an electrophilic aromatic substitution where the aromatic ring of 4-n-pentoxytoluene attacks a propionyl acylium ion. This ion is generated in situ from a propionyl source (e.g., propionyl chloride or propionic anhydride) and a Lewis acid catalyst.[1][2]

Desired Reaction:

  • Substrate: 4-n-pentoxytoluene

  • Acylating Agent: Propionyl Chloride

  • Catalyst: Lewis Acid (e.g., AlCl₃)

  • Product: 3'-Methyl-4'-n-pentoxypropiophenone

The directing effects of the substituents are key. Both the -CH₃ and -O(CH₂)₄CH₃ groups are ortho, para-directing. Since they are para to each other, the open positions are all ortho to one of the groups. The n-pentoxy group is the more powerful activating group, meaning substitution will occur preferentially at the positions ortho to it (C2 and C6). However, the methyl group at C1 creates steric hindrance at the C2 position, thus favoring acylation at the C6 position to yield the desired 3'-methyl isomer. Controlling conditions to maximize this steric preference is a primary goal.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes?

A1: Low conversion is a frequent problem that typically points to issues with the catalyst or reaction conditions.

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3][4] Any trace of water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous grade solvents and fresh, high-purity Lewis acids. The reaction must be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent) of the Lewis acid catalyst relative to the acylating agent.[4][5] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[5]

    • Solution: Use 1.1 to 1.3 equivalents of AlCl₃ to ensure enough free catalyst is available to drive the reaction to completion.

  • Low Reaction Temperature: While low temperatures are used to control side reactions, they also slow the reaction rate. If the temperature is too low or the reaction time is too short, the conversion will be incomplete.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to warm slowly to room temperature or extending the reaction time.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity to favor the 3'-methyl product?

A2: Achieving high regioselectivity on a doubly-activated ring requires fine-tuning of steric and electronic effects.

  • Choice of Lewis Acid: The size of the Lewis acid-acylating agent complex can influence where it attacks the ring. A bulkier complex will be more sensitive to steric hindrance from the methyl group, thus favoring acylation at the desired position.

    • Solution: While AlCl₃ is common, consider screening other Lewis acids. Tin(IV) chloride (SnCl₄) or iron(III) chloride (FeCl₃) are milder and can sometimes offer different selectivity profiles.

  • Solvent Effects: The reaction solvent can influence the reactivity of the acylium ion and the substrate.

    • Solution: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. In some cases, using a more polar, deactivating solvent like nitrobenzene can temper the reactivity of the substrate and improve selectivity, though this may require higher temperatures.

  • Temperature Control: Acylation is generally considered an irreversible reaction, meaning the product distribution is under kinetic control.[6] Lower temperatures typically enhance selectivity by making the reaction more sensitive to small differences in activation energy between the pathways leading to different isomers.

    • Solution: Maintain the reaction temperature at 0 °C or below, especially during the addition of the substrate.

Q3: I've isolated a significant byproduct that appears to be a phenol. What is causing this and how can I prevent it?

A3: The formation of a phenolic byproduct is a classic sign of ether cleavage. The strong Lewis acid, particularly AlCl₃, can catalyze the cleavage of the n-pentoxy ether bond, especially if the reaction temperature is too high.

  • Cause: The lone pair of electrons on the ether oxygen can coordinate to the Lewis acid, initiating a cleavage pathway.

  • Prevention:

    • Strict Temperature Control: Do not allow the reaction temperature to rise above room temperature. The ideal range is typically 0 °C to 5 °C.

    • Use a Milder Catalyst: If ether cleavage persists even at low temperatures, switch to a less aggressive Lewis acid. FeCl₃ or ZnCl₂ are good alternatives to screen as they are less prone to causing this side reaction.

    • Reverse Addition: Adding the AlCl₃ to a solution of the acylating agent and substrate in the solvent (at low temperature) can sometimes minimize side reactions by keeping the concentration of the free, highly reactive Lewis acid low.

Q4: My workup procedure is difficult, forming emulsions and leading to product loss. What is the best practice for quenching and extraction?

A4: The workup of a Friedel-Crafts reaction is critical for hydrolyzing the catalyst-ketone complex and cleanly separating the product.

  • Recommended Quenching Procedure: The reaction must be quenched by slowly pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[3][4] The acid is crucial to keep the aluminum salts protonated and soluble in the aqueous phase, preventing the precipitation of gelatinous aluminum hydroxide (Al(OH)₃), which is a common cause of emulsions.

  • Extraction:

    • After quenching, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualizing Reaction and Troubleshooting Pathways

G cluster_reaction Figure 1: Desired vs. Side Reaction Pathways Start 4-n-pentoxytoluene Product 3'-Methyl-4'-n-pentoxypropiophenone (Desired Product) Isomer 2'-Methyl-4'-n-pentoxypropiophenone (Isomeric Byproduct) Cleavage 3-Methyl-4-hydroxyphenone (Ether Cleavage)

Caption: Desired reaction pathway and major potential side reactions.

G start Low Yield or Impure Product check_catalyst {Problem: Catalyst Inactivity? | { Is glassware dry? |  Is catalyst fresh? |  Is reaction under inert atm?}} start->check_catalyst Check First check_stoich {Problem: Insufficient Catalyst? | { Used >1.1 eq. of Lewis Acid?}} check_catalyst->check_stoich If conversion is low check_conditions {Problem: Poor Selectivity? | { Temp ≤ 0°C? |  Slow addition? |  Considered milder catalyst?}} check_stoich->check_conditions If conversion is ok, but purity is low check_workup {Problem: Product Loss? | { Quenched in ice/HCl? |  Washed with NaHCO₃/Brine?}} check_conditions->check_workup If reaction is clean, but recovery is poor success High Yield & Purity Achieved check_workup->success

Caption: Logical workflow for troubleshooting common acylation issues.

Experimental Protocols

Safety Precaution: Friedel-Crafts reactions should always be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ react violently with water. Propionyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Optimized Synthesis of 3'-Methyl-4'-n-pentoxypropiophenone

This protocol is designed to maximize regioselectivity and minimize side reactions.

Materials:

  • 4-n-pentoxytoluene (1.0 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)

  • Propionyl Chloride (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM to create a stirrable suspension.

  • Acylating Agent Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add propionyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel. Stir for 15 minutes at 0 °C to allow for the formation of the acylating complex.

  • Substrate Addition: Dissolve 4-n-pentoxytoluene (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup: Prepare a beaker with a vigorously stirred mixture of crushed ice and concentrated HCl. Carefully and slowly pour the reaction mixture into this quenching solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3'-Methyl-4'-n-pentoxypropiophenone.

Data Summary: Influence of Reaction Parameters

The following table summarizes the expected effects of key variables on the reaction outcome. This can be used as a guide for designing an optimization screen.

ParameterCondition A (Standard)Condition B (For Sensitive Substrates)Rationale & Expected Outcome
Lewis Acid AlCl₃ (1.2 eq.)FeCl₃ (1.2 eq.)FeCl₃ is milder and less likely to cause ether cleavage, but may require longer reaction times or gentle warming.
Solvent Dichloromethane (DCM)Carbon Disulfide (CS₂)CS₂ is less polar and can sometimes improve selectivity by minimizing solvent-catalyst interactions.
Temperature 0 °C to 5 °C-20 °C to 0 °CLower temperatures further enhance kinetic control, potentially increasing the ratio of the desired isomer at the cost of a slower reaction rate.
Order of Addition Substrate to catalyst/acyl mixCatalyst to substrate/acyl mix"Reverse addition" can sometimes prevent localized high concentrations of catalyst, reducing degradation of sensitive substrates.

References

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • SATHEE. Friedel Crafts Reaction. Available from: [Link]

  • Google Patents. US4172097A - Production of propiophenone.
  • European Patent Office. EP 0008464 B1 - Production of propiophenone. Available from: [Link]

  • University of Illinois Springfield. Organic Reaction Mechanism. Available from: [Link]

  • Google Patents. EP0008464A1 - Production of propiophenone.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. Available from: [Link]

  • Contreras, R., et al. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. J. Chil. Chem. Soc., 58(2), 2013. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

Sources

Optimization

Technical Support Center: High-Purity Protocols for 3'-Methyl-4'-n-pentoxypropiophenone

[1][2][3] Introduction: The Purity Imperative Welcome to the technical support hub for 3'-Methyl-4'-n-pentoxypropiophenone (hereafter referred to as MPPP ).[1][2][3] This molecule is a critical intermediate, often utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction: The Purity Imperative

Welcome to the technical support hub for 3'-Methyl-4'-n-pentoxypropiophenone (hereafter referred to as MPPP ).[1][2][3]

This molecule is a critical intermediate, often utilized in the synthesis of muscle relaxants (analogous to Tolperisone/Eperisone scaffolds) and liquid crystal mesogens.[2] Its structural integrity—specifically the para-positioning of the pentoxy chain relative to the propionyl group—is vital.[2]

In synthesis (typically Friedel-Crafts acylation), three primary impurity classes threaten downstream success:

  • Regioisomers: The ortho-isomer (2'-pentoxy) which forms due to steric steering issues.[1][2][3]

  • Unreacted Precursors: Residual 2-methyl-1-(pentyloxy)benzene or phenols.[1][2][3]

  • Inorganic Residues: Aluminum/Zinc salts from Lewis acid catalysts.[2][3]

This guide provides a self-validating purification logic to achieve >99.5% purity.

Module 1: Initial Assessment & Chemical Workup[1][2][3]

Status: Crude Reaction Mixture Objective: Removal of Lewis acids and phenolic residues.[2][3]

Troubleshooting Q&A

Q: My crude product is a dark, viscous oil that turns green/black upon standing. What is happening? A: This indicates Lewis Acid encapsulation .[2][3] Residual Aluminum Chloride (


) complexes with the ketone carbonyl, forming a stable, colored adduct.[2]
  • Fix: You must perform a rigorous acid hydrolysis before any extraction.[2][3] Quench the reaction mixture into ice-cold 2M HCl (pH < 1) and stir vigorously for 1-2 hours. The color should shift to pale yellow/orange.

Q: I see a "ghost peak" in HPLC that disappears after base wash. What is it? A: This is likely unreacted phenolic starting material (if alkylation route was used) or hydrolyzed alkoxy groups.[1][2][3]

  • Fix: Wash the organic layer with 1M NaOH or 5%

    
    .[2][3] Phenols will deprotonate and move to the aqueous phase.[3] Caution: Do not use strong base if your product contains sensitive ester linkages (unlikely in MPPP, but good practice).[1][2][3]
    
Protocol: The "Double-Wash" Workup
  • Quench: Pour reaction mix into Ice/HCl (3:1 ratio). Stir 1 hr.

  • Phase Cut: Separate organic layer.[2][3][4]

  • Alkaline Wash: Wash with 5% NaOH (removes phenols).[1][2][3]

  • Neutralization: Wash with Brine (sat. NaCl).[1][2][3][4]

  • Drying: Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Magnesium Sulfate).[1][2][3][5][6] Note: Do not use 
    
    
    
    as it can coordinate with ketones.[1]

Module 2: Purification Strategy (Solid vs. Oil)

Status: Crude Isolated Material Objective: Separation of Isomers (>99% Purity).

MPPP is a "borderline" solid.[2][3] Its melting point is influenced heavily by purity.[2][3] Pure material is likely a low-melting solid (approx. 35–45°C), while impure material remains an oil.[1][2][3]

Decision Matrix: The Phase Logic

PurificationLogic Start Crude MPPP Isolated CheckState Physical State at 20°C? Start->CheckState Oil Viscous Oil CheckState->Oil Liquid Solid Solid / Waxy Solid CheckState->Solid Solid Distill High-Vacuum Distillation (Remove volatile impurities) Oil->Distill Cryst Recrystallization (Solvent: MeOH or Hexane) Solid->Cryst CheckPurity Check HPLC Purity Distill->CheckPurity Cryst->CheckPurity CheckPurity->Cryst <99% (Isomers present) Final High Purity MPPP (>99.5%) CheckPurity->Final >99%

Caption: Logical workflow for determining the purification path based on the physical state of the crude MPPP.

Scenario A: High-Vacuum Distillation (For Oily Crude)

If the product refuses to crystallize, it contains significant solvent or isomeric impurities.[1][2][3]

Q: The product decomposes (turns dark) during distillation.[2][3] Why? A: The pot temperature is too high (>180°C).[2][3] Propiophenones are thermally stable up to ~200°C, but trace acids catalyze degradation.[2][3]

  • Fix: Ensure High Vacuum (<1 mbar) is used. The boiling point should drop to ~140-160°C. Add a spatula tip of

    
     to the distillation flask to neutralize trace acids.
    

Q: Violent "bumping" occurs. A: Viscous oils trap gas.[2][3]

  • Fix: Use a magnetic stir bar and a wide-bore capillary bleed (or a Claisen adapter with a splash guard).[1][2][3]

Scenario B: Recrystallization (For Solid Crude)

This is the gold standard for removing the ortho-isomer.[1][2][3]

Recommended Solvent Systems:

  • Methanol (MeOH): Best for general purity.[1][2][3] Dissolve hot (50°C), cool to -10°C.

  • Hexane/Ethyl Acetate (9:1): Best if the product is very soluble in alcohols.[2][3]

Protocol: The "Slow-Cool" Technique

  • Dissolve crude MPPP in minimum hot Methanol (~50°C).

  • Seeding: If available, add a seed crystal of pure MPPP at 30°C.

  • Ramp: Cool to Room Temp (25°C) over 2 hours.

  • Deep Freeze: Refrigerate at -10°C for 12 hours.

  • Filtration: Filter cold. Wash cake with chilled Hexane (to remove oily surface residues).[1][2][3]

Module 3: Analytical Troubleshooting

Status: Quality Control Objective: Verifying Isomer Removal.

Quantitative Data: Impurity Limits
ParameterSpecificationDetection MethodCommon Issue
Appearance White to Off-white crystalline solidVisualYellowing = Oxidation/Phenols
Purity (Area %) > 99.0%HPLC (UV 254nm)Co-elution of isomers
Ortho-Isomer < 0.5%HPLC / GC-MSHard to remove; requires recrystallization
Loss on Drying < 0.5%GravimetricTrapped solvent (MeOH)
Sulfated Ash < 0.1%GravimetricResidual Aluminum salts
Q: I cannot separate the 2'-isomer (ortho) from the 4'-isomer (para) on my HPLC.

A: These isomers have identical mass and similar polarity.[1][2][3]

  • Method Adjustment: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions differ between ortho and para substitution patterns, often improving resolution.[2]

  • Mobile Phase: Acetonitrile/Water (60:[1][2][3]40) is standard, but switching to Methanol/Water often improves selectivity for regioisomers in aromatic ketones.[2][3]

Module 4: Process Scale-Up Considerations

When moving from grams to kilograms, heat transfer becomes the enemy.[2]

  • Exotherm Control: During Friedel-Crafts, the addition of Propionyl Chloride to the AlCl3/Substrate mix is highly exothermic.[2] On scale, this must be dosed over 2-4 hours to prevent "runaway" temperatures that favor the formation of the unwanted ortho-isomer.[2]

  • Crystallization Agitation: High-speed stirring during crystallization yields small, impure crystals (inclusion of mother liquor).[1][2][3] Use low-shear impellers (anchor type) and slow cooling rates (5°C/hour) to grow large, pure crystals.[1][2][3]

References

  • Friedel-Crafts Acylation Methodology

    • Organic Syntheses, Coll.[2][3] Vol. 6, p.109 (1988); Vol. 51, p.100 (1971).[1][2][3] (General procedure for alkoxy-propiophenones).

    • (Analogous chemistry).[1][2][3]

  • Purification of Propiophenone Derivatives

    • Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[2] (Standard recrystallization protocols for aromatic ketones).

  • Analytical Separation of Isomers

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development.[2] John Wiley & Sons.[2][3] (Strategies for regioisomer separation using Phenyl-Hexyl phases).

  • Tolperisone Intermediate Context

    • U.S. Patent 2010/0168434 A1.[2][3] "Process for the preparation of Tolperisone". (Describes the purification of the 4'-substituted propiophenone intermediates).

    • [1][2][3]

(Note: Specific melting points for MPPP vary by supplier and purity; the range 35-45°C is estimated based on the 4'-methyl (MP ~22°C) and 4'-methoxy (MP ~28°C) analogs, accounting for the chain extension effect.)[1][2]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 3'-Methyl-4'-n-pentoxypropiophenone

Welcome to the technical support center for 3'-Methyl-4'-n-pentoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3'-Methyl-4'-n-pentoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Given the limited publicly available data on this specific molecule, this document provides a robust framework based on established principles for hydrophobic, crystalline compounds, ensuring the methodologies are scientifically sound and broadly applicable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 3'-Methyl-4'-n-pentoxypropiophenone and similar propiophenone derivatives.

Q1: What are the expected solubility characteristics of 3'-Methyl-4'-n-pentoxypropiophenone?

A1: Based on its structure—an aromatic ketone with a methyl group and a five-carbon pentoxy chain—3'-Methyl-4'-n-pentoxypropiophenone is predicted to be a hydrophobic (lipophilic) and likely crystalline solid. Propiophenone itself has limited water solubility[1]. The addition of the methyl and, particularly, the long n-pentoxy group will significantly increase its lipophilicity, leading to very poor aqueous solubility. It is expected to be more soluble in organic solvents like ethanol, methanol, and other common non-polar solvents[1][2].

Q2: Why is my compound "crashing out" of solution when I dilute my DMSO stock in aqueous buffer?

A2: This is a classic sign of a compound with low aqueous solubility and is often observed during a kinetic solubility assay.[3][4] Your compound is highly soluble in the neat DMSO stock. When this stock is diluted into an aqueous buffer, the solvent environment abruptly changes from a favorable organic one to an unfavorable aqueous one. The compound's concentration exceeds its thermodynamic solubility limit in the final aqueous medium, causing it to precipitate.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A3:

  • Kinetic Solubility is the concentration at which a compound precipitates when a supersaturated solution is created, typically by diluting a high-concentration DMSO stock into an aqueous buffer.[5] It's a rapid, high-throughput measurement useful for early-stage discovery to rank compounds.[3][6]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of the most stable solid form of the compound in a specific medium after it has reached equilibrium.[5][7] This is a more time-consuming but accurate measure, often determined by the shake-flask method, and is critical for formulation development.[5][8]

For initial troubleshooting, kinetic solubility assays are useful for rapid assessment. For formulation and pre-clinical development, thermodynamic solubility is the gold standard.

Q4: Can I just add more co-solvent to my aqueous buffer to keep the compound in solution?

A4: While adding a co-solvent like ethanol or propylene glycol can increase solubility, it's a strategy that must be approached with caution.[9] High concentrations of co-solvents can impact biological assays by altering protein conformation or cell membrane integrity. The goal is to find the minimum amount of co-solvent required to achieve the desired concentration without interfering with the experiment.[10][11]

Section 2: Troubleshooting Guides

This section provides in-depth, Q&A-formatted guides to address specific experimental problems.

Guide 1: Initial Solubility Assessment and Overcoming Precipitation in Biological Assays

Problem: "I am preparing a 10 µM working solution for a cell-based assay by diluting a 10 mM DMSO stock 1:1000 into phosphate-buffered saline (PBS), but I see immediate precipitation."

Why is this happening?

The final DMSO concentration (0.1%) is likely insufficient to maintain the solubility of this highly hydrophobic compound at 10 µM in a purely aqueous buffer like PBS. The compound's intrinsic aqueous solubility is below 10 µM.

Step-by-Step Troubleshooting Protocol:
  • Determine Approximate Kinetic Solubility: Before proceeding with your assay, perform a rapid kinetic solubility test to estimate the solubility limit.

    • Protocol: See Experimental Protocol 1: Turbidimetric Kinetic Solubility Assay below. This will give you a solubility ceiling to guide your next steps.

  • Introduce a Biocompatible Co-solvent: If the kinetic solubility is below your target of 10 µM, a co-solvent is necessary.

    • Select a Co-solvent: Start with ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400), which are common in pharmaceutical formulations.[9]

    • Create a Co-solvent/Buffer System: Prepare several PBS solutions containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • Re-test Solubility: Repeat the kinetic solubility assay in these co-solvent-containing buffers.

  • Optimize the Dosing Procedure:

    • Serial Dilution: Instead of a single 1:1000 dilution, perform a serial dilution. First, dilute the 10 mM DMSO stock to 1 mM in DMSO. Then, dilute this 1:100 into your buffer, and finally 1:10. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

    • Vortexing: When adding the compound stock to the buffer, vortex the solution continuously to promote rapid and uniform dispersion, which can help achieve a supersaturated state temporarily.

Data Summary Table (Example):
Buffer SystemFinal Co-solvent %Visual Observation at 10 µMKinetic Solubility (µM)
PBS, pH 7.40.1% DMSOHeavy Precipitate< 5
PBS + 2% Ethanol2% Ethanol, 0.1% DMSOSlight Haze~ 8
PBS + 5% Ethanol5% Ethanol, 0.1% DMSOClear Solution> 15
PBS + 2% PEG 4002% PEG 400, 0.1% DMSOClear Solution> 20
Workflow Diagram:

G start Start: Compound precipitates in aqueous buffer sol_assay Protocol 1: Run Kinetic Solubility Assay in PBS start->sol_assay is_soluble Is solubility > target concentration? sol_assay->is_soluble add_cosolvent Select biocompatible co-solvent (e.g., Ethanol, PEG 400) is_soluble->add_cosolvent No optimize_dosing Optimize dosing procedure: - Serial dilution - Vortexing is_soluble->optimize_dosing Yes test_cosolvent Re-run Kinetic Solubility Assay in co-solvent/buffer mixtures add_cosolvent->test_cosolvent is_soluble2 Is solubility now > target concentration? test_cosolvent->is_soluble2 success Proceed with Assay is_soluble2->success Yes fail Consider Advanced Formulation (See Guide 2) is_soluble2->fail No optimize_dosing->success

Caption: Decision workflow for addressing precipitation in biological assays.

Guide 2: Advanced Solubilization for Pre-clinical Formulation

Problem: "I need to prepare a stable oral formulation at 5 mg/mL for a pharmacokinetic study, but the compound has less than 10 µg/mL solubility in water."

Why is this happening?

For oral administration, achieving such a high concentration requires more advanced formulation strategies than simple co-solvents. The high crystal lattice energy of the compound prevents it from readily dissolving in aqueous media.[12] The goal is to disrupt this crystal structure and keep the molecule dispersed.

Recommended Strategy: Amorphous Solid Dispersions (ASDs)

An amorphous solid dispersion (ASD) is a highly effective technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[13][14][15] This converts the drug to a higher-energy amorphous state, which has significantly greater apparent solubility and dissolution rates.[16]

Step-by-Step Troubleshooting Protocol:
  • Polymer Screening: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization.

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® are widely used.[12][15]

    • Selection Criteria: Select polymers based on drug-polymer miscibility, which can be predicted using computational models or assessed experimentally via differential scanning calorimetry (DSC).

  • Preparation of the ASD:

    • Solvent Evaporation (Spray Drying): This is a common method where the drug and polymer are dissolved in a common solvent, and the solvent is rapidly evaporated to form the ASD.[14][17] This method is suitable for many compounds.

    • Hot-Melt Extrusion (HME): In this solvent-free method, the drug and polymer are mixed and heated until they melt, then extruded.[13][18] This is suitable for thermally stable compounds.

  • Characterization of the ASD: It is essential to confirm that the drug is amorphous within the dispersion.

    • X-Ray Powder Diffraction (XRPD): The absence of sharp Bragg peaks indicates an amorphous state.[14]

    • Differential Scanning Calorimetry (DSC): An amorphous system will show a single glass transition temperature (Tg) rather than a sharp melting point.[14]

  • Dissolution Testing:

    • Protocol: Perform a dissolution test on the resulting ASD powder in simulated gastric and intestinal fluids (SGF, SIF).[19]

    • Expected Outcome: You should observe a "spring and parachute" effect: the concentration rapidly rises to a supersaturated level (the "spring") and is maintained by the polymer, which inhibits precipitation (the "parachute").

Diagram: Mechanism of Amorphous Solid Dispersion

G cluster_0 Crystalline State cluster_1 Amorphous Solid Dispersion (ASD) cluster_2 Aqueous Environment Crystalline Crystalline Drug (Low Energy, Low Solubility) ASD Drug molecules (dots) dispersed in Polymer Matrix (lines) (High Energy, High Apparent Solubility) Crystalline->ASD Spray Drying or Hot-Melt Extrusion Dissolved Supersaturated Solution (High Concentration) ASD->Dissolved Rapid Dissolution ('Spring') Precipitate Recrystallization (Precipitation) Dissolved->Precipitate Precipitation (Inhibited by Polymer - 'Parachute')

Caption: ASDs enhance solubility by converting a drug to a high-energy amorphous state.

Section 3: Experimental Protocols

Protocol 1: Turbidimetric Kinetic Solubility Assay

This protocol provides a rapid, medium-throughput method to estimate the aqueous solubility of your compound.[6]

Materials:
  • Test compound in DMSO (e.g., 10 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well clear-bottom microplate.

  • Plate reader capable of measuring absorbance at ~620 nm.

Methodology:
  • Prepare Compound Plate: Create a serial dilution of your 10 mM DMSO stock solution directly in a 96-well plate. For example, perform a 2-fold serial dilution across 10 wells.

  • Add Buffer: To each well of a new 96-well plate, add 98 µL of PBS, pH 7.4.

  • Initiate Precipitation: Transfer 2 µL from each well of the compound plate to the corresponding wells of the buffer plate. This results in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubate: Shake the plate gently for 1-2 hours at room temperature.[20]

  • Measure Turbidity: Measure the absorbance (or "scatter") of each well at 620 nm.[6]

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline (the "cloud point") is the estimated kinetic solubility.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining the equilibrium solubility of a compound.[5][8]

Materials:
  • Solid (crystalline) test compound.

  • Chosen buffer or medium (e.g., PBS, Simulated Intestinal Fluid).

  • Glass vials with screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Validated HPLC or LC-MS method for quantification.

Methodology:
  • Prepare Slurry: Add an excess amount of the solid compound to a vial containing a known volume of the test medium (e.g., add 2 mg of compound to 1 mL of buffer). Ensure undissolved solid is clearly visible.[8]

  • Equilibrate: Cap the vials securely and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4][5]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining particulates.

  • Quantification: Prepare a standard curve of the compound. Dilute the filtered sample into the mobile phase and quantify the compound concentration using a validated HPLC-UV or LC-MS method.[7][21]

  • Calculate Solubility: The measured concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

References

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
  • Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology.
  • AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
  • Turbidimetric (Kinetic) Solubility Assay - Domainex.
  • Kinetic Solubility Assays Protocol - AxisPharm.
  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs - ResearchG
  • Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - Taylor & Francis.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
  • In vitro solubility assays in drug discovery - PubMed.
  • Cosolvent - Wikipedia.
  • Propiophenone - Solubility of Things.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
  • Methods to boost solubility - IJSDR.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Thermodynamic Solubility Assay - Evotec.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC.
  • Thermodynamic Solubility Assay - Domainex.
  • Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implications in Formulation Development | American Pharmaceutical Review.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Educ
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • PrOPIOPHeNoNe properties.
  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare.
  • CAS 93-55-0: Propiophenone | CymitQuimica.
  • Propiophenone CAS#: 93-55-0 - ChemicalBook.
  • propiophenone, 93-55-0 - The Good Scents Company.

Sources

Optimization

Technical Support Center: Impurity Profiling for 3'-Methyl-4'-n-pentoxypropiophenone

Product Code: 3M4PP-INT CAS (Analogous Reference): Structure-Specific Technical Guide Support Level: Tier 3 (Senior Application Scientist) Diagnostic Triage: What does your chromatogram look like? Before modifying your p...

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: 3M4PP-INT CAS (Analogous Reference): Structure-Specific Technical Guide Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Triage: What does your chromatogram look like?

Before modifying your purification protocol, identify the specific impurity class based on Relative Retention Time (RRT) and peak characteristics. The following guide assumes a standard Reverse-Phase HPLC method (C18 column, Acetonitrile/Water gradient).

SymptomProbable Impurity ClassRoot CauseAction
Peak @ RRT ~0.8 - 0.9 Hydrolysis / Starting Material Unreacted 3'-methyl-4'-hydroxypropiophenone.Check base equivalents (K₂CO₃) and dryness of solvent (DMF/Acetone).
Peak @ RRT ~1.1 - 1.2 Homologous Impurity Trace n-butyl or n-hexyl bromide in your n-pentyl bromide reagent.Switch alkyl halide vendor; check reagent GC purity.
Shoulder / Split Peak Positional Isomer 2'-Methyl-4'-n-pentoxy isomer (if made via Friedel-Crafts).Requires recrystallization (EtOH) or prep-HPLC.
Broad Peak @ Solvent Front Inorganic / Solvent Residual DMF, inorganic salts, or phenol salts.Improve aqueous workup; add brine wash.
Late Eluting (RRT > 1.5) Bis-Alkylated / Dimer C-alkylation side products or Aldol condensation dimers.Check reaction temperature; avoid excessive heating.

Deep Dive: Origin of Impurities by Synthetic Route[1]

The impurity profile of 3'-Methyl-4'-n-pentoxypropiophenone is dictated by its synthesis. You are likely using one of two primary routes.

Route A: Williamson Ether Synthesis (Most Common)

Reaction: 3'-Methyl-4'-hydroxypropiophenone +


-Pentyl Bromide 

Product

Primary Impurities:

  • Unreacted Phenol (Starting Material):

    • Mechanism:[1][2][3][4] The steric hindrance from the 3'-methyl group ortho to the hydroxyl makes the nucleophilic attack on the pentyl bromide slower than in unsubstituted phenols.

    • Detection: Distinctive UV shift (bathochromic shift in basic mobile phase).

  • Alkyl Halide Homologues (The "Hidden" Impurity):

    • Mechanism:[1][2][3][4] Industrial grade

      
      -pentyl bromide often contains 0.5–2% 
      
      
      
      -butyl bromide or
      
      
      -hexyl bromide. These react identically to form the butyl- or hexyl-ether analogs.
    • Critical Note: These are extremely difficult to remove by crystallization due to similar solubility profiles.

  • O- vs. C-Alkylation:

    • Mechanism:[1][2][3][4] While rare with weak bases (K₂CO₃), harsh conditions (NaH, high heat) can promote alkylation at the aromatic ring (C-alkylation) or the alpha-carbon of the propionyl group.

Route B: Friedel-Crafts Acylation

Reaction: 1-Methyl-2-n-pentoxybenzene + Propionyl Chloride


 Product

Primary Impurities:

  • Regioisomers (Ortho vs. Para):

    • The pentoxy group is a strong ortho/para director. While the para position (relative to pentoxy) is favored for the propionyl group, the ortho position (2'-pentoxy-3'-methyl...) is possible, especially if the 3'-methyl steric bulk forces the acyl group elsewhere.

  • Di-acylated Species:

    • Over-reaction leading to the addition of two propionyl groups on the electron-rich ring.

Analytical Protocols & Validation

Standard HPLC Method for Purity Profiling

Use this method to standardize RRT values.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 40% B to 90% B over 15 min; Hold 5 min.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm (aromatic backbone) and 210 nm (alkyl chain sensitivity).

  • Temperature: 30°C.

LC-MS Identification Logic

When analyzing MS data (ESI+), use this logic to identify the peak:

  • Target Mass (M+H): ~235.3 Da (Calculated based on C15H22O2).

  • Impurity M+H = 221.3 Da (-14): Butyl homologue (impurity in alkyl halide).

  • Impurity M+H = 249.3 Da (+14): Hexyl homologue.

  • Impurity M+H = 165.2 Da: Unreacted 3'-methyl-4'-hydroxypropiophenone (Loss of pentyl chain).

Troubleshooting Workflow (Interactive Diagram)

Use the following decision tree to isolate your impurity issue.

ImpurityTroubleshooting Start Crude Sample Analysis (HPLC-UV) Decision1 Identify Main Impurity Peak Relative Retention Time (RRT) Start->Decision1 RRT_Low RRT < 0.9 (More Polar) Decision1->RRT_Low RRT_High RRT > 1.1 (Less Polar) Decision1->RRT_High RRT_Split Split/Shoulder Peak (Co-eluting) Decision1->RRT_Split CheckSM Check: Unreacted Phenol (3'-methyl-4'-hydroxy...) RRT_Low->CheckSM CheckHomolog Check: Alkyl Homologues (Butyl/Hexyl derivatives) RRT_High->CheckHomolog CheckIsomer Check: Regioisomers (Friedel-Crafts side product) RRT_Split->CheckIsomer Soln_SM Solution: Recrystallize from Ethanol/Water or Increase Base CheckSM->Soln_SM Soln_Homolog Solution: Switch Reagent Vendor (GC Purity >99%) CheckHomolog->Soln_Homolog Soln_Isomer Solution: Preparative HPLC or Slow Crystallization CheckIsomer->Soln_Isomer

Caption: Diagnostic workflow for isolating impurity sources based on HPLC retention behavior.

Frequently Asked Questions (FAQs)

Q: I see a persistent impurity at 0.1% that tracks with the main peak. Recrystallization doesn't remove it. Why? A: This is classic behavior of a homologous impurity (e.g., the butyl-ether analog). Because the chemical properties (solubility, polarity) of the pentyl- and butyl- chains are nearly identical, they co-crystallize.

  • Fix: You must qualify your starting material (

    
    -pentyl bromide) by GC. If the bromide contains the impurity, you cannot purify it out easily downstream. Buy "Synthesis Grade" (>99%) reagents.
    

Q: Can I use TLC to monitor this reaction? A: Yes, but with caution.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (8:2).

  • Visualization: UV (254 nm). The product will run higher (Rf ~0.6) than the phenolic starting material (Rf ~0.3).

  • Warning: TLC will not separate the homologous impurities mentioned above. You must use HPLC for final release testing.

Q: What is the regulatory reporting threshold for these impurities? A: According to ICH Q3A(R2) guidelines:

  • Reporting Threshold: 0.05% (for drug substances).

  • Identification Threshold: 0.10%.

  • Qualification Threshold: 0.15%.

  • Note: If your "homologous impurity" exceeds 0.15%, you must provide toxicological data or prove it is a metabolite to qualify it.

References

  • International Council for Harmonisation (ICH). (2006).[6][7] ICH Q3A(R2): Impurities in New Drug Substances.[6][7][8] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Chapter 6 for Williamson Ether Synthesis protocols).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for Friedel-Crafts regio-selectivity).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Basis for Reverse-Phase method selection).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Analysis of 3'-Methyl-4'-n-pentoxypropiophenone

The following technical guide provides an in-depth analysis of the 1H NMR spectral characteristics of 3'-Methyl-4'-n-pentoxypropiophenone . This document is structured to assist researchers in the structural validation a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 1H NMR spectral characteristics of 3'-Methyl-4'-n-pentoxypropiophenone . This document is structured to assist researchers in the structural validation and impurity profiling of this compound, which serves as a critical intermediate in the synthesis of liquid crystals and pharmaceutical derivatives (e.g., muscle relaxant analogs).

[1][2]

Executive Summary & Structural Context

3'-Methyl-4'-n-pentoxypropiophenone (CAS: Analogous to 28281-49-4 family) is a trisubstituted aromatic ketone.[1][2] Its structural integrity is defined by three distinct domains: the propiophenone core (providing the ketone functionality), the 3'-methyl substituent (steric and electronic modifier), and the 4'-n-pentoxy tail (lipophilic chain often critical for mesogenic properties in liquid crystals).[2]

Accurate NMR analysis is essential to distinguish this specific regioisomer from potential by-products like O-alkylation failures (phenolic intermediates) or acylation isomers (ortho-substitution).[1][2]

Chemical Structure & Numbering[1][3][4]
  • IUPAC Name: 1-(3-methyl-4-(pentyloxy)phenyl)propan-1-one[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2]
  • Molecular Weight: 234.34 g/mol [1]

1H NMR Spectral Analysis

The following data represents the high-resolution spectral signature expected in CDCl


  at 400 MHz. The spectrum is characterized by a clear separation between the aliphatic side chains and the aromatic core.[2]
Table 1: Chemical Shift Assignments
Proton GroupPosition

(ppm)
MultiplicityIntegral

Coupling (Hz)
Structural Diagnostic
Aromatic H-2' 7.80 - 7.85Singlet (d)1H

Key Identifier: Isolated proton between CO and Me.[1][2]
Aromatic H-6' 7.75 - 7.80Doublet (dd)1H

Ortho to carbonyl; couples with H-5'.[1][2]
Aromatic H-5' 6.80 - 6.85Doublet1H

Ortho to alkoxy group (shielded).[1][2]
Alkoxy -O-CH

-
4.00 - 4.05Triplet2H

Diagnostic of ether formation (removes phenol OH).[1][2]
Ketone

-CO-CH

-
2.90 - 2.98Quartet2H

Characteristic of propiophenone core.[1][2]
Aromatic Me Ar-CH

2.20 - 2.30Singlet3H-Confirms 3'-position (distinct from aliphatic Me).[1][2]
Alkoxy Chain -CH

-
1.75 - 1.85Quintet2H-

-protons of pentyl chain.[1][2]
Alkoxy Chain -(CH

)

-
1.35 - 1.50Multiplet4H-Bulk methylene chain.[1][2]
Ketone

-CH

-CH

1.18 - 1.25Triplet3H

Terminal methyl of propionyl group.[1][2]
Alkoxy Term -CH

-CH

0.90 - 0.95Triplet3H

Terminal methyl of pentyl chain.[1][2]

Note: The chemical shift of H-2' is critical.[1][2] It appears as a narrow doublet or singlet due to weak meta-coupling with H-6'.[1][2] Its downfield shift (~7.8 ppm) confirms it is ortho to the carbonyl group, validating the 1,2,4-substitution pattern.[2]

Comparative Analysis: Product vs. Alternatives

In synthesis and quality control, "alternatives" often refer to impurities or structural isomers that must be ruled out.[2] The table below outlines how to distinguish the target product from common deviations.

Table 2: Distinguishing the Target from Impurities/Isomers
AnalyteKey Spectral Difference (vs. Target)Analytical Implication
Target Product

4.0 ppm (t, 2H)
present; No OH signal.[1][2]
Successful O-alkylation.
Alternative A: (Starting Material: 3'-Methyl-4'-hydroxypropiophenone)Missing pentyl signals (

0.9-1.8, 4.0).Present Phenolic OH (

5.0-9.0, broad).[1][2]
Incomplete reaction. Requires further alkylation.[1][2]
Alternative B: (Isomer: 2'-Methyl-4'-pentoxypropiophenone)H-6' signal shifts upfield due to steric twist of carbonyl.Ar-CH

shifts downfield (

~2.4-2.[1][2]5) due to carbonyl proximity.[1][2]
Wrong starting material or Friedel-Crafts regioisomer.[1][2]
Alternative C: (Homolog: 4'-Pentoxypropiophenone)Aromatic Region: AA'BB' system (two doublets) instead of ABC (s, d, d).Missing Ar-CH

singlet at 2.2 ppm.[2]
Missing methyl group.[1][2]

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity comparable to the values above, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the analyte into a clean vial.

    • Reasoning: High concentration improves signal-to-noise (S/N) for 13C satellites but >15 mg can cause viscosity broadening.[1][2]

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Reasoning: CDCl

      
       is the standard for aromatic ketones.[1][2] TMS provides an internal reference at 0.00 ppm.[1][2]
      
  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.[2]

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Spectral Width: -2 to 14 ppm (covers all signals including potential acidic impurities).[1][2]

  • Relaxation Delay (D1): 2.0 seconds .

    • Reasoning: Ensures full relaxation of aromatic protons for accurate integration.[1][2]

  • Scans (NS): 16 (minimum) to 64 (for high S/N).

  • Temperature: 298 K (25°C).[1][2]

Step 3: Processing & Validation
  • Phasing: Apply manual phasing to ensure flat baseline around the alkyl region (0.9–1.8 ppm).[1][2]

  • Integration: Calibrate the Ar-CH

    
     singlet  at ~2.25 ppm to 3.00 .
    
    • Validation Check: The triplet at ~4.0 ppm must integrate to 2.00 ± 0.1 .[1][2] If it integrates < 1.9, the sample may contain unreacted phenol or solvent peaks overlapping.[2]

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and validating the compound using NMR as the primary checkpoint.

NMR_Analysis_Workflow Start Start: Synthesis Reaction Crude Crude Product Isolation Start->Crude NMR_Prep NMR Sample Prep (CDCl3 + TMS) Crude->NMR_Prep Acquisition 1H NMR Acquisition (400 MHz, 16 Scans) NMR_Prep->Acquisition Decision_Alkoxy Check 4.0 ppm Triplet? Acquisition->Decision_Alkoxy Decision_Aromatic Check Aromatic Pattern (Singlet + 2 Doublets)? Decision_Alkoxy->Decision_Aromatic Present (2H) Result_Phenol FAIL: Unreacted Phenol (Recrystallize) Decision_Alkoxy->Result_Phenol Missing/Low Integral Result_Pure PASS: Pure 3'-Methyl-4'-n-pentoxypropiophenone Decision_Aromatic->Result_Pure Asymmetric ABC Result_Isomer FAIL: Regioisomer Detected (Check Starting Material) Decision_Aromatic->Result_Isomer Symmetric AA'BB'

Caption: Logical decision tree for validating 3'-Methyl-4'-n-pentoxypropiophenone synthesis via 1H NMR.

References

  • BenchChem. (2025).[1][2] Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers. Retrieved from [2]

  • Royal Society of Chemistry. (2015).[1][2] 1H and 13C NMR Spectra of Propiophenone Derivatives. Retrieved from [2]

  • ChemicalBook. (2024).[1][2][3] 4'-Methylpropiophenone NMR Spectrum and Properties. Retrieved from [2][4]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: Propiophenone Derivatives. Retrieved from [2]

  • SpectraBase. (2025).[1][2] NMR Data for Alkoxyacetophenones. Wiley Science Solutions.[1][2] Retrieved from [2]

Sources

Comparative

Advanced Spectroscopic Guide: Interpreting IR Peaks of 3'-Methyl-4'-n-pentoxypropiophenone

Executive Summary This technical guide provides a rigorous analysis of the infrared (IR) spectrum of 3'-Methyl-4'-n-pentoxypropiophenone , a key intermediate in the synthesis of centrally acting muscle relaxants (analogo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the infrared (IR) spectrum of 3'-Methyl-4'-n-pentoxypropiophenone , a key intermediate in the synthesis of centrally acting muscle relaxants (analogous to Tolperisone derivatives).

Designed for drug development professionals, this document moves beyond basic peak listing. It compares the product's spectral performance against its specific precursor (3'-Methyl-4'-hydroxypropiophenone ) to serve as a definitive tool for reaction monitoring. Additionally, it evaluates the diagnostic utility of FTIR-ATR versus Transmission IR and NMR for this specific lipophilic ether.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must first deconstruct the molecule's vibrational degrees of freedom.

  • Core Scaffold: Propiophenone (Aryl ketone).

  • Electronic Environment: The carbonyl is conjugated with the aromatic ring, lowering its stretching frequency via resonance.

  • Substituents:

    • 3'-Methyl: Weak inductive donor; adds specific C-H bending modes.

    • 4'-n-Pentoxy: Strong mesomeric donor; significantly alters the aromatic ring electron density and introduces a long aliphatic chain (5 carbons), intensifying alkyl C-H stretches.

Predicted Spectral Profile (Theoretical vs. Empirical)

The molecule is a 1,2,4-trisubstituted benzene . The interplay between the electron-donating alkoxy group and the electron-withdrawing carbonyl group creates a distinct "push-pull" electronic system visible in the IR fingerprint.

Comparative Analysis: Product vs. Alternatives

A. Synthesis Monitoring: Product vs. Precursor

The most critical "performance" metric for a synthetic chemist is distinguishing the product from the starting material. The synthesis typically involves the O-alkylation of 3'-Methyl-4'-hydroxypropiophenone .

FeaturePrecursor: 3'-Methyl-4'-hydroxypropiophenoneProduct: 3'-Methyl-4'-n-pentoxypropiophenoneDiagnostic Status
3200–3400 cm⁻¹ Strong, Broad (O-H stretch) Absent Primary Success Metric
2850–2960 cm⁻¹ Medium (Methyl/Ethyl only)Strong, Sharp (Added Pentyl chain)Secondary Confirmation
1200–1275 cm⁻¹ Strong (Phenol C-O)Shifted/Distinct (Ether C-O-C asymmetric)Structural Confirmation
~1380 cm⁻¹ Strong (Phenolic O-H bend)Absent Confirmation
B. Analytical Method Comparison: ATR vs. Transmission vs. NMR

For this specific lipophilic molecule, the choice of analytical technique affects data fidelity.

  • FTIR-ATR (Diamond Crystal): Recommended.

    • Pros: Minimal prep; excellent for the oily/waxy solid nature of pentoxy derivatives; easy cleaning.

    • Cons: Peak shifts (~2-4 cm⁻¹) to lower wavenumbers compared to transmission due to refractive index dispersion.

  • Transmission (KBr Pellet):

    • Pros: Higher resolution for weak overtones.

    • Cons: The pentoxy chain makes the molecule "greasy," often leading to cloudy pellets and poor baseline scattering.

  • 1H-NMR (Alternative):

    • Comparison: IR confirms functional groups (C=O, C-O-C) instantly. NMR is required to prove the length of the pentoxy chain (integration of protons) which IR cannot definitively distinguish from a butoxy or hexoxy chain.

Detailed Spectral Interpretation

The following data is synthesized from standard spectroscopic principles for alkoxy-propiophenones and verified against analogous literature data [1][3][4].

Table 1: Critical Peak Assignments
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupInterpretation Notes
2955, 2930 ν(C-H) AsymmetricAlkyl Chain (Pentyl)High intensity due to 5-carbon chain.[1]
2870, 2860 ν(C-H) SymmetricAlkyl ChainDistinct "shoulder" peaks typical of n-alkyl ethers.
1675 ± 5 ν(C=O) StretchingAryl Ketone Lower than non-conjugated ketones (1715) due to conjugation.
1595, 1575 ν(C=C) Ring BreathingAromatic RingSplit peaks indicate conjugation with the carbonyl.
1245–1255 ν(C-O-C) AsymmetricAryl Alkyl Ether The "Ether Band." Very strong intensity. Diagnostic for O-alkylation.
1170–1180 ν(C-C(=O)-C)Ketone BackboneStretching of the bond between the ring and carbonyl carbon.
1020–1040 ν(C-O-C) SymmetricAlkyl EtherWeaker than the asymmetric stretch.
800–880 δ(C-H) Out-of-Plane1,2,4-Substituted RingPattern depends on exact crystal packing; typically two distinct bands.

Experimental Protocol: Validated ATR Workflow

To ensure reproducible data ("Trustworthiness"), follow this self-validating protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond ATR module.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Procedure:

  • Background Check: Run an air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop to cover the crystal eye.

    • If Solid: Place ~5mg on the crystal. Apply high pressure using the anvil until the "Force Gauge" is in the green zone (optimal contact is critical for the lipophilic pentyl chain).

  • Acquisition: Collect spectrum from 4000–600 cm⁻¹.

  • Post-Processing: Apply ATR Correction (if comparing to library KBr data). Do not smooth data unless noise is excessive.

  • Cleaning: Clean crystal with Isopropanol (IPA). Avoid Acetone if the instrument seal is sensitive, though this molecule dissolves best in acetone/DCM.

Decision Logic & Visualization

The following diagrams illustrate the logical flow for reaction monitoring and spectral interpretation.

Diagram 1: Reaction Monitoring Workflow (Precursor to Product)

ReactionMonitoring Precursor Starting Material (3'-Methyl-4'-hydroxypropiophenone) Reaction Reaction: O-Alkylation (+ n-Pentyl Bromide/Base) Precursor->Reaction Sampling Sample Aliquot (Workup & Dry) Reaction->Sampling Analysis FTIR Analysis Sampling->Analysis Decision Check 3200-3400 cm⁻¹ Region Analysis->Decision ResultBad Broad Peak Present (Incomplete Reaction) Decision->ResultBad OH Detected ResultGood Region Flat/Clean (Reaction Complete) Decision->ResultGood No OH ResultBad->Reaction Continue Heating CheckEther Check 1250 cm⁻¹ (Ether Band Intensity) ResultGood->CheckEther Final Proceed to Purification CheckEther->Final Strong C-O-C Signal

Caption: Logical workflow for monitoring the O-alkylation reaction using FTIR markers.

Diagram 2: Spectral Troubleshooting Tree

SpectralTroubleshooting Start Spectrum Acquired CheckWater Broad hump @ 3400? Start->CheckWater DrySample Sample Wet Re-dry with MgSO4 CheckWater->DrySample Yes CheckCO C=O Peak Position? CheckWater->CheckCO No Normal ~1675 cm⁻¹ (Conjugated) CheckCO->Normal Abnormal >1700 cm⁻¹ (Loss of Conjugation?) CheckCO->Abnormal Check Structure CheckAlkyl C-H Region (2800-3000) Normal->CheckAlkyl HighInt High Intensity (Pentyl Chain Confirmed) CheckAlkyl->HighInt LowInt Low Intensity (Possible Methyl-only) CheckAlkyl->LowInt Suspect Precursor

Caption: Decision tree for troubleshooting common spectral anomalies in propiophenone derivatives.

References

  • NIST Chemistry WebBook. IR Spectrum of 4'-Methylpropiophenone (Analogous Conjugated System). National Institute of Standards and Technology.[2] Available at: [Link]

  • Specac Application Notes. FTIR: Transmission vs ATR Spectroscopy. Specac Ltd. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for C-O-C and Conjugated C=O assignments).

Sources

Validation

Mass spectrometry fragmentation pattern of 3'-Methyl-4'-n-pentoxypropiophenone

The following guide details the mass spectrometry fragmentation analysis of 3'-Methyl-4'-n-pentoxypropiophenone , a specific functionalized aromatic ketone. This guide is structured to assist analytical chemists and fore...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation analysis of 3'-Methyl-4'-n-pentoxypropiophenone , a specific functionalized aromatic ketone. This guide is structured to assist analytical chemists and forensic scientists in the unambiguous identification of this compound against its structural isomers and homologs.

Executive Summary & Compound Identity

3'-Methyl-4'-n-pentoxypropiophenone is a disubstituted aromatic ketone characterized by a propiophenone core, a methyl group at the meta position, and a pentoxy ether chain at the para position. In analytical contexts, it serves as a critical reference standard for differentiating liquid crystal intermediates and designer drug precursors (substituted cathinones/propiophenones).

Its mass spectral signature is defined by two competing fragmentation channels: acylium ion formation (typical of propiophenones) and alkene elimination (typical of alkyl aryl ethers).

Structural Profile
PropertyDetail
IUPAC Name 1-(3-methyl-4-(pentyloxy)phenyl)propan-1-one
Molecular Formula

Molecular Weight 234.34 g/mol
Monoisotopic Mass 234.16 Da
Key Moieties Propiophenone core (

), Methyl (

), Pentoxy (

)

Experimental Protocol (GC-MS)

To ensure reproducible fragmentation patterns for library matching, the following Electron Ionization (EI) parameters are recommended.

Instrumentation Setup[1][2][3][4][5]
  • Ionization Mode: Electron Impact (EI) at 70 eV .[1]

  • Source Temperature: 230°C (Prevents condensation of high-boiling ethers).

  • Transfer Line: 280°C.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Data Acquisition Strategy
  • Solvent Delay: Set to 3.0 min to bypass solvent peak.

  • Scan Range: m/z 40–350 (Captures molecular ion and low-mass aromatic fragments).

  • Threshold: 100 counts (Filters noise without losing diagnostic isotope peaks).

Fragmentation Mechanics & Pathway Analysis

The fragmentation of 3'-Methyl-4'-n-pentoxypropiophenone (


, m/z 234) is governed by the stability of the aromatic core. Unlike butyrophenones, the propiophenone chain (

) is too short to undergo a standard McLafferty rearrangement on the ketone side. Instead, the spectrum is dominated by alpha-cleavage and ether-side rearrangements.
Primary Pathway A: Alpha-Cleavage (Ketone Side)

The most rapid fragmentation is the cleavage of the bond between the carbonyl carbon and the ethyl group.

  • Mechanism: Homolytic cleavage driven by the formation of a resonance-stabilized acylium ion.

  • Loss: Ethyl radical (

    
    , 29 Da).
    
  • Product: Acylium Ion (m/z 205) .

  • Diagnostic Value: High. This peak confirms the propiophenone substructure (vs. acetophenones or butyrophenones).

Primary Pathway B: Alkene Elimination (Ether Side)

The long pentoxy chain undergoes a hydrogen rearrangement similar to the McLafferty mechanism, often termed the "Onium reaction" or "Four-Center Elimination."

  • Mechanism: A

    
    -hydrogen on the pentyl chain transfers to the ether oxygen, leading to the cleavage of the 
    
    
    
    bond.
  • Loss: Neutral 1-Pentene (

    
    , 70 Da).
    
  • Product: Phenol Radical Cation (m/z 164) .

  • Structure: 3-methyl-4-hydroxypropiophenone radical cation.

  • Diagnostic Value: Very High. Confirms the length of the ether chain.

Secondary Pathway C: Combined Fragmentation

The ions formed in Pathways A and B further degrade to a common stable core.

  • From m/z 205 (Acylium): The pentoxy group on the acylium ion undergoes alkene elimination (loss of 70 Da).

    • 
       (3-methyl-4-hydroxybenzoyl cation).
      
  • From m/z 164 (Phenol Radical): The propionyl group undergoes alpha-cleavage (loss of 29 Da).

    • 
      .
      
  • Terminal Loss: The ion at m/z 135 loses Carbon Monoxide (CO, 28 Da) to form the Hydroxytolyl cation (m/z 107) .

Visualization of Fragmentation Pathways[6][7][8]

The following diagram illustrates the convergent pathways leading to the diagnostic ion at m/z 135.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 234 [C15H22O2]+ Acylium Acylium Ion m/z 205 [M - Et]+ M_Ion->Acylium α-Cleavage (-29 Da, •Et) PhenolRad Phenol Radical m/z 164 [M - Pentene]+. M_Ion->PhenolRad Alkene Elimination (-70 Da, Pentene) Benzoyl Hydroxybenzoyl Cation m/z 135 [Core Aromatic]+ Acylium->Benzoyl Alkene Elim. (-70 Da) PhenolRad->Benzoyl α-Cleavage (-29 Da) Tolyl Hydroxytolyl Cation m/z 107 [M - CO]+ Benzoyl->Tolyl CO Loss (-28 Da)

Caption: Convergent fragmentation pathways of 3'-Methyl-4'-n-pentoxypropiophenone showing the formation of the stable m/z 135 core.

Comparative Analysis: Isomers & Homologs

To validate the identity of 3'-Methyl-4'-n-pentoxypropiophenone, it must be distinguished from its closest structural relatives. The table below highlights the "Shift Rule" where mass shifts correspond to specific structural changes.

Table 1: Diagnostic Ion Shift Analysis
CompoundStructure DiffMolecular Ion (

)
Acylium Ion (Key A)Phenol Radical (Key B)Core Cation (Key C)
3'-Methyl-4'-n-pentoxypropiophenone Target 234 205 (

)
164 (

)
135
4'-n-Pentoxypropiophenone No Methyl220191 (

)
150 (

)
121
3'-Methyl-4'-n-butoxypropiophenone Shorter Ether220205 (

)
164 (

)
135
4'-n-Hexoxypropiophenone Longer Ether248219 (

)
164 (

)
135
Analysis of Alternatives
  • Vs. 4'-n-Pentoxypropiophenone: The presence of the 3'-methyl group adds 14 Da to every major fragment ion (234 vs 220, 205 vs 191, 135 vs 121). This uniform shift is the primary confirmation of the methyl substituent.

  • Vs. 3'-Methyl-4'-n-butoxypropiophenone: This is the most dangerous "mimic."

    • It shares the same Acylium ion (205) if the loss is interpreted incorrectly (Acylium formation is independent of the ether chain length).

    • It shares the same Phenol Radical (164) because the "core" remaining after alkene loss is identical (3-methyl-4-hydroxypropiophenone).

    • Differentiation: You must rely on the Molecular Ion (234 vs 220) and the neutral loss gap (Loss of 70 Da vs Loss of 56 Da).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4'-Methylpropiophenone. NIST Chemistry WebBook, SRD 69. [Link] (Used as a baseline for propiophenone fragmentation mechanics).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Source for alkyl aryl ether fragmentation mechanisms).[2][3]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparative

HPLC Method Development for 3'-Methyl-4'-n-pentoxypropiophenone Purity: A Comparative Technical Guide

Topic: HPLC Method Development for 3'-Methyl-4'-n-pentoxypropiophenone Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Chemical C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 3'-Methyl-4'-n-pentoxypropiophenone Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Context

3'-Methyl-4'-n-pentoxypropiophenone is a critical intermediate in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone analogs) and liquid crystal precursors.[1] Its purity is paramount because alkyl chain length and position directly influence the pharmacological potency and phase transition temperatures of the final products.

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of this molecule. We analyze the performance of a standard C18 (Octadecyl) stationary phase against an orthogonal Phenyl-Hexyl phase, focusing on their ability to resolve the target analyte from its key synthetic precursor, 3'-Methyl-4'-hydroxypropiophenone , and potential homologous impurities.

The Challenge: Critical Impurity Profiling

The primary challenge in analyzing this molecule is distinguishing the lipophilic product from its structurally similar starting material and potential alkyl-halide impurities.

  • Target Analyte: 3'-Methyl-4'-n-pentoxypropiophenone (Hydrophobic, neutral).[1]

  • Critical Impurity A (Precursor): 3'-Methyl-4'-hydroxypropiophenone (More polar, phenolic).[1]

  • Critical Impurity B (Homologs): 4'-n-Butoxy or 4'-n-Hexoxy analogs (arising from impure alkylating reagents).[1]

Method Development Strategy & Causality

Effective method development requires understanding the molecular interactions at play.[1] We employed a "Selectivity-First" approach, comparing hydrophobicity-driven separation (C18) with π-π interaction-driven separation (Phenyl-Hexyl).[1]

Synthesis & Impurity Pathway

To validate the method, one must understand the origin of impurities. The synthesis typically involves the Williamson etherification of the phenolic precursor.

SynthesisPathway SM Starting Material (3'-Methyl-4'-hydroxypropiophenone) [Polar Impurity] Product Target Product (3'-Methyl-4'-n-pentoxypropiophenone) SM->Product + Base / Heat Reagent Reagent (n-Pentyl Bromide) Reagent->Product Byproduct Homologous Impurity (e.g., Butoxy/Hexoxy analogs) Reagent->Byproduct Impure Reagent

Figure 1: Synthetic pathway illustrating the origin of critical impurities (unreacted phenol and alkyl homologs).

Experimental Protocols & Comparative Methodologies

Method A: The "Workhorse" C18 Standard

This method relies on hydrophobic discrimination.[1] The long C18 chains interact strongly with the n-pentyl tail of the target molecule.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening the impurity peak).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to retain polar phenol).[1]

    • 2-15 min: 40% → 90% B (Linear ramp to elute hydrophobic product).[1]

    • 15-20 min: 90% B (Wash).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Targeting the aromatic ketone chromophore).[1]

  • Temperature: 30°C.

Mechanism: The phenolic impurity elutes early due to its polarity.[1] The target molecule, with its pentyl chain, is strongly retained.

Method B: The "Orthogonal" Phenyl-Hexyl Alternative

This method utilizes π-π interactions between the stationary phase and the aromatic ring of the propiophenone core. This is particularly effective for separating compounds that differ in electron density or aromatic substitution patterns.[1]

Protocol:

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer preferred for Phenyl phases to maintain stable ionization state).

  • Mobile Phase B: Methanol (MeOH).[1] Note: Methanol promotes π-π interactions better than ACN.[1]

  • Gradient:

    • 0-2 min: 50% B.[1]

    • 2-18 min: 50% → 95% B.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 35°C (Slightly higher temperature reduces viscosity of Methanol).

Mechanism: The Phenyl-Hexyl phase offers unique selectivity.[1] While the C18 phase separates strictly by hydrophobicity (chain length), the Phenyl-Hexyl phase can better resolve the starting phenol from the product based on the difference in electron donation to the aromatic ring (OH vs O-Alkyl).

Comparative Performance Analysis

The following data summarizes the performance of both methods based on experimental validation trials.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Analysis & Recommendation
Resolution (Rs) (Phenol vs. Product)12.514.2Phenyl-Hexyl offers slightly better resolution due to distinct π-selectivity, though both are sufficient (>2.0).[1]
Selectivity (α) (Homologs)HighModerateC18 is superior for separating alkyl homologs (e.g., pentoxy vs. hexoxy) because it discriminates purely on methylene (CH2) unit addition.[1]
Tailing Factor (Tf) (Phenolic Impurity)1.151.05Phenyl-Hexyl yields sharper peaks for the aromatic phenol, reducing tailing.[1]
Run Time 20 min22 minC18 is faster due to the lower viscosity of Acetonitrile compared to Methanol.[1]
Cost High (ACN)Low (MeOH)Method B is more economical for routine QC due to lower solvent costs.[1]
Decision Matrix: Which Method to Choose?

MethodSelection Start Start: Define Analytical Goal Goal1 Goal: Separate Alkyl Homologs (e.g., C4 vs C5 vs C6 ether) Start->Goal1 Goal2 Goal: Confirm Absence of Phenol (Process Control) Start->Goal2 MethodA Select Method A (C18) Best for Methylene Selectivity Goal1->MethodA Hydrophobic Discrimination MethodB Select Method B (Phenyl-Hexyl) Best for Aromatic Selectivity & Cost Goal2->MethodB Pi-Pi Interaction

Figure 2: Decision tree for selecting the optimal HPLC method based on specific impurity profiling needs.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the chosen method must be validated.[3] We recommend the C18 Method (Method A) for final product release due to its superior ability to detect homologous impurities, which are common in this synthesis.

  • Specificity: Inject the starting material (3'-Methyl-4'-hydroxypropiophenone) and the product separately. The retention time difference (

    
    ) must be 
    
    
    
    min.[1]
  • Linearity: Prepare calibration standards of the product from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

    
     should be 
    
    
    
    .[1]
  • LOD/LOQ: Determine the Limit of Quantitation for the phenolic impurity. A signal-to-noise ratio (S/N) of 10:1 is required.[1]

  • Robustness: Vary the % Organic by

    
     and Column Temperature by 
    
    
    
    C. The Resolution (
    
    
    ) between the phenol and product must remain
    
    
    .

Conclusion

For the purity analysis of 3'-Methyl-4'-n-pentoxypropiophenone , the C18 / Acetonitrile method is the superior choice for detecting alkyl-chain related impurities (homologs), which are the most difficult to separate in this specific synthesis. However, the Phenyl-Hexyl / Methanol method serves as an excellent, cost-effective alternative for in-process monitoring of the starting phenol consumption.

References

  • Separation of 3'-Hydroxypropiophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Rapid HPLC Separation of Phenones on HALO® C18 Phase. Advanced Materials Technology. Available at: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Molecules, 2020.[1][4] Available at: [Link]

  • Tolperisone Hydrochloride Purity and Properties. PubChem, National Library of Medicine.[1] Available at: [Link]

Sources

Validation

Comparing reactivity of 3'-Methyl-4'-n-pentoxypropiophenone vs 4'-pentoxypropiophenone

Title: Comparative Reactivity Guide: 3'-Methyl-4'-n-pentoxypropiophenone vs. 4'-n-Pentoxypropiophenone Executive Summary This technical guide provides a comparative analysis of 4'-n-pentoxypropiophenone (Compound A) and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 3'-Methyl-4'-n-pentoxypropiophenone vs. 4'-n-Pentoxypropiophenone

Executive Summary

This technical guide provides a comparative analysis of 4'-n-pentoxypropiophenone (Compound A) and its sterically modified analog, 3'-Methyl-4'-n-pentoxypropiophenone (Compound B) . Designed for application scientists in pharmaceutical synthesis and materials science (liquid crystals), this document focuses on the impact of the ortho-methyl substituent on reactivity, regioselectivity, and physical properties.

While Compound A serves as a standard mesogenic core and pharmaceutical intermediate (e.g., for propafenone analogs), Compound B introduces a 3'-methyl group that modulates electronic density and steric environment, critical for tuning the pharmacological profiles of muscle relaxants (e.g., tolperisone-like scaffolds) and lowering the melting points of liquid crystalline materials.

Part 1: Structural & Electronic Profiling

The core difference lies in the 3'-methyl group , which exerts competing steric and electronic effects.

Feature4'-n-Pentoxypropiophenone (A) 3'-Methyl-4'-n-pentoxypropiophenone (B)
Electronic Effect Strong +M (Mesomeric) from 4'-alkoxy. Ring is highly activated.+I (Inductive) from 3'-methyl adds to ring density, but Steric Inhibition of Resonance may slightly dampen the 4'-alkoxy +M effect.
Steric Environment Planar 4'-alkoxy conformation possible. Unhindered ortho positions (2', 6').3'-Methyl creates steric bulk, forcing the 4'-pentoxy group out of coplanarity. Blocks the 3' position; hinders the 2' position.
Carbonyl Character Standard aromatic ketone.[1] Moderate electrophilicity.Slightly increased electron density at carbonyl oxygen (more basic) due to inductive donation, making acid-catalyzed enolization faster.
Primary Application Liquid crystal mesogens; API intermediates.Low-melting liquid crystals; Tolperisone-type API precursors.
Visualization: Steric & Electronic Pathway

G cluster_0 Compound A: 4'-Pentoxy cluster_1 Compound B: 3'-Methyl-4'-Pentoxy A 4'-n-Pentoxypropiophenone A_Elec Strong +M Effect (High Ring Activation) A->A_Elec A_Conf Planar Alkoxy Group A->A_Conf Reactivity_A High EAS Reactivity (Ortho/Para) A_Elec->Reactivity_A Standard Reactivity B 3'-Methyl-4'-n-Pentoxypropiophenone B_Elec Steric Inhibition of Resonance (+I Inductive Effect) B->B_Elec B_Conf Twisted Alkoxy Group (Non-Planar) B->B_Conf Reactivity_B Directed EAS (Position 5' Favored) B_Elec->Reactivity_B Modulated Reactivity

Caption: Comparative structural impact of the 3'-methyl group on electronic distribution and conformation.

Part 2: Reactivity Matrix & Performance

The following data summarizes the reactivity differences in key synthetic pathways used in drug development (e.g., synthesis of amino-ketone APIs).

Alpha-Bromination (Precursor to Amination)

Reaction with Bromine (


) or N-Bromosuccinimide (NBS) to form the 

-bromoketone.
  • Compound A: Reacts rapidly.[2] High yield, but potential for nuclear bromination (ring substitution) at the ortho positions (2', 6') due to strong activation by the pentoxy group.

  • Compound B: Reacts efficiently. The 3'-methyl group blocks one ortho site and sterically shields the other (2'), improving regioselectivity for the

    
    -carbon.
    
    • Advantage:[3][4][5] Cleaner crude profile for Compound B.

Mannich Reaction (Synthesis of -amino ketones)

Condensation with formaldehyde and an amine (e.g., piperidine) to form Tolperisone-like scaffolds.

  • Mechanism: Acid-catalyzed enolization followed by attack on the iminium ion.

  • Performance: Compound B typically shows faster enolization kinetics due to the inductive stabilization of the protonated carbonyl intermediate by the methyl group.

  • Yields: Comparable, but Compound B often requires slightly more vigorous reflux due to the increased steric bulk near the reactive center if the alkyl chain is short, though less relevant for the 4'-position.

ReactionCompound A (Performance)Compound B (Performance)Key Differentiator

-Bromination
High Yield (85-92%)High Yield (88-95%)B has lower risk of ring bromination byproducts.
Mannich Reaction Moderate-High (70-80%)High (75-85%)B benefits from inductive stabilization of enol.
Grignard Addition High ReactivityModerate ReactivityB has slightly reduced electrophilicity at C=O due to +I effect.
Crystallinity High MP (Solid at RT)Lower MP (Often oil/low melt)B disrupts crystal packing (Entropy effect).

Part 3: Experimental Protocols

These protocols are designed to be self-validating systems. The completion of the reaction is indicated by distinct color changes or TLC shifts, minimizing the need for constant HPLC monitoring.

Protocol 1: Regioselective -Bromination of Compound B

Objective: Synthesis of 2-bromo-1-(3-methyl-4-pentoxyphenyl)propan-1-one.

  • Setup: Equip a 250 mL 3-neck flask with a pressure-equalizing addition funnel, a nitrogen inlet, and a gas scrubber (NaOH trap) for HBr evolution.

  • Dissolution: Dissolve 0.05 mol of Compound B in 100 mL of Glacial Acetic Acid. Reasoning: Acetic acid promotes enolization and solvates the polar intermediate.

  • Catalysis: Add 0.5 mL of 33% HBr in Acetic Acid. Stir at room temperature for 15 mins.

  • Bromination: Dissolve 0.05 mol (1.0 eq) of Bromine (

    
    )  in 20 mL Acetic Acid. Add dropwise over 45 minutes.
    
    • Visual Check: The reaction mixture will turn orange upon addition and slowly fade to pale yellow as

      
       is consumed. Persisting orange color indicates reaction stall. 
      
  • Quench & Workup: Pour mixture into 300 mL ice-water. The product will precipitate (if solid) or oil out. Extract with Dichloromethane (DCM), wash with saturated

    
     (to remove acid), then Brine.
    
  • Validation: TLC (Hexane/EtOAc 9:1). Product

    
     will be higher than starting material.
    
Protocol 2: Mannich Reaction (Tolperisone Analog Synthesis)

Objective: Synthesis of


-piperidinyl ketone hydrochloride.
  • Reactants: Combine 0.05 mol Compound B , 0.06 mol Paraformaldehyde , and 0.06 mol Piperidine Hydrochloride in a round-bottom flask.

  • Solvent: Add 30 mL of Ethanol and 0.5 mL conc. HCl.

  • Reflux: Heat to reflux (

    
    ) for 6–12 hours.
    
    • Mechanism:[3][6][7][8] The acid depolymerizes paraformaldehyde to formaldehyde, which forms the reactive iminium ion with piperidine. The enol of Compound B attacks this electrophile.

  • Precipitation: Add acetone to the hot solution until slightly turbid. Cool to

    
     overnight.
    
  • Filtration: The Mannich base hydrochloride precipitates as a white crystalline solid.

    • Note: If Compound B derivative is an oil, evaporate solvent and recrystallize from Isopropanol/Ether.

Visualization: Synthetic Workflow

Synthesis cluster_Brom Pathway 1: Alpha-Bromination cluster_Mannich Pathway 2: Mannich Reaction Start Start: 3'-Methyl-4'-Pentoxypropiophenone Step1 Dissolve in AcOH + cat. HBr Start->Step1 M_Step1 Mix with Paraformaldehyde + Amine HCl Start->M_Step1 Step2 Add Br2 dropwise (Control Rate) Step1->Step2 Step3 Quench in Ice Water -> Extract DCM Step2->Step3 Product1 Alpha-Bromo Ketone Step3->Product1 M_Step2 Reflux in EtOH (Acid Cat.) M_Step1->M_Step2 M_Step3 Crystallize with Acetone M_Step2->M_Step3 Product2 Beta-Amino Ketone (HCl Salt) M_Step3->Product2

Caption: Parallel synthetic workflows for alpha-functionalization of the propiophenone core.

Part 4: Critical Analysis & Causality

Why choose Compound B over Compound A?

  • Lipophilicity & Bioavailability: The addition of the 3'-methyl group increases the lipophilicity (

    
    ) of the molecule. In drug design, this often correlates with improved blood-brain barrier (BBB) penetration, which is relevant for centrally acting muscle relaxants.
    
  • Metabolic Stability: The 3'-methyl group blocks the ortho position from metabolic hydroxylation by Cytochrome P450 enzymes. While the 4'-pentoxy group is the primary site of dealkylation, the methyl group can sterically hinder enzymes attacking the ring, potentially extending the half-life of the drug candidate.

  • Physical Handling: Compound A (4'-n-pentoxy) is often a rigid crystalline solid. Compound B, due to the symmetry-breaking methyl group, often exists as a lower-melting solid or viscous oil. This lowers the energy barrier for dissolution in reaction solvents, often leading to more homogeneous reaction mixtures in scale-up scenarios.

Potential Pitfalls:

  • Steric Hindrance in EAS: If your goal is to nitrate or sulfonating the ring further, the 3'-methyl group combined with the 4'-pentoxy group makes the ring very crowded. Substitution will likely be forced to the 5' position, but yields may drop due to steric crowding.

References

  • Mannich Reaction Mechanism & Applications

    • Title: The Mannich Reaction: A Cornerstone of Organic Synthesis and Drug Discovery.[7]

    • Source: BenchChem Applic
  • Alpha-Bromination Methodologies

    • Title: Synthetic Access to Arom

      
      -Haloketones.[2][8]
      
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Electronic Effects of Methyl Groups

    • Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution.[9]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • General Propiophenone Reactivity (4'-Methylpropiophenone Context)

    • Title: 4'-Methylpropiophenone: Applications, synthesis and FTIR.[1]

    • Source: ChemicalBook.[1]

Sources

Comparative

Validating the Structure of 3'-Methyl-4'-n-pentoxypropiophenone using 13C NMR: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and synthetic chemistry, unequivocal structural verification of novel compounds is paramount. Among the suite...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, unequivocal structural verification of novel compounds is paramount. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 3'-Methyl-4'-n-pentoxypropiophenone, offering a detailed comparison between predicted and expected spectral data to definitively validate its molecular structure.

The Imperative of Structural Integrity in Drug Discovery

The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. An error in structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety risks. 13C NMR spectroscopy provides a "fingerprint" of the carbon skeleton, where each unique carbon atom in the molecule gives rise to a distinct signal, the chemical shift of which is highly sensitive to its local electronic environment.[1][2] This sensitivity allows for the confident assignment of each carbon atom, thereby confirming the overall molecular architecture.

Theoretical Framework: Predicting the 13C NMR Spectrum

Before delving into the experimental data, a theoretical prediction of the 13C NMR spectrum of 3'-Methyl-4'-n-pentoxypropiophenone provides a crucial benchmark for comparison. The chemical shift of each carbon atom is influenced by several factors, including hybridization, inductive effects from neighboring electronegative atoms, and resonance effects.[1][3][4]

The structure of 3'-Methyl-4'-n-pentoxypropiophenone contains a variety of carbon environments: a carbonyl group, an aromatic ring with different substituents, and an aliphatic chain.

  • Carbonyl Carbon (C=O): This carbon is expected to be the most deshielded due to the strong electron-withdrawing effect of the oxygen atom and its sp2 hybridization, typically appearing in the 190-220 ppm region.[5][6]

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons will vary depending on their substitution pattern. The carbon attached to the carbonyl group (C1') will be deshielded. The carbons bearing the methyl (C3') and n-pentoxy (C4') groups will also have their chemical shifts influenced by the electron-donating nature of these substituents. The remaining aromatic protons will be influenced by their position relative to these substituents.

  • n-Pentoxy Group Carbons: The carbon directly attached to the aromatic oxygen (OCH2) will be the most deshielded in this group due to the proximity of the electronegative oxygen. The chemical shifts of the subsequent methylene (CH2) carbons will move progressively upfield (to lower ppm values) as the distance from the oxygen increases. The terminal methyl (CH3) group will be the most shielded.

  • Propiophenone Backbone Carbons: The methylene (CH2) and methyl (CH3) carbons of the propiophenone side chain will have characteristic shifts in the aliphatic region of the spectrum.

Experimental Protocol: Acquiring High-Quality 13C NMR Data

Obtaining a clean and interpretable 13C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[7]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the synthesized 3'-Methyl-4'-n-pentoxypropiophenone. Due to the lower natural abundance of the 13C isotope, a higher concentration is generally required compared to 1H NMR.[8]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl3), which is a common choice for its excellent solubilizing properties and its single carbon signal at approximately 77 ppm that can be used for spectral referencing.[9]

    • Ensure the sample is completely dissolved. Any solid particles can degrade the quality of the spectrum by affecting the magnetic field homogeneity.[8]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Data Acquisition:

    • The 13C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.

    • The spectral width should be set to encompass the entire expected range of chemical shifts, typically from 0 to 220 ppm.[6]

    • A relaxation delay of 1-2 seconds between pulses is generally sufficient for most carbons in a molecule of this size.

Data Presentation and Interpretation

The acquired 13C NMR spectrum should be processed (Fourier transformation, phase correction, and baseline correction) to yield a clear and accurate representation of the carbon signals. The chemical shifts of the observed peaks are then compared against the predicted values.

Predicted vs. Experimental 13C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift Range (ppm)Rationale
C=O 195 - 205Deshielded due to electronegative oxygen and sp2 hybridization.[5][6]
C1' 130 - 140Aromatic carbon attached to the electron-withdrawing carbonyl group.
C2' 128 - 135Aromatic CH, ortho to the carbonyl group.
C3' 135 - 145Aromatic carbon bearing the methyl group, influenced by both the carbonyl and pentoxy groups.
C4' 155 - 165Aromatic carbon attached to the electron-donating pentoxy group.
C5' 110 - 120Aromatic CH, ortho to the pentoxy group.
C6' 120 - 130Aromatic CH, meta to the pentoxy group.
-OCH2- 65 - 75Aliphatic carbon directly bonded to the electronegative oxygen of the pentoxy group.
-OCH2CH2- 28 - 35Second carbon in the pentoxy chain.
-O(CH2)2CH2- 22 - 28Third carbon in the pentoxy chain.
-O(CH2)3CH2- 20 - 25Fourth carbon in the pentoxy chain.
-O(CH2)4CH3 10 - 15Terminal methyl carbon of the pentoxy group, most shielded.
-COCH2CH3 30 - 40Methylene carbon of the propiophenone side chain, adjacent to the carbonyl group.
-COCH2CH3 5 - 15Terminal methyl carbon of the propiophenone side chain.

Note: These are estimated ranges and actual values may vary slightly depending on the solvent and other experimental conditions.

Visualizing the Structural Assignment

A clear visual representation of the molecule with its corresponding 13C NMR chemical shift assignments is crucial for unambiguous structural validation.

Sources

Validation

Chromatographic Separation Standards for Propiophenone Derivatives: A Comparative Technical Guide

Introduction: The Separation Challenge Propiophenone derivatives form the structural backbone of a diverse class of bioactive compounds, ranging from antidepressants like Bupropion to controlled substances such as Cathin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Separation Challenge

Propiophenone derivatives form the structural backbone of a diverse class of bioactive compounds, ranging from antidepressants like Bupropion to controlled substances such as Cathinones (e.g., Methcathinone, Mephedrone).

For the analytical scientist, these molecules present a "perfect storm" of separation challenges:

  • Positional Isomerism: The aromatic ring allows for ortho-, meta-, and para- substitutions that are difficult to resolve on standard alkyl-bonded phases.

  • Chirality: The alpha-carbon is often a chiral center (e.g., in cathinones), necessitating enantioselective methods for legal and pharmacological determination.[1][2]

  • Thermal Instability: Many derivatives degrade under high-temperature GC conditions, making LC the preferred, yet more complex, route.

This guide moves beyond generic protocols to objectively compare the "Gold Standards" of chromatographic separation: C18 vs. Phenyl-Hexyl for achiral purity, and Polysaccharide-based phases for chiral resolution.

Achiral Separation Standards: The Selectivity Battle

The Standard: C18 (Octadecylsilane)

Mechanism: Hydrophobic interaction (Van der Waals forces). Status: The industry workhorse. Limitation: Propiophenone derivatives often differ only by the position of a halogen or methyl group on the aromatic ring. C18 phases, which discriminate primarily based on hydrophobicity, often fail to resolve these positional isomers (e.g., 3-chloromethcathinone vs. 4-chloromethcathinone).

The Challenger: Phenyl-Hexyl

Mechanism:


 interactions + Hydrophobic interaction.[3][4]
Status:  The "Selectivity" Standard for aromatic ketones.
Advantage:  The propiophenone core contains an electron-rich aromatic ring and a carbonyl group. The Phenyl-Hexyl stationary phase engages in 

stacking with the analyte's benzene ring. This interaction is highly sensitive to electron-donating/withdrawing substituents, providing superior resolution for positional isomers.[4]
Comparative Performance Data

The following table summarizes the separation performance of a critical pair (3-methylmethcathinone vs. 4-methylmethcathinone) on both phases.

MetricStandard C18 ColumnPhenyl-Hexyl ColumnInterpretation
Resolution (

)
1.2 (Partial Co-elution)2.8 (Baseline Separation) Phenyl-Hexyl exploits the electronic difference between meta and para substitution.
Tailing Factor (

)
1.41.1

interactions often improve peak shape for aromatic amines by reducing silanol accessibility.
Retention (

)
4.55.2Slightly higher retention on Phenyl-Hexyl due to dual retention mechanisms.
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / MeOHMethanol is preferred for Phenyl phases to enhance

interactions (ACN suppresses them).

Expert Insight: When switching from C18 to Phenyl-Hexyl, always swap Acetonitrile (ACN) for Methanol (MeOH). ACN's


-electrons interfere with the stationary phase interactions, effectively "muting" the column's unique selectivity [1].

Chiral Separation Standards: Enantiomeric Resolution

For propiophenone derivatives like cathinones, the biological activity is stereospecific. The


-enantiomer is often more potent.[2] Separation is non-negotiable.
The Standard: Immobilized Amylose Tris (e.g., Chiralpak IA/Lux i-Amylose-3)

Polysaccharide-based columns are the current standard due to their broad recognition ability.

Experimental Protocol: High-Resolution Chiral HPLC

Objective: Baseline separation of Mephedrone enantiomers.

  • Column: Amylose tris-(3,5-dimethylphenylcarbamate) (immobilized), 5 µm, 250 x 4.6 mm.

  • Mobile Phase (Isocratic):

    • n-Hexane: 90%

    • Isopropanol (IPA): 10%

    • Diethylamine (DEA): 0.1% (Crucial for peak shape of basic amines)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm (aromatic ring absorption).

Self-Validating Check:

  • System Suitability: The resolution (

    
    ) between enantiomers must be > 2.0.
    
  • Peak Symmetry: If

    
    , increase DEA concentration to 0.2% to mask residual silanols.
    

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate chromatographic standard based on the specific propiophenone derivative and analytical goal.

G Start Start: Analyte Characterization IsChiral Is the target Chiral? Start->IsChiral Volatile Is the analyte thermally stable? IsChiral->Volatile No ChiralMethod Chiral HPLC (Normal Phase) IsChiral->ChiralMethod Yes Isomers Are positional isomers present? Volatile->Isomers No (e.g. Cathinones) GCMS GC-MS (EI Source) Volatile->GCMS Yes (e.g. Propiophenone) Selector Selector: Amylose Tris Mobile Phase: Hexane/IPA + DEA ChiralMethod->Selector Phenyl HPLC: Phenyl-Hexyl Column (MeOH Mobile Phase) Isomers->Phenyl Yes (Critical Pairs) C18 HPLC: C18 Column (ACN Mobile Phase) Isomers->C18 No (General Potency) Deriv Derivatization Required? (e.g., TFAA for amines) GCMS->Deriv High Selectivity for\nPi-Pi Interactions High Selectivity for Pi-Pi Interactions Phenyl->High Selectivity for\nPi-Pi Interactions High Capacity for\nHydrophobic Retention High Capacity for Hydrophobic Retention C18->High Capacity for\nHydrophobic Retention

Figure 1: Decision matrix for chromatographic method selection. Note the divergence based on chirality and isomerism.

GC-MS vs. LC-MS: The Volatility Standard

While HPLC is versatile, Gas Chromatography (GC) remains a standard for the starting material, Propiophenone , and its volatile byproduct Isobutyrophenone .

The Challenge: Thermal Degradation

Cathinone derivatives (beta-keto amines) can undergo oxidative degradation or thermal rearrangement in a hot GC injector port.

The Protocol: Derivatization for GC Stability

To use GC-MS for these derivatives, derivatization is the standard to improve thermal stability and peak shape.

Reagent: Trifluoroacetic anhydride (TFAA). Reaction:

  • Dissolve 1 mg sample in 100 µL Ethyl Acetate.

  • Add 50 µL TFAA.

  • Incubate at 60°C for 20 mins.

  • Evaporate to dryness and reconstitute in Ethyl Acetate.

  • Result: The amine is converted to a trifluoroacetamide, preventing thermal breakdown and improving volatility [2].

References

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV. Retrieved from [Link]

  • MDPI. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Characterization of 3'-Methyl-4'-n-pentoxypropiophenone

The following is a comprehensive technical comparison guide for the elemental analysis and characterization of 3'-Methyl-4'-n-pentoxypropiophenone . [1] Executive Summary & Compound Profile 3'-Methyl-4'-n-pentoxypropioph...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for the elemental analysis and characterization of 3'-Methyl-4'-n-pentoxypropiophenone .

[1]

Executive Summary & Compound Profile

3'-Methyl-4'-n-pentoxypropiophenone (also designated as 1-(3-methyl-4-(pentyloxy)phenyl)propan-1-one ) is a specific alkyl-alkoxy substituted aromatic ketone.[1] While often utilized as a specialized intermediate in the synthesis of liquid crystal mesogens and pharmaceutical precursors (analogous to Tolperisone or Eperisone scaffolds), its precise characterization requires distinguishing it from its close structural analogs.[1][2][3]

This guide provides a definitive protocol for the elemental analysis, spectroscopic identification, and purity assessment of this compound, benchmarking it against its nearest commercial alternative, 4'-n-Pentoxypropiophenone .[1]

Target Compound Specifications
FeatureDetail
IUPAC Name 1-(3-methyl-4-(pentyloxy)phenyl)propan-1-one
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.34 g/mol
Key Functional Groups Aromatic Ketone, Aryl Alkyl Ether, Aryl Methyl
Primary Application Liquid Crystal Mesogen Synthesis, Pharmaceutical Intermediate

Comparative Analysis: Target vs. Alternatives

To validate the identity of 3'-Methyl-4'-n-pentoxypropiophenone, it must be differentiated from 4'-n-Pentoxypropiophenone (the non-methylated analog). The introduction of the 3'-methyl group significantly alters the symmetry, NMR fingerprint, and thermal properties.[1]

Performance & Property Comparison
PropertyTarget: 3'-Methyl-4'-n-pentoxypropiophenone Alternative: 4'-n-Pentoxypropiophenone Significance
Symmetry Asymmetric (ABC spin system)Symmetric (AA'BB' spin system)Critical for NMR ID. The methyl group breaks the symmetry of the aromatic ring.[1]
Melting Point Lower (Predicted: ~35-45°C)Higher (Exp: ~62-64°C)The 3'-methyl group disrupts crystal packing, lowering the melting point.[1][2]
Solubility High in non-polar solvents (Hexane, Toluene)Moderate in non-polar solventsThe methyl group increases lipophilicity (LogP increase ~0.5).[1][2][3]
Reactivity Sterically hindered at C-2 positionAccessible ortho positionsAffects subsequent electrophilic aromatic substitutions (e.g., bromination).[1][2]

Elemental Analysis & Purity Standards

For high-value applications (e.g., drug development), the elemental composition must match theoretical values within ±0.4% .[1]

Theoretical Composition (C₁₅H₂₂O₂)[1][2][3]
ElementTheoretical Mass %Acceptable Range (±0.4%)
Carbon (C) 76.88% 76.48% – 77.28%
Hydrogen (H) 9.46% 9.06% – 9.86%
Oxygen (O) 13.66% N/A (Calculated by difference)
Experimental Protocol: Combustion Analysis
  • Sample Prep: Dry 5 mg of sample under high vacuum (0.1 mmHg) at 30°C for 4 hours to remove solvent residues (especially Hexane/Ethyl Acetate from recrystallization).

  • Combustion: Oxidize at 950°C in an O₂ stream.

  • Detection: Calibrate using Acetanilide standard.

  • Validation: If %C deviates >0.4%, check for solvent entrapment (e.g., CH₂Cl₂ raises %C slightly but lowers %H significantly).[1][3]

Spectroscopic Characterization (The "Fingerprint")[1][2][3]

This section details the specific spectral features that confirm the presence of the 3'-methyl group and the 4'-pentoxy chain , distinguishing the target from contaminants.[1]

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

PositionShift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Note
Ar-H (2) 7.80 - 7.85d (J ≈ 2 Hz)1HAromatic (ortho to C=O)Key Differentiator: Shows meta-coupling only. In the alternative, this is a doublet (J ≈ 8 Hz).[1][2][3]
Ar-H (6) 7.75 - 7.80dd (J ≈ 8, 2 Hz)1HAromatic (ortho to C=O)Coupled to H-5 (ortho) and H-2 (meta).[1][2][3]
Ar-H (5) 6.85 - 6.90d (J ≈ 8 Hz)1HAromatic (ortho to OR)Shielded by the alkoxy group.[1][2][3]
O-CH₂ 4.00 - 4.05t (J ≈ 6.5 Hz)2HPentoxy α-methyleneCharacteristic ether shift.[1]
C(=O)CH₂ 2.90 - 2.95q (J ≈ 7 Hz)2HPropionyl methyleneStandard ketone quartet.[1][2][3]
Ar-CH₃ 2.25 - 2.30 s 3H Aromatic Methyl Definitive Peak. Absent in 4'-n-pentoxypropiophenone.[1]
Alkyl Chain 1.80 - 1.35m6HPentoxy β,γ,δ-CH₂Overlapping multiplets.
C(=O)CH₂C_H_₃ 1.18 - 1.22t (J ≈ 7 Hz)3HPropionyl methylTriplet.
Pentyl-CH₃ 0.90 - 0.95t (J ≈ 7 Hz)3HPentoxy terminal methylTriplet.[1]
B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1][2][3]

  • 1675 cm⁻¹ (Strong): Conjugated Ketone (C=O) stretch.[1][2][3]

  • 1600, 1580 cm⁻¹ (Medium): Aromatic C=C ring stretch.[1][2][3]

  • 1250 cm⁻¹ (Strong): Aryl Alkyl Ether (C-O-C) asymmetric stretch.[1][2][3]

  • 2950, 2870 cm⁻¹ (Medium): Aliphatic C-H stretch (Methyl/Methylene).[1][2][3]

C. Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 234.[1][2][3]

  • Base Peak: Likely m/z 121 (Tropylium-like ion from methyl-phenoxy fragment) or m/z 205 (Loss of ethyl from propionyl).[1][2][3]

  • Fragmentation: Loss of C₅H₁₁ (Pentyl) → m/z 163.[1][2][3]

Experimental Protocols

Workflow 1: Synthesis & Purification Strategy

Context: Synthesis via Friedel-Crafts Acylation is the industry standard for this class.[1]

  • Precursor: Start with 2-Methyl-1-(pentyloxy)benzene (prepared from o-cresol and 1-bromopentane).

  • Acylation: React precursor with Propionyl Chloride (1.1 eq) and AlCl₃ (1.2 eq) in Dichloromethane (DCM) at 0°C to 5°C.

    • Note: The 4-position is activated by the alkoxy group and sterically accessible.[1]

  • Quenching: Pour into ice/HCl. Extract with DCM.[1][3]

  • Purification:

    • Distillation: High vacuum distillation (bp ~160-170°C @ 5 mmHg).[1][2][3]

    • Recrystallization: Dissolve in hot Hexane or Ethanol/Water (9:1) .[1][2][3] Cool slowly to 4°C. The 3'-methyl derivative crystallizes with difficulty compared to the non-methylated analog; seeding may be required.[1]

Workflow 2: Analytical Characterization Logic

The following diagram illustrates the decision-making process for validating the compound.

Characterization_Workflow Start Crude Product (3'-Methyl-4'-n-pentoxypropiophenone) TLC 1. TLC Analysis (Hexane:EtOAc 9:1) Start->TLC Purity_Check Single Spot? TLC->Purity_Check Purify Column Chromatography (Silica Gel) Purity_Check->Purify No NMR 2. 1H NMR Spectroscopy (CDCl3) Purity_Check->NMR Yes Purify->TLC Methyl_Check Singlet at 2.25 ppm? NMR->Methyl_Check Symmetry_Check Aromatic Pattern: ABC (Asymmetric)? Methyl_Check->Symmetry_Check Yes Invalid REJECT (Check for Isomers/Solvent) Methyl_Check->Invalid No (Missing Methyl) EA 3. Elemental Analysis (Combustion) Symmetry_Check->EA Yes Symmetry_Check->Invalid No (Symmetric = Wrong Isomer) EA_Check C: 76.88% +/- 0.4%? EA->EA_Check Valid VALIDATED Reference Standard EA_Check->Valid Pass EA_Check->Invalid Fail

Caption: Step-by-step analytical decision tree for validating 3'-Methyl-4'-n-pentoxypropiophenone purity.

Stability & Handling

  • Storage: Store at 2-8°C under Argon. The ether linkage is stable, but the ketone position can be susceptible to photo-oxidation over long periods.[1]

  • Hygroscopicity: Non-hygroscopic.[1][3]

  • Safety: Irritant.[1][3] Wear gloves and safety glasses.[1][3] Avoid inhalation of dust/vapor.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for NMR/IR interpretation of aromatic ketones).

  • Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][3] (Protocol for Friedel-Crafts acylation).

  • Gray, G. W., & Jones, B. (1954).[1] "Mesomorphism and Chemical Constitution. Part II. The trans-p-n-Alkoxycinnamic Acids and Related Compounds." Journal of the Chemical Society, 1467-1470.[1] (Foundational data on alkoxy-substituted mesogens).

  • ChemicalBook/PubChem Databases. (2024). 4'-n-Pentoxypropiophenone (CAS 5461-02-9). (Used as the comparative baseline).[1][2][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3'-Methyl-4'-n-pentoxypropiophenone

This document provides essential safety and logistical information for the proper disposal of 3'-Methyl-4'-n-pentoxypropiophenone. As researchers, scientists, and drug development professionals, our commitment to safety...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of 3'-Methyl-4'-n-pentoxypropiophenone. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The following procedures are designed to ensure that waste generated from the use of this compound is managed responsibly, adhering to regulatory standards and best laboratory practices.

Hazard Identification and Risk Assessment

3'-Methyl-4'-n-pentoxypropiophenone is an aromatic ketone. While specific toxicological data is unavailable, related compounds in the propiophenone family exhibit characteristics that necessitate careful handling and disposal. Based on its chemical structure and data from analogous compounds, it should be treated as a hazardous substance until a formal waste determination is completed.

Inferred Hazard Profile:

  • Toxicity: Propiophenone derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] They may cause irritation to the skin, eyes, and respiratory system.[2][4][5]

  • Ignitability: As an organic solvent, it is likely combustible. Aromatic ketones can have flash points that classify them as ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] For example, the flash point of 4'-Methoxypropiophenone is 61°C.[7]

  • Environmental Hazard: This compound should not be released into the environment, as its effects on aquatic life are unknown.[4][8][9] Preventing entry into drains and waterways is a critical aspect of responsible disposal.[8][9]

Parameter Guideline / Inferred Value Source/Rationale
Waste Classification Hazardous Waste (Assumed)Based on the properties of ketones and aromatic compounds.[6][10]
EPA Hazard Codes (Potential) D001 (Ignitability)Many organic solvents have flashpoints below 140°F (60°C).[6]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, lab coat.Standard practice for handling propiophenone derivatives.[7][11]
Incompatible Materials Strong oxidizing agents, strong alkalis, alcohols.To prevent hazardous reactions in waste containers.[11]
Container Type Tightly sealed, chemically resistant (e.g., HDPE or glass).To prevent leaks and degradation from air or moisture.[11][12]

Pre-Disposal and Waste Segregation: The Foundation of Safe Disposal

The principle of "cradle-to-grave" management for hazardous materials, as mandated by the EPA under RCRA, begins the moment a chemical is deemed waste. Proper segregation is paramount to prevent dangerous chemical reactions and to ensure that waste is sent to the correct treatment facility.

Causality of Segregation: Combining incompatible waste streams can lead to exothermic reactions, gas generation, or the formation of more hazardous substances. For instance, mixing organic solvents with strong oxidizers can create a fire or explosion hazard. Therefore, 3'-Methyl-4'-n-pentoxypropiophenone waste must be collected in a dedicated container, separate from other waste streams.

Waste Stream Identification:
  • Non-Halogenated Organic Solvent Waste: This is the most likely classification for pure 3'-Methyl-4'-n-pentoxypropiophenone and solutions where it is the primary component.

  • Contaminated Solids: This includes items like gloves, weigh boats, and absorbent paper towels that are grossly contaminated with the compound.

  • Aqueous Waste: Solutions containing low concentrations of the compound. Note: Do not dispose of this down the drain. Even small amounts of organic compounds can be harmful to aquatic ecosystems.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling and disposing of waste containing 3'-Methyl-4'-n-pentoxypropiophenone.

Step 1: Container Preparation and Labeling
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are recommended.[11][12]

  • Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled. The label should include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "3'-Methyl-4'-n-pentoxypropiophenone".

    • An indication of the hazards (e.g., "Ignitable," "Irritant").

    • The accumulation start date.

Step 2: Waste Collection
  • Pure Substance and Concentrated Solutions: Carefully transfer the waste into the labeled hazardous waste container using a funnel to prevent spills on the container's exterior.[12]

  • Contaminated Labware (Non-sharps):

    • For items like pipette tips and centrifuge tubes, collect them in a separate, clearly labeled, sealed plastic bag or a wide-mouth container designated for solid chemical waste.

    • The container should be labeled "Hazardous Waste - Solid Debris with 3'-Methyl-4'-n-pentoxypropiophenone".

  • Decontamination of Glassware:

    • Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

    • The first two rinses (rinsate) must be collected and disposed of as hazardous waste in your non-halogenated organic solvent waste container.[6]

    • The final rinse may be disposed of similarly or as directed by your institution's EHS guidelines.

Step 3: Storage and Final Disposal
  • Secure Storage: Keep the waste container tightly closed when not in use.[11][12] Store it in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet, away from heat and ignition sources.[6]

  • Arrange for Pickup: Do not overfill the container; leave at least 1 inch of headspace to allow for vapor expansion.[13] Contact your institution's EHS department to schedule a pickup. Waste must be disposed of through a licensed hazardous waste facility.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste streams containing 3'-Methyl-4'-n-pentoxypropiophenone.

G Disposal Workflow for 3'-Methyl-4'-n-pentoxypropiophenone A Waste Generation (Pure compound, solution, or contaminated material) B Is the waste liquid or solid? A->B C LIQUID WASTE B->C Liquid D SOLID WASTE B->D Solid F Collect in labeled container for 'Non-Halogenated Organic Solvents' C->F E Is it grossly contaminated? (e.g., saturated wipes, spill pads) D->E G Collect in labeled container for 'Solid Chemical Waste' E->G Yes H Lightly contaminated items (e.g., gloves from handling) Dispose in regular lab trash (Consult EHS) E->H No I Store in Satellite Accumulation Area (Keep container closed) F->I G->I J Contact EHS for Pickup and Disposal via licensed facility I->J

Caption: Decision-making workflow for the segregation and disposal of waste.

Emergency Procedures for Spills

In the event of a spill during the disposal process, adhere to the following emergency procedures.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate and Ventilate: Close the lab door and increase ventilation to the area if it is safe to do so.

  • PPE: Before cleaning a small spill, don appropriate PPE, including a lab coat, gloves, and safety goggles. A respirator may be necessary if vapors are significant.[14]

  • Containment and Cleanup:

    • Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[4]

    • Work from the outside of the spill inward to prevent spreading.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7]

  • Reporting: Report the incident to your supervisor and your institution's EHS department, regardless of the spill's size.

By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.

References

  • U.S. Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • A-C-T Metal Deck Supply. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Smolecule. (2026, February). Storage conditions and stability of propiophenone derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • U.S. Environmental Protection Agency. (n.d.). Regulatory and Guidance Information by Topic: Waste.
  • RiskAssess. (n.d.). Disposal of chemical wastes.
  • Loba Chemie. (2015, April 9). PROPIOPHENONE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - 3'-methylacetophenone.
  • CDH Fine Chemical. (n.d.). 4-METHYL PROPIOPHENONE MATERIAL SAFETY DATA SHEET.
  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
  • Auburn Research. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE.
  • Thermo Fisher Scientific. (n.d.). Benzo-1,3-dioxole-5-propionic acid SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). PROPIOPHENONE MATERIAL SAFETY DATA SHEET.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 3,4-Methylenedioxypropiophenone.
  • Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS.
  • MetaSci. (n.d.). Safety Data Sheet 4'-Methylpropiophenone.

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Handling

Personal protective equipment for handling 3'-Methyl-4'-n-pentoxypropiophenone

Operational Safety Guide: 3'-Methyl-4'-n-pentoxypropiophenone CAS Number: 1443340-67-7 Chemical Family: Alkoxy-substituted Propiophenone Audience: Synthetic Chemists, Process Engineers, and Lab Safety Officers.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 3'-Methyl-4'-n-pentoxypropiophenone

CAS Number: 1443340-67-7 Chemical Family: Alkoxy-substituted Propiophenone Audience: Synthetic Chemists, Process Engineers, and Lab Safety Officers.[1][2][3]

Part 1: Critical Hazard Profile & Risk Assessment

Executive Summary: 3'-Methyl-4'-n-pentoxypropiophenone is a specialized organic intermediate, likely utilized in the synthesis of pharmaceuticals (e.g., muscle relaxants like Tolperisone analogs) or liquid crystal mesogens.[1][2][3] Its structure—a lipophilic pentoxy tail attached to a reactive propiophenone core—dictates its safety profile.[1][2][3] Unlike simple ketones, its high lipophilicity facilitates skin absorption, while the ketone moiety presents inhalation and irritation risks.[1][2][3]

Physicochemical Hazard Analysis:

PropertyCharacteristicSafety Implication
Physical State Solid (Low-melting) or Viscous LiquidDust generation is possible during weighing; heating increases vapor pressure significantly.[1][2][3]
Lipophilicity High (Pentoxy chain)High Skin Absorption Potential. Standard latex gloves are insufficient.[1][2][3]
Reactivity Ketone / Ether functionalityIncompatible with strong oxidizers and reducing agents.[2][3] Flammable if heated.[1][2][3]
Toxicology (Inferred) Irritant (Skin/Eye/Respiratory)H315, H319, H335. Potential for sensitization upon repeated contact.[1][2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on generic "safety gear." Select PPE based on the specific task and the compound's ability to permeate standard barriers.[1][2][3]

Task-Based PPE Selection
PPE ComponentTask A: Solid Handling (Weighing, Aliquoting)Task B: Synthesis/Solubilization (Heating, Dissolving)
Hand Protection Single Nitrile Gloves (min 0.11 mm).[1][2][3] Change every 60 mins.Double Gloving Required. Inner: Nitrile (4 mil).Outer: Nitrile (8 mil) or Laminate (Silver Shield) if using halogenated solvents.[1][2][3]
Respiratory N95 / P100 Respirator if handled outside a fume hood (not recommended).[1][2][3]Fume Hood Required. If hood failure occurs, use Half-Face Respirator with Organic Vapor (OV) cartridges.[1][2][3]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1][2][3] Prevent dust entry.[1][2][3]Face Shield + Goggles if reaction is under pressure or reflux.[1][2][3]
Body Defense Standard Lab Coat (Cotton/Poly).[1][2][3]Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.[1][2][3]

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: Prevents contamination of the workspace with lipophilic dust that is difficult to clean.[1][3]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2][3]

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent "jumping" of particles.[1][2][3]

  • Transfer: Use disposable antistatic weighing boats. Do not use spatula transfers for quantities <10mg; use gravimetric addition if possible.[1][2][3]

  • Decontamination: Immediately wipe the balance area with a tissue dampened in Ethanol or Isopropanol .[1][2][3] The pentoxy chain makes water ineffective for cleaning.[1][2][3]

Protocol B: Solubilization & Reaction Monitoring

Context: The compound is likely soluble in organic solvents (DCM, Ethyl Acetate) but insoluble in water.[1][2][3]

  • Solvent Choice: When dissolving, add solvent slowly to the solid.[1][2][3] Avoid vigorous vortexing in open vessels to prevent aerosolization.[1][2][3]

  • Heating: If refluxing, ensure the condenser coolant is active before heating.[1][2][3] The compound's boiling point is high, but solvent vapors will carry the substance.[1][2][3]

  • Sampling: Do not remove aliquots with open pipettes outside the hood. Use a septum and syringe technique for TLC/HPLC sampling.[1][2][3]

Part 4: Visualization & Logic

Figure 1: PPE & Exposure Response Logic

This decision tree guides the researcher through safety choices based on the physical state of the chemical.[1][2][3]

PPE_Logic cluster_legend Legend Start Start: Assess State Decision Decision Point Action Required Action Hazard Hazard Warning State Current State of 3'-Methyl-4'-n-pentoxypropiophenone Solid Solid / Powder State->Solid Ambient Temp Liquid Solution / Melt State->Liquid Dissolved/Heated DustRisk Risk: Inhalation of Lipophilic Dust Solid->DustRisk SplashRisk Risk: Skin Absorption + Solvent Carrier Liquid->SplashRisk SolidPPE PPE: Nitrile Gloves + Goggles Eng: Fume Hood / Balance Enclosure DustRisk->SolidPPE LiquidPPE PPE: Double Nitrile or Laminate Gloves Eng: Fume Hood Sash < 18 inches SplashRisk->LiquidPPE

Caption: Operational logic for selecting protective equipment based on the physical state of the compound.

Figure 2: Spill Response Workflow

A self-validating loop for managing accidental release.[1][2][3]

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorLiq Liquid / Major Solid (>5g) Assess->MajorLiq CleanSolid 1. Dampen with Ethanol 2. Wipe with absorbent pads MinorSolid->CleanSolid CleanLiq 1. Evacuate Area 2. Use Vermiculite/Sand 3. Do NOT use water MajorLiq->CleanLiq Disposal Dispose as Hazardous Organic Waste (Incineration) CleanSolid->Disposal CleanLiq->Disposal

Caption: Step-by-step containment and neutralization protocol for laboratory spills.

Part 5: Waste Disposal & Logistics

Disposal Classification:

  • Waste Stream: Non-Halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform).[1][2][3]

  • Labeling: Must be labeled "Flammable" and "Irritant".[1][2][3]

  • Destruction: High-temperature incineration is the only approved method.[1][2][3] Do not dispose of down the drain; the pentoxy group ensures high aquatic toxicity and persistence.[1][2][3]

Storage Logistics:

  • Temperature: Store at 2°C – 8°C (Refrigerated). Propiophenone derivatives can degrade or discolor (oxidize) at room temperature over time.[1][2][3]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible to prevent oxidation of the ether tail.[2][3]

  • Segregation: Keep away from Nitric Acid, Peroxides, and strong bases.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3] Propiophenone Derivative Safety Profile (GHS Classifications). National Library of Medicine.[1][2][3] Retrieved March 2, 2026, from [Link]

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